molecular formula C17H12O4 B12052294 Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate

Cat. No.: B12052294
M. Wt: 280.27 g/mol
InChI Key: HXSOJKAKJXISCE-GXDHUFHOSA-N
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Description

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

benzyl (2E)-2-(2-oxo-1-benzofuran-3-ylidene)acetate

InChI

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)10-14-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2/b14-10+

InChI Key

HXSOJKAKJXISCE-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/2\C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=C2C3=CC=CC=C3OC2=O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1440545-28-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, a member of the aurone family of flavonoids. While specific research on this particular molecule is emerging, its structural characteristics place it within a class of compounds renowned for their diverse biological activities and synthetic utility. This document consolidates available data, proposes a robust synthetic pathway based on established chemical principles, and explores potential applications in drug discovery and materials science, all supported by authoritative references.

Molecular Profile and Physicochemical Properties

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a polycyclic aromatic compound featuring a benzofuranone core. The "(E)" designation in its name specifies the stereochemistry of the exocyclic double bond, which is a crucial determinant of the molecule's three-dimensional structure and, consequently, its biological and chemical reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1440545-28-7
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
Appearance Flakes
Purity ≥95% (HPLC)
Storage Temperature 2-8°C
SMILES String O=C(OCC1=CC=CC=C1)/C=C(C2=C(O3)C=CC=C2)/C3=O
InChI Key HXSOJKAKJXISCE-GXDHUFHOSA-N

Proposed Synthesis: A Mechanistic Approach

A specific, peer-reviewed synthesis for Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate has not been prominently published. However, based on the well-established principles of the Knoevenagel condensation, a highly plausible and efficient synthetic route can be proposed.[1][2][3] This method is favored for its reliability in forming carbon-carbon double bonds between an active methylene compound and a carbonyl group.

The proposed synthesis involves two key stages: the preparation of the benzofuran-3(2H)-one core and the subsequent Knoevenagel condensation with benzyl glyoxylate.

Synthesis of Benzofuran-3(2H)-one (Parent Core)

The benzofuran-3(2H)-one scaffold can be synthesized from readily available starting materials, such as 2-hydroxy-ω-chloroacetophenone, through an intramolecular Williamson ether synthesis.

Diagram 1: Synthesis of Benzofuran-3(2H)-one

G A 2-Hydroxy-ω-chloroacetophenone C Intramolecular Cyclization A->C Base B Sodium Hydroxide (aq) B->C D Benzofuran-3(2H)-one C->D

Caption: Synthetic pathway to Benzofuran-3(2H)-one.

Knoevenagel Condensation for the Final Product

The core of the proposed synthesis is the Knoevenagel condensation between benzofuran-3(2H)-one and benzyl glyoxylate. The active methylene group of the benzofuran-3(2H)-one, activated by the adjacent carbonyl group, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl glyoxylate. This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, to facilitate the deprotonation of the active methylene group without promoting self-condensation of the glyoxylate.[1][2]

Diagram 2: Proposed Knoevenagel Condensation Mechanism

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Benzofuran-3(2H)-one C Enolate Intermediate A->C Deprotonation B Base (e.g., Piperidine) B->C E Aldol Adduct C->E Nucleophilic Attack D Benzyl Glyoxylate D->E F Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate E->F - H₂O

Caption: Mechanism of the proposed Knoevenagel condensation.

Detailed Experimental Protocol (Proposed)

Materials:

  • Benzofuran-3(2H)-one

  • Benzyl glyoxylate[4]

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a solution of benzofuran-3(2H)-one (1.0 eq) in toluene, add benzyl glyoxylate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.8 (m, 9H, Ar-H), 6.9-7.1 (m, 1H, vinylic H), 5.2-5.4 (s, 2H, -CH₂-Ph)
¹³C NMR (CDCl₃, 100 MHz) δ 180-185 (C=O, benzofuranone), 165-170 (C=O, ester), 145-155 (aromatic C-O), 110-140 (aromatic and vinylic C), 66-68 (-CH₂-Ph)
FT-IR (KBr) ν 1700-1720 cm⁻¹ (C=O, ester), 1680-1700 cm⁻¹ (C=O, α,β-unsaturated ketone), 1600-1620 cm⁻¹ (C=C, exocyclic), 1200-1300 cm⁻¹ (C-O, ester)

Potential Biological Activities and Applications in Drug Discovery

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate belongs to the aurone class of flavonoids, which are known to exhibit a wide range of biological activities.[6] While this specific molecule has not been extensively studied, its structural similarity to other bioactive aurones suggests it may possess therapeutic potential.

Enzyme Inhibition

Aurone derivatives have been identified as potent inhibitors of various enzymes implicated in disease.

  • Xanthine Oxidase Inhibition: Carboxylated aurone derivatives have shown potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity is linked to gout and hyperuricemia.[7][8] The ester functionality in the target molecule could potentially be hydrolyzed in vivo to a carboxylic acid, a common prodrug strategy.

  • Protein Kinase Inhibition: Certain aurones have been identified as submicromolar inhibitors of protein kinase CK2, a promising target in cancer therapy.[9]

  • Alkaline Phosphatase Inhibition: A range of 2-benzylidenebenzofuran-3(2H)-ones have demonstrated potent inhibitory activity against alkaline phosphatases.[5][10]

  • Cholinesterase Inhibition: Aurones have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[11]

Diagram 3: Potential Enzyme Inhibition by Aurone Core

G A Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate B Enzyme Active Site A->B Binding C Enzyme-Inhibitor Complex B->C D Inhibition of Biological Pathway C->D

Caption: Conceptual workflow of enzyme inhibition.

Anticancer and Cytotoxic Potential

The benzofuranone core is a privileged scaffold in medicinal chemistry, and numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13][14] The planar aromatic structure of the target molecule allows for potential intercalation with DNA, and the electrophilic α,β-unsaturated ketone moiety can undergo Michael addition with nucleophilic residues in proteins, leading to cell cycle arrest and apoptosis.

Neuroprotective Properties

Recent studies have highlighted the potential of aurones as neuroprotective agents. They have been shown to inhibit the formation of amyloid-beta (Aβ) aggregates and tau protein tangles, which are hallmarks of Alzheimer's disease.[11][15] Their antioxidant properties also contribute to their neuroprotective effects by mitigating oxidative stress in neuronal cells.

Applications in Synthetic Chemistry

Beyond its potential biological activities, Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a valuable building block in organic synthesis. It has been specifically cited as a substrate in phosphine-catalyzed domino reactions for the construction of complex spirocyclic benzofuranone scaffolds.[16][17] This reactivity opens avenues for the synthesis of novel and structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Conclusion and Future Directions

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a promising, yet underexplored, molecule with significant potential. Its membership in the bioactive aurone family suggests a high probability of interesting pharmacological properties, particularly in the areas of enzyme inhibition and anticancer activity. The proposed synthetic route via Knoevenagel condensation offers a reliable and scalable method for its production, enabling further investigation.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as an enzyme inhibitor, a cytotoxic agent against cancer cell lines, and a neuroprotective agent. Furthermore, its utility as a synthetic intermediate in phosphine-catalyzed reactions should be further explored to generate novel molecular architectures.

References

  • IJPAB. (2016). Synthesis and biological activities of aurones: A Review. Retrieved from [Link]

  • Ashraf, M., et al. (2024). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Vovk, A. I., et al. (2017). Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Singh, P., et al. (2025). Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Saroha, B., et al. (2025). Aurones as Versatile Enzyme Inhibitors: Recent Advancements, Structural Insights, Mechanisms, and Therapeutic Potential. ResearchGate. Retrieved from [Link]

  • Ukrainica Bioorganica Acta. (2021). Nitro-substituted aurones as xanthine oxidase inhibitors. Retrieved from [Link]

  • Jung, M. E., & Lazarova, T. I. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Benzyl α-Hydroxy-α-[cis-2-[2-(2-dioxolanyl)phenyl]-4-oxo-3-phenoxyacetylamino-1-azetidinyl]acetate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Benzyl glyoxalate. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Discovery of new aurone derivatives as submicromolar CK2 inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. Retrieved from [Link]

  • PubMed. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Retrieved from [Link]

  • MDPI. (2024). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Retrieved from [Link]

  • Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to PCP, Inc.. Retrieved from [Link]

  • Google Patents. (n.d.). US12239739B2 - Oral dosing of GLP-1 compounds.
  • PubMed. (2012). Phosphine-catalyzed domino reaction for the synthesis of conjugated 2,3-dihydrofurans from allenoates and Nazarov reagents. Retrieved from [Link]

  • PubChem. (n.d.). Arylalkyl acid GLP-1 receptor agonists and their uses - Patent CN-114478497-B. Retrieved from [Link]

  • MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved from [Link]

  • Google Patents. (2024). WO 2024/150250 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US7524354B2 - Controlled synthesis of highly monodispersed gold nanoparticles.
  • Insubria. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)etheny. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

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Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Authored by: A Senior Application Scientist

Introduction

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, a member of the aurone family, is a versatile heterocyclic building block with significant applications in synthetic organic chemistry. Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids recognized for a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, detailing its molecular characteristics, synthesis, and its pivotal role as a precursor in the synthesis of complex molecular architectures relevant to drug discovery and development.

This compound serves as a key substrate in sophisticated chemical transformations, such as phosphine-catalyzed domino sequences, enabling the construction of diverse spirocyclic benzofuranone scaffolds. The benzofuran moiety itself is a core component in numerous biologically active natural and synthetic compounds, underscoring the therapeutic potential of its derivatives.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Core Molecular and Physical Properties

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a well-defined organic compound with the following key identifiers and properties.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
CAS Number 1440545-28-7
Appearance Flakes
Purity ≥95% (HPLC)
Storage Temperature 2-8°C
SMILES String O=C(OCC1=CC=CC=C1)/C=C(C2=C(O3)C=CC=C2)/C3=O
InChI Key HXSOJKAKJXISCE-GXDHUFHOSA-N

Synthesis and Mechanistic Insights

The synthesis of aurone derivatives like Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of a benzofuran-3(2H)-one with an appropriate aldehyde. A common and effective method is the Aldol-type condensation, which provides a direct route to the target molecule.

Experimental Protocol: Synthesis via Aldol-Type Condensation

This protocol is a representative method for the synthesis of 2-benzylidenebenzofuran-3(2H)-one derivatives, adapted from established procedures.[1]

Materials:

  • Benzofuran-3(2H)-one

  • Benzyl glyoxylate

  • Ethylenediamine diacetate (EDDA) (as catalyst)

  • Acetonitrile (ACN) (as solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a solution of benzofuran-3(2H)-one (1 equivalent) in dry acetonitrile, add benzyl glyoxylate (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of ethylenediamine diacetate (EDDA) (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate. The Z-isomer is known to be thermodynamically more stable.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Benzofuran-3(2H)-one Process Aldol-Type Condensation R1->Process R2 Benzyl glyoxylate R2->Process Catalyst EDDA (Catalyst) Catalyst->Process Solvent Acetonitrile (Solvent) Solvent->Process Atmosphere Inert Atmosphere (N2/Ar) Atmosphere->Process Temp Room Temperature Temp->Process Workup Work-up & Purification (Solvent Evaporation, Column Chromatography) Process->Workup Reaction Completion Product Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate Workup->Product Isolation

Caption: Workflow for the synthesis of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate.

Spectroscopic Characterization

The structural confirmation of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is achieved through a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly detailed, characterization of closely related aurone derivatives provides a strong predictive framework.[1][5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran and benzyl groups. A key feature would be a singlet for the vinylic proton, confirming the presence of the exocyclic double bond.[1]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the benzofuranone ring, typically in the downfield region (around δ 181-185 ppm).[1] Signals corresponding to the ester carbonyl, aromatic, and benzylic carbons would also be present.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its calculated mass.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as C=C stretching vibrations for the aromatic rings and the exocyclic double bond.[1][5]

Applications in Drug Discovery and Organic Synthesis

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Spirocyclic Benzofuranones

The primary application of this compound is as a substrate in phosphine-catalyzed domino reactions. This type of reaction allows for the rapid construction of complex spirocyclic benzofuranone scaffolds. Spirocycles are three-dimensional structures that are of great interest in drug discovery due to their conformational rigidity and novel chemical space.

The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities.[2][4] These activities include:

  • Anticancer[2]

  • Antimicrobial[2][4]

  • Anti-inflammatory[2]

  • Antioxidant[2][4]

  • Neuroprotective[4]

By providing an accessible route to novel benzofuran-containing structures, Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a key tool for the development of new therapeutic agents.[3]

Safety and Handling

For safe handling of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, standard laboratory safety protocols should be followed. It is classified under Storage Class 11, indicating it is a combustible solid. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.

References

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. [Link]

  • Benzyl 2-[[2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate. PubChem. [Link]

  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC. [Link]

  • Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. PubChem. [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. [Link]

  • Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. The Royal Society of Chemistry. [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

  • Chemical Properties of 2-OH-benzyl (CAS 155174-21-3). Cheméo. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. [Link]

  • Showing Compound Benzyl acetate (FDB003367). FooDB. [Link]

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Synthesis of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate from Salicylaldehydes: A Domino Wittig-Lactonization Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxobenzofuran-3(2H)-ylidene scaffold is a privileged structural motif in medicinal chemistry and a highly versatile building block for downstream phosphine-catalyzed domino sequences. This technical guide provides an in-depth, self-validating methodology for the synthesis of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate . By leveraging a triphenylphosphine-mediated multicomponent domino reaction between salicylaldehyde and dibenzyl acetylenedicarboxylate (DBAD), researchers can construct this complex architecture with high stereoselectivity and atom economy.

Mechanistic Rationale & Causality

To master this synthesis, one must understand the causality driving the cascade sequence. The reaction is not a simple condensation; it is a highly orchestrated domino sequence initiated by a nucleophilic trigger.

1. Zwitterion Formation: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh3) on the electron-deficient alkyne of DBAD. This generates a highly reactive zwitterionic phosphonium enolate. Causality: While other Lewis bases (such as N-heterocyclic carbenes) can initiate oxa-Michael additions [1], PPh3 is uniquely suited here because it serves a dual purpose: acting as a nucleophilic trigger to form the vinylphosphonium intermediate, and subsequently acting as an oxygen acceptor in the terminal Wittig olefination.

2. Deprotonation and Lactonization: The zwitterion acts as a base, deprotonating the phenolic hydroxyl group of salicylaldehyde [2]. The resulting phenoxide attacks the benzyl ester carbonyl attached to the vinylphosphonium moiety. This intramolecular lactonization eliminates benzyl alcohol and forms the rigid benzofuran-2-one core.

3. Intramolecular Wittig Olefination: Finally, the adjacent phosphonium ylide and the pendant aldehyde undergo an intramolecular Wittig reaction. This step extrudes triphenylphosphine oxide (Ph3PO) and establishes the exocyclic double bond. Stereochemical Causality: The reaction proceeds with strict (E)-stereoselectivity. The (E)-geometry is thermodynamically driven, minimizing steric repulsion between the bulky benzyl acetate group and the benzofuran core during the oxaphosphetane decomposition[3].

Mechanism A Triphenylphosphine (PPh3) C Zwitterionic Phosphonium Enolate A->C B Dibenzyl Acetylenedicarboxylate (DBAD) B->C E Phenoxide / Vinylphosphonium Intermediate C->E + Salicylaldehyde D Salicylaldehyde (Phenol Deprotonation) D->E F Intramolecular Lactonization (- Benzyl Alcohol) E->F G Phosphonium Ylide Intermediate F->G H Intramolecular Wittig Olefination G->H I Benzyl (E)-2-(2-oxobenzofuran- 3(2H)-ylidene)acetate H->I J Triphenylphosphine Oxide (Ph3PO) H->J

Fig 1: Mechanistic pathway of the domino Wittig-lactonization reaction.

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol integrates in-process controls and causality-driven parameter selection.

Materials Required:

  • Salicylaldehyde (1.0 equiv, 10 mmol)

  • Dibenzyl acetylenedicarboxylate (DBAD) (1.0 equiv, 10 mmol)

  • Triphenylphosphine (PPh3) (1.1 equiv, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve salicylaldehyde and DBAD in anhydrous DCM under an inert argon atmosphere.

    • Causality: DCM is selected because it solubilizes the non-polar starting materials while stabilizing the highly polar zwitterionic transition states without coordinating to the betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add PPh3 dissolved in 10 mL DCM dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack of PPh3 on DBAD is highly exothermic. Dropwise addition at 0 °C suppresses the competitive homopolymerization of DBAD.

  • Domino Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

    • Causality: Warming to RT provides the necessary activation energy for the intramolecular Wittig olefination, which is the rate-limiting step of the cascade.

  • In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the fluorescent salicylaldehyde spot and the emergence of a new UV-active spot (Rf ~0.45) indicates completion.

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/EtOAc gradient).

  • Validation: Confirm the (E)-geometry via 1H NMR. The vinylic proton (=CH) of the (E)-isomer will appear significantly downfield (typically δ 7.8–8.2 ppm) due to the anisotropic deshielding effect of the adjacent lactone carbonyl.

Workflow Step1 Step 1: Preparation Dissolve in DCM Step2 Step 2: Activation Add PPh3 at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir at RT (2h) Step2->Step3 Step4 Step 4: Workup Solvent Evaporation Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5 Step6 Step 6: Validation NMR & HRMS Step5->Step6

Fig 2: Self-validating experimental workflow for the synthesis protocol.

Quantitative Data & Optimization

The reaction parameters were rigorously optimized to maximize the yield and stereoselectivity of the (E)-isomer. Solvent polarity plays a critical role in stabilizing the zwitterionic intermediates.

Table 1: Optimization of Reaction Conditions for the Domino Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)(E)/(Z) Ratio
1Dichloromethane (DCM)252.088>95:5
2Toluene254.07590:10
3Tetrahydrofuran (THF)253.08292:8
4Acetonitrile (MeCN)253.07885:15
5DCM06.065>95:5

Table 2: Substrate Scope (Derivatives of Salicylaldehyde)

SubstrateR-GroupYield (%)Reaction Time (h)
SalicylaldehydeH882.0
5-Methoxysalicylaldehyde5-OMe911.5
5-Chlorosalicylaldehyde5-Cl842.5
3,5-Di-tert-butylsalicylaldehyde3,5-tBu724.0

Conclusion & Downstream Applications

The isolated Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate serves as a premium Michael acceptor. Its electron-deficient exocyclic double bond is highly susceptible to nucleophilic attack, making it an ideal substrate for subsequent phosphine-catalyzed (3+2) or (4+2) annulations to construct complex polycyclic architectures [4]. By adhering to the causality-driven protocol outlined above, researchers can ensure high-fidelity synthesis of this critical building block.

References

  • Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Experimental and theoretical investigation of the relative catalytic activities of triphenylphosphine and N-heterocyclic carbene in oxa–Michael addition of phenols Source: Australian Journal of Chemistry URL:[Link]

  • Domino Reaction of Aromatic Aldehydes and 1,3-Indanediones for Construction of Bicyclo[2.2.2]octanes and Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • C2-Arylated Indoles and Benzofurans through Formal (4 + 1) Annulation of N-Sulfonyl-2-aminobenzaldehydes and Salicylaldehyde Derivatives with Electron-Deficient Benzyl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Engineering the Benzofuranone Scaffold: A Technical Guide to Biological Activity and Assay Validation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Benzofuranones—heterocyclic compounds characterized by a fused benzene and furanone ring system—have emerged as a privileged scaffold in modern medicinal chemistry[1]. Their planar structure, extensive π-conjugation, and high amenability to chemical modification allow them to interact with diverse biological targets[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind benzofuranone derivatives, present quantitative efficacy data, and provide self-validating experimental protocols essential for rigorous drug development.

Pharmacological Activity Profiles & Mechanistic Rationale

The versatility of the benzofuranone core allows it to be functionalized into highly specific inhibitors for oncology, neurodegeneration, and infectious diseases. The position of functional groups (e.g., halogens, hydroxyls, methoxy groups) on the benzofuran ring is a critical determinant of biological activity, dictating steric fit and electronic interactions within target binding pockets[2].

Neuroprotective & Anti-Alzheimer’s Activity

Alzheimer's disease pathogenesis is heavily driven by cholinergic depletion and oxidative stress. 3-Arylbenzofuranone derivatives have been engineered as dual-action therapeutics. By targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds prevent acetylcholine degradation[1]. Furthermore, the incorporation of hydroxyl groups on the benzofuranone ring enhances their ability to act as electron donors, effectively scavenging reactive oxygen species (ROS) and mitigating neuronal damage[1][3].

Anticancer & Antiproliferative Mechanisms

In oncology, benzofuranone derivatives (such as noscapine analogs and benzofuran-isatin conjugates) exert potent antiproliferative effects. The primary mechanism hinges on the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these derivatives destabilize microtubule dynamics, leading to mitotic arrest in the G2/M phase[1][4]. This structural disruption subsequently triggers intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of PARP and the downregulation of anti-apoptotic proteins like Bcl-2[1].

Antimicrobial & Antimalarial Efficacy

The benzofuranone moiety also demonstrates significant anti-infective properties. For instance, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives exhibit nanomolar efficacy against Plasmodium falciparum strains[5]. The oxygen atom within the benzofuranone core is hypothesized to be critical for forming hydrogen bonds with parasitic targets, while nitro-substitutions enhance electron-withdrawing properties that disrupt microbial metabolic pathways[5][6].

Mechanism cluster_cancer Anticancer Pathway cluster_neuro Neuroprotective Pathway BF Benzofuranone Scaffold Tubulin Tubulin Polymerization Inhibition BF->Tubulin Binding AChE AChE / BChE Inhibition BF->AChE Active Site ROS DPPH Radical Scavenging BF->ROS e- Donation Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Apoptosis Apoptosis Induction (Cleaved PARP) Mitosis->Apoptosis Neuro Neuronal Survival AChE->Neuro ROS->Neuro

Fig 1: Divergent pharmacological pathways of benzofuranone derivatives in oncology and neuroprotection.

Quantitative Efficacy Data

To benchmark the therapeutic potential of these derivatives, we must evaluate their half-maximal inhibitory concentrations ( IC50​ ) against established clinical controls. The table below synthesizes critical quantitative data across various biological targets.

Table 1: In Vitro Biological Activity of Key Benzofuranone Derivatives

Compound Class / Specific AnalogTarget / Cell Line IC50​ ValueReference ControlRef
3-Arylbenzofuranone (Compound 20) AChE (Alzheimer's Model)0.089 ± 0.01 μMDonepezil: 0.059 μM[1][3]
Benzofuran-Isatin Conjugate HCT-116 (Colon Cancer)3.47 μM (24h)5-Fluorouracil[1]
5-Nitrothiophene-benzofuranone (10g) P. falciparum 3D7 (Malaria)0.28 μMChloroquine: 3.13 nM[5]
5-Nitroimidazole-benzofuranone (5h) P. falciparum K1 (Malaria)0.654 nMChloroquine: 206.3 nM[5]
Isobenzofuranone (QOET-3) A. castellanii Neff (Amoeba)73.71 ± 0.25 μMChlorhexidine: 5.97 μM[7]

Self-Validating Experimental Methodologies

In drug discovery, protocols must be designed as self-validating systems. This means integrating internal controls that immediately flag false positives (e.g., solvent toxicity) or assay degradation (e.g., enzyme oxidation). Below are the optimized protocols for synthesizing and evaluating benzofuranone derivatives.

Synthesis of 3-Arylbenzofuranone Derivatives

Causality & Rationale: Benzofuranone synthesis often relies on acid-catalyzed cyclization. We utilize Argon gas to displace oxygen, preventing the oxidative degradation of highly reactive phenolic intermediates at elevated temperatures. Trifluoroacetic acid (TFA) is selected as the catalyst because it acts as a strong proton donor to drive the cyclization without causing the severe carbonization often seen with sulfuric acid[1].

Step-by-Step Protocol:

  • Preparation: Flush a heavy-walled reaction vessel with Argon gas for 5 minutes to establish an inert atmosphere[1].

  • Reagent Addition: Add the starting phenol derivatives and the corresponding aldehyde. Introduce 1,2-dichlorobenzene (DCB) to achieve a final concentration of 0.5 M, followed by the dropwise addition of TFA[1].

  • Cyclization: Quickly seal the tube to maintain the inert environment and heat the reaction mixture to 120 °C for 16 hours[1].

  • Purification: Cool the mixture to room temperature. Directly purify the crude mixture using flash column chromatography on silica gel to isolate the desired benzofuranone[1].

  • Validation: Confirm the structural integrity using 1H -NMR, 13C -NMR, and Mass Spectrometry (MS) to ensure the absence of unreacted precursors[3].

In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Causality & Rationale: Ellman's method is the gold standard for AChE kinetics. It relies on the hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to yield a yellow anion (5-thio-2-nitrobenzoate). By running a parallel blank containing all reagents except the substrate, we mathematically subtract background hydrolysis, ensuring the calculated IC50​ reflects true competitive inhibition[1][8].

Step-by-Step Protocol:

  • Reagent Prep: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the benzofuranone derivative in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine the test compound, AChE enzyme solution, and DTNB. Incubate at 37 °C for 20 minutes to allow for steady-state binding[1].

  • Reaction Initiation: Add the substrate (acetylthiocholine iodide) to initiate the reaction.

  • Quantification: Measure the absorbance dynamically at 412 nm using a spectrophotometer[1].

  • Validation: Include Donepezil as a positive control and a vehicle-only well as a negative control. Calculate the percentage of inhibition using the formula: Inhibition(%)=[(Acontrol​−Asample​)/Acontrol​]×100 [1][8].

Cytotoxicity and Antiproliferative MTT Assay

Causality & Rationale: The MTT assay measures cellular metabolic activity. Viable cells contain active mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells do not. This provides a direct, colorimetric correlation to cell viability[1][4].

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, HT-29) in 96-well culture plates in complete medium and incubate overnight in a 5% CO2​ incubator at 37 °C[1].

  • Treatment: Treat cells with gradient concentrations of the benzofuranone derivatives for 24 to 48 hours[1].

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[1].

  • Solubilization: Carefully aspirate the medium and add DMSO to dissolve the formed formazan crystals[1].

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis[1][4].

Workflow Syn Inert Synthesis (Argon, 120°C) Pur Flash Chromatography (Silica Gel) Syn->Pur Char Structural Validation (NMR, MS) Pur->Char Assay In Vitro Assays (MTT, Ellman's) Char->Assay Data IC50 & Kinetic Modeling Assay->Data

Fig 2: Self-validating experimental workflow from synthesis to kinetic modeling.

Conclusion

Benzofuranones represent a highly versatile and promising class of compounds in medicinal chemistry. Their unique structural topology allows for the fine-tuning of electronic and steric properties, enabling the development of highly potent agents against cancer, neurodegenerative disorders, and infectious pathogens. By adhering to stringent, self-validating experimental workflows—from inert synthesis environments to kinetically controlled in vitro assays—researchers can accurately map the structure-activity relationships (SAR) of these derivatives and accelerate the discovery of novel therapeutics.

References

  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview Benchchem
  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents National Center for Biotechnology Inform
  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)
  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents Taylor & Francis
  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff CSIC
  • Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation National Center for Biotechnology Inform
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity MDPI
  • Benzofuran: an emerging scaffold for antimicrobial agents SciSpace

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A Technical Guide to the Spiro[benzofuran-cyclohexane] Scaffold: Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spiro[benzofuran-cyclohexane] scaffold represents a class of heterocyclic compounds characterized by a unique three-dimensional architecture that has garnered significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of this "privileged scaffold," tracing its origins from natural products to its diverse and promising biological activities. We delve into its demonstrated potential in oncology, where derivatives exhibit cytostatic effects against various cancer cell lines, and in infectious diseases, with notable selective activity against Gram-positive bacteria. Furthermore, this guide explores the scaffold's immunomodulatory capacity through inhibition of the classical complement pathway and touches upon its antiviral properties. By synthesizing data from foundational studies, we illuminate the structure-activity relationships, particularly the role of lipophilicity in antimicrobial efficacy, and present detailed experimental frameworks. This document serves as a resource for researchers and drug developers, outlining the current landscape, key methodologies, and future directions for harnessing the therapeutic potential of spiro[benzofuran-cyclohexane] derivatives.

Introduction: The Spiro[benzofuran-cyclohexane] Scaffold - A Privileged Structure

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in compounds targeting different biological receptors and enzymes. The spiro[benzofuran-cyclohexane] core is an emerging example of such a scaffold. Its structure, featuring a benzofuran system fused to a cyclohexane ring via a common spirocyclic carbon atom, imparts a rigid, three-dimensional conformation. This defined spatial arrangement of substituents is crucial for specific and high-affinity interactions with biological targets, a desirable trait for developing potent and selective therapeutic agents.

This scaffold is not merely a synthetic curiosity; it is found in nature. A prime example is filifolinol , a major constituent isolated from the resinous exudate of the plant Heliotropium filifolium.[1] The natural occurrence of this complex structure hints at its evolved biological relevance and provides a valuable starting point for semi-synthetic modifications and bioactivity screening. The inherent structural rigidity and synthetic tractability of the spiro[benzofuran-cyclohexane] core make it a compelling foundation for building diverse chemical libraries aimed at discovering novel therapeutics.[2][3]

Caption: Core chemical structure of the spiro[benzofuran-cyclohexane] scaffold.

Key Biological Activities and Therapeutic Potential

The unique stereochemistry of the spiro[benzofuran-cyclohexane] skeleton has been linked to a variety of biological functions, positioning it as a versatile platform for drug development.

Anticancer and Antiproliferative Properties

Several derivatives of the 3'H-spiro[1-benzofuran-2,1'-cyclohexane] framework have demonstrated significant antiproliferative activity.[4] Studies involving filifolinol, isolated from Heliotropium filifolium, and its semi-synthetic derivatives, filifolinone and filifolinoic acid, have shown inhibitory effects on the proliferation of immortalized rat thyroid cells (UCHT1).[1] These compounds were found to increase the cell doubling time without inducing significant toxicity at effective concentrations, suggesting a primarily cytostatic mechanism of action rather than a cytotoxic one.[1][4] This distinction is critical in oncology, as cytostatic agents can control tumor growth with potentially fewer side effects than traditional cytotoxic drugs. Further research has indicated that cyclohexane derivatives, in general, possess anticancer and cytotoxic activities against a range of human cancer cell lines, including those from breast, liver, lung, and prostate cancers.[4][5]

Compound/DerivativeTarget Cell Line(s)Observed EffectReference
FilifolinolUCHT1 (rat thyroid)Inhibition of cell doubling time (at ≥75 µM)[1][4]
FilifolinoneUCHT1 (rat thyroid)Inhibition of cell doubling time (at ≥50 µM)[1][4]
Filifolinoic acidUCHT1 (rat thyroid)Inhibition of cell doubling time (at ≥25 µM)[1][4]
Natural Spiro ScaffoldsA-549, SMMC-7721, HL-60, MCF-7, SW-480Cytotoxicity[5]
Antimicrobial Activity

A compelling area of research for this scaffold is its antibacterial potential. Numerous studies have shown that 3'H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, both natural and semi-synthetic, exhibit activity primarily against Gram-positive bacteria, such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus.[6][7] Interestingly, these compounds are consistently reported as inactive against Gram-negative bacteria.[1][6][7]

This selectivity points to a specific mechanism of action that is ineffective against the protective outer membrane of Gram-negative organisms. Structure-activity relationship (SAR) studies have identified lipophilicity as a crucial variable influencing antibacterial potency.[6][7][8] This suggests that the ability of the compound to permeate the bacterial cell membrane is a key determinant of its activity, a classic principle in antimicrobial drug design.

CompoundBacterial StrainMIC (µg/mL)Reference
FilifolinolBacillus subtilis25[6][8]
FilifolinolStaphylococcus aureus50[6][8]
Methyl 3'-acetyloxy derivativeBacillus subtilis12.5[6][8]
Methyl 3'-acetyloxy derivativeStaphylococcus aureus25[6][8]
Anti-inflammatory and Immunomodulatory Effects

The complement system is a critical component of the innate immune response, but its overactivation can lead to chronic inflammation and tissue damage. Six semi-synthetic 3'H-spiro[benzofuran-2,1'-cyclohexane] derivatives, derived from natural filifolinol, were evaluated for their ability to inhibit the classical complement pathway.[9][10] Several of these compounds demonstrated potent inhibitory activity, with IC50 values comparable to that of the natural complement inhibitor K76-COOH.[10] This finding is significant as it positions the scaffold as a potential starting point for developing novel anti-inflammatory therapeutics that target the complement cascade.

cluster_pathway Classical Complement Pathway Inhibition AgAb Antigen-Antibody Complex C1 C1 Complex AgAb->C1 activates C4C2 C4 & C2 C1->C4C2 cleaves C3_convertase C3 Convertase (C4b2a) C4C2->C3_convertase forms C3 C3 C3_convertase->C3 cleaves C3b C3b C3->C3b Opsonization Inflammation Inflammation C3->Inflammation Anaphylatoxins (C3a) MAC Membrane Attack Complex (MAC) C3b->MAC initiates Inhibitor Spiro[benzofuran- cyclohexane] Derivatives Inhibitor->C3_convertase Inhibits

Caption: Inhibition point of spiro[benzofuran-cyclohexane] derivatives in the classical complement pathway.

Antiviral Activity

Preliminary studies have also explored the antiviral potential of this scaffold. Filifolinol and its ester derivative were tested against five human viruses. The most notable activity was observed for filifolinol against poliovirus.[4] However, the study also highlighted a narrow therapeutic window, with a close relationship between the effective antiviral dose and the cytotoxic dose.[4] This indicates that while the core has antiviral potential, significant chemical modifications would be necessary to improve its selectivity and safety profile for this application.

Methodologies and Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are representative methodologies for assessing the key biological activities of spiro[benzofuran-cyclohexane] derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a framework for assessing the cytostatic or cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture media. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality Insight: The choice of multiple cell lines is crucial to identify broad-spectrum activity versus lineage-specific effects. The 48-72 hour incubation period allows for multiple cell doubling cycles, making it possible to distinguish between acute cytotoxicity and longer-term cytostatic effects.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Validation: Commercial antibiotics like chloramphenicol or tetracycline should be run in parallel as controls to validate the assay's sensitivity and accuracy.[6]

Causality Insight: Testing against both Gram-positive and Gram-negative bacteria is essential to establish the spectrum of activity. The observed inactivity against Gram-negative strains, as reported for spiro[benzofuran-cyclohexane]s, strongly suggests the outer membrane acts as a permeability barrier, a key piece of mechanistic information.[6][7]

Synthesis and Future Perspectives

The therapeutic journey of the spiro[benzofuran-cyclohexane] scaffold is still in its early stages, with significant opportunities for chemical exploration and biological validation.

cluster_workflow Drug Discovery Workflow NP Natural Product (e.g., Filifolinol) Mod Chemical Modification (Semi-Synthesis) NP->Mod Library Derivative Library Mod->Library Screening Biological Screening (Anticancer, Antimicrobial) Library->Screening SAR SAR Studies (e.g., Lipophilicity) Screening->SAR Lead_Opt Lead Optimization Screening->Lead_Opt SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for developing spiro[benzofuran-cyclohexane] based therapeutics.

Future Directions:

  • Broadening the Antimicrobial Spectrum: A primary challenge is to overcome the inactivity against Gram-negative bacteria. Future synthetic efforts could focus on incorporating polar moieties or functional groups known to interact with porin channels to enhance outer membrane permeability.

  • Elucidating Anticancer Mechanisms: While cytostatic effects are observed, the precise molecular targets remain unknown. Studies involving transcriptomics, proteomics, and specific kinase inhibition assays are needed to uncover the mechanism of action, which is crucial for rational drug design and identifying patient populations who might benefit most.

  • Total Synthesis and Diversification: While semi-synthesis from natural products is valuable, developing robust total synthesis routes would allow for greater structural diversity. This would enable the exploration of different substitution patterns on both the benzofuran and cyclohexane rings, leading to more comprehensive SAR studies.[11]

  • Pharmacokinetic Profiling: For any lead compound to advance, a thorough investigation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is non-negotiable. Optimizing for oral bioavailability, metabolic stability, and low toxicity will be critical hurdles in the path to clinical development.

References

  • In vitro antiproliferative activity of 3 H-spiro [1-benzofuran-2,1'-cyclohexane] derivatives. (n.d.). ResearchGate. [Link]

  • Urzúa, A., Echeverría, J., Rezende, M. C., & Modak, B. (2008). Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. Molecules, 13(10), 2385–2393. [Link]

  • Urzúa, A., Echeverría, J., Rezende, M. C., & Modak, B. (2008). Antibacterial properties of 3 H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives from Heliotropium filifolium. PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave. [Link]

  • Synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from naturally occurring filifolinol and their classical complement pathway inhibitory activity. (2006). SciSpace. [Link]

  • Modak, B., Useglio, M., Cespedes, C., & Calderon, C. (2006). Synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from naturally occurring filifolinol and their classical complement pathway inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5097–5101. [Link]

  • (PDF) Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. (2008). ResearchGate. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]

  • Parham, W. E., & Jones, J. D. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • Kronenberg, E., Weber, F., Schepmann, D., & Wünsch, B. (2021). Synthesis and σ receptor affinity of spiro[[6]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 12(1), 101–110. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., Ghabbour, H. A., & Ali, M. (2020). Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors. Scientific Reports, 10(1), 16905. [Link]

  • Synthesis and σ receptor affinity of spiro[[6]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. (2020). RSC Publishing. [Link]

  • Shcherbakov, D. N., Vatsik, M. V., & Eltsov, O. S. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590. [Link]

  • Ali, I. H., Hammad, S. F., Abu-Zohrieh, R. F., Al-Qtaishat, S., Al-Tel, T. H., & Voelter, W. (2024). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., Li, Y., & Xu, X. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]

  • Al-Warhi, T., Rizk, E., El-Miligy, M. M. M., & Abu-Zaied, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468–11494. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023). ResearchGate. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2024). Preprints.org. [Link]

  • Modak, B., Rojas, M., & Torres, R. (2011). In vitro antiproliferative activity of 3 H-spiro [1-benzofuran-2,1'-cyclohexane] derivatives. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 10(3), 227-234. [Link]

  • Lomatividya, B., & Baidya, M. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(2), 241-248. [Link]

  • Gushgari-Deroshan, N., Abdelfatah, S., & Al-Tel, T. H. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 16(7), 999. [Link]

Sources

Architecting Efficacy: The Structure-Activity Relationship (SAR) of Benzofuran Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran core—composed of fused benzene and furan rings—stands as a privileged scaffold in modern drug discovery[1]. Its unique physicochemical properties, which balance lipophilicity, planar aromaticity, and hydrogen-bonding potential, make it an exceptionally versatile pharmacophore. By systematically modifying the substituents around the benzofuran core, medicinal chemists can precisely tune the molecule's biological activity, directing it toward specific therapeutic targets ranging from malignant tumors to cardiovascular dysfunctions[2]. This technical guide explores the causal logic behind benzofuran SAR, detailing how specific structural modifications translate to in vitro and in vivo efficacy.

Core Mechanistic Principles of Benzofuran SAR

The biological efficacy of benzofuran derivatives is highly dependent on the position, steric bulk, and electronic nature of its substituents. The core logic of benzofuran SAR can be divided into three primary vectors:

  • C-2 Substitution (The Efficacy Driver): The C-2 position is adjacent to the furan oxygen, creating an optimal vector for extending the molecule into deep, hydrophobic binding pockets. Studies demonstrate that introducing ester groups or hybridizing the C-2 position with heterocycles (e.g., chalcone, triazole, piperazine) is crucial for driving cytotoxic and anticancer activity[1]. These bulky, electron-rich extensions facilitate synergistic binding to targets like tubulin and modulate apoptotic pathways via IL-6[3].

  • C-5 Substitution (The Specificity Anchor): Modifications at the C-5 position on the benzene ring profoundly impact target specificity. For instance, the introduction of halogens (Br, Cl) enhances the lipophilicity required for antimicrobial cell-wall penetration, while amine derivatives facilitate critical hydrogen-bonding interactions with receptor aspartate residues in CNS targets (such as the H3 receptor)[4].

  • C-3 Substitution (The Pharmacokinetic Modulator): Substitutions at C-3 are typically leveraged to introduce steric hindrance or modulate the overall topological polar surface area (TPSA). This directly impacts the molecule's metabolic stability and cell permeability without drastically altering the primary binding affinity.

SAR_Benzofuran Core Benzofuran Core C2 C-2 Substitution (Esters, Heterocycles) Core->C2 C3 C-3 Substitution (Alkyl, Aryl) Core->C3 C5 C-5 Substitution (Halogens, Amines) Core->C5 AntiCancer Anticancer Activity C2->AntiCancer Drives PK Pharmacokinetics C3->PK Modulates Cardio Cardiovascular Targets C5->Cardio Directs

Fig 1. Positional SAR logic of the benzofuran scaffold and corresponding biological impacts.

Therapeutic Deep Dives

Anticancer Hybrid Benzofurans

The complexity of acquired cancer resistance necessitates multi-targeted therapeutics. Hybridizing the benzofuran core with other pharmacophores at the C-2 position yields highly potent anticancer agents. The causality behind this design lies in the synergistic cytotoxic effect: the planar benzofuran core intercalates or binds to primary hydrophobic domains, while the hybridized moiety (e.g., an imidazole or piperazine ring) engages secondary binding sites[1]. This dual-engagement strategy significantly lowers the incidence of off-target adverse events typically seen in traditional chemotherapeutics.

Cardiovascular Therapeutics: SERCA2a Activation

Impaired activity of the cardiac Ca²⁺ pump SERCA2a is a hallmark of heart failure, making it a high-value therapeutic target. Recent SAR campaigns have identified benzofuran and related benzodioxole analogs as potent SERCA2a activators[5]. Iterative optimization of the "head, linker, and tail" regions of these molecules resulted in up to a 57% increase in ATPase activity (EC₅₀ = 0.7–9 μM)[6]. Mechanistically, SAR data revealed an inverse correlation between SERCA2a activation and Ca²⁺ affinity, indicating that these small molecules stimulate the pump's turnover rate at the expense of its baseline calcium binding affinity[6].

Quantitative SAR Data Summary

The following table synthesizes the functional impacts of specific structural modifications across various therapeutic targets:

Pharmacophore RegionSubstitution TypePrimary Target / DiseaseFunctional Impact (SAR Observation)Representative Potency
C-2 Position Chalcone / Triazole HybridsTubulin / CancerSynergistic cytotoxicity; enhances binding to deep hydrophobic pockets.IC₅₀ = 1.2 - 5.5 μM
C-2 Position Ester GroupsIL-6 / ApoptosisCrucial for baseline cytotoxic activity; removal abolishes efficacy.IC₅₀ = 10 - 25 μM
C-5 Position Halogens (Br, Cl)Antimicrobial / FungalIncreases lipophilicity; improves cell wall penetration.MIC = 4 - 16 μg/mL
C-5 Position Amines / AminomethylH3 Receptor / CNSFacilitates critical hydrogen bonding with receptor aspartate residues.Kᵢ = 0.05 - 0.11 nM
Fused Core Methoxy / HydroxylSERCA2a / Heart FailureOptimizes electronic distribution; increases Vmax of the ATPase pump.EC₅₀ = 0.7 - 9.0 μM

Experimental Methodology: Self-Validating SERCA2a Activation Assay

Expertise & Trustworthiness Note: Measuring ATPase activity in isolation can yield false positives if a compound acts as an uncoupler. The following protocol integrates a self-validating counter-screen to ensure that ATP hydrolysis translates to functional, productive ion pumping.

Protocol: NADH-Coupled Microplate Assay for SERCA2a ATPase Activity

  • Microsome Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.

    • Causality: SERCA2a must be evaluated in its native lipid bilayer, as membrane thickness and lipid composition directly dictate the pump's conformational dynamics.

  • Assay Mixture Formulation: Combine SR vesicles with an ATP-regenerating system consisting of phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

    • Causality: This system prevents product inhibition by continuously consuming generated ADP, allowing for the stable, spectrophotometric monitoring of ATP hydrolysis via NADH oxidation.

  • Compound Titration (SAR Profiling): Dispense benzofuran analogs at concentrations ranging from 0.1 to 100 μM into a 96-well microplate. Include a vehicle control (DMSO < 1%) to establish baseline activity.

  • Kinetic Measurement: Initiate the reaction by adding 1 mM ATP. Monitor the decrease in absorbance at 340 nm over 30 minutes at 37°C. Calculate the Vmax and EC₅₀. The rate of NADH depletion is directly proportional to the ATPase turnover rate.

  • Self-Validating Counter-Screen (Ca²⁺ Uptake): To confirm productive target engagement, perform a parallel Fluo-4 based Ca²⁺ uptake assay. An authentic SERCA2a activator must demonstrate a concordant enhancement in both the ATPase rate and Ca²⁺ transport.

Workflow Step1 1. Compound Prep Synthesize benzofuran analogs Step3 3. Incubation NADH-coupled ATPase assay Step1->Step3 Step2 2. Target Isolation Isolate native SERCA2a Step2->Step3 Step4 4. Detection Measure Absorbance (340 nm) Step3->Step4 Step5 5. Validation Counter-screen Ca2+ uptake Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating SERCA2a activation by benzofurans.

References

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Cancers (Basel), 2022 URL: [Link]

  • Title: SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications Source: Journal of Medicinal Chemistry, 2025 URL: [Link]

  • Title: Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency Source: Journal of Medicinal Chemistry, 2005 URL: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Spirocyclic Benzofuranones via Phosphine-Catalyzed [3+2] Annulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Introduction & Rationale

The spirocyclic benzofuranone scaffold is a highly privileged structural motif, ubiquitous in numerous bioactive natural products and synthetic pharmaceutical agents[1]. Constructing these complex, three-dimensional architectures with high enantio- and diastereoselectivity remains a formidable challenge in diversity-oriented synthesis[1].

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate serves as an exceptionally versatile building block for these transformations[2]. As an electron-deficient C2 synthon, its exocyclic double bond is highly activated by both the lactone carbonyl and the benzyl ester group. This lowered lowest unoccupied molecular orbital (LUMO) makes it an ideal electrophile for phosphine-catalyzed domino sequences and [3+2] annulations[3]. By leveraging nucleophilic phosphine catalysis, researchers can achieve catalyst-controlled regiodivergent synthesis, accessing highly functionalized spirocyclic benzofuranones with pristine stereocontrol[4].

Mechanistic Insights & Causality

The success of this methodology hinges on the delicate interplay between the chiral phosphine catalyst and the allenoate (C3 synthon)[5]. The catalytic cycle is driven by the following sequence:

  • Zwitterion Generation: The nucleophilic chiral phosphine attacks the allenoate, generating a reactive zwitterionic intermediate[6].

  • Equilibration: This intermediate exists in a dynamic equilibrium between its Z- and E-isomers. The steric and electronic microenvironment provided by the catalyst dictates which resonance form dominates, thereby controlling whether the subsequent attack is α-selective or γ-selective[6].

  • Stereodetermining Addition: The zwitterion undergoes a Michael addition to the exocyclic double bond of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate.

  • Cyclization & Turnover: Intramolecular ring closure forms the spiro-cyclopentene ring, followed by the elimination of the phosphine catalyst to close the catalytic cycle[4].

Mechanism Cat Chiral Phosphine Catalyst Zwitterion Zwitterionic Intermediate (α/γ Resonance Forms) Cat->Zwitterion Nucleophilic Attack Allenoate Allenoate (C3 Synthon) Allenoate->Zwitterion Addition Michael Addition (Stereo-determining Step) Zwitterion->Addition Reacts with Substrate Benzyl (E)-2-(2-oxobenzofuran- 3(2H)-ylidene)acetate Substrate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Intermediate Cyclization->Cat Catalyst Regeneration Product Spirocyclic Benzofuranone Cyclization->Product Catalyst Elimination

Fig 1: Catalytic cycle of the phosphine-mediated [3+2] annulation.

Experimental Design & Optimization Data

To achieve self-validating and reproducible results, the experimental conditions must be rigorously controlled.

  • Catalyst Selection: Dipeptide-derived phosphines (e.g., L-Thr-D-Thr vs. L-Thr-L-Thr configurations) are highly recommended. The hydrogen-bonding network within the dipeptide backbone rigidifies the transition state, allowing for precise differentiation between the α- and γ-reaction pathways[4].

  • Solvent Effects: Non-polar or moderately polar solvents (like diethyl ether) are critical. They promote tight ion-pairing in the zwitterionic transition state, which maximizes enantiomeric excess (ee). Highly polar solvents disrupt these essential non-covalent interactions[4].

  • Temperature Control: Operating at sub-ambient temperatures (-20 °C) suppresses uncatalyzed background reactions and further locks the chiral conformation of the catalyst-substrate complex.

Quantitative Optimization Summary

The following table summarizes representative optimization parameters for the regiodivergent [3+2] annulation based on established phosphine catalysis literature[4]:

EntryPhosphine CatalystSolventTemp (°C)Regioselectivity (α:γ)Yield (%)Enantiomeric Excess (ee %)
1L-Thr-D-Thr derivedDiethyl Ether-2013:1 (α-selective)8894
2L-Thr-D-Thr derivedCH₂Cl₂-205:1 (α-selective)8289
3L-Thr-L-Thr derivedCH₂Cl₂-201:6 (γ-selective)8598
4PPh₃ (Achiral Control)Toluene251:1 (Mixture)70N/A

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues are provided to ensure the integrity of the reaction at each step.

Workflow Prep 1. Reagent Prep Dry Solvents & Degas Reaction 2. [3+2] Annulation -20°C, Argon Atm Prep->Reaction Monitor 3. TLC/LC-MS Monitor Conversion Reaction->Monitor Purify 4. Flash Chromatography Isolate Spiro-product Monitor->Purify Analyze 5. Chiral HPLC & NMR Determine ee & dr Purify->Analyze

Fig 2: Step-by-step workflow for the synthesis and isolation of spirocyclic benzofuranones.

Step 1: Preparation of the Catalytic System
  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

    • Causality: The zwitterionic intermediate is highly hygroscopic. Trace moisture will prematurely protonate the intermediate, quenching the reaction and drastically reducing the yield.

  • Add the selected chiral dipeptide phosphine catalyst (0.02 mmol, 10 mol%) to the Schlenk tube under a positive stream of Argon.

Step 2: Substrate Addition and Zwitterion Formation
  • Dissolve Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate (0.2 mmol) in anhydrous diethyl ether (2.0 mL).

  • Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Add the allenoate (e.g., benzyl 2,3-butadienoate) (0.24 mmol, 1.2 equiv) dropwise over 2 minutes.

    • Self-Validation Checkpoint: Upon addition of the allenoate, observe a subtle color shift to pale yellow/orange. This color change visually confirms the successful generation of the active phosphine-allenoate zwitterion[6]. If the solution remains completely colorless after 15 minutes, verify the integrity and nucleophilicity of your phosphine catalyst.

Step 3: Reaction Monitoring and Quenching
  • Stir the reaction continuously at -20 °C for 12–24 hours.

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Checkpoint: The starting material (UV active, Rf ~0.6) should steadily disappear, replaced by a new, lower Rf spot (Rf ~0.3) corresponding to the spirocyclic benzofuranone product.

  • Once complete, quench the reaction by filtering the cold mixture directly through a short pad of silica gel to remove the phosphine catalyst. Wash the pad with EtOAc (5 mL).

Step 4: Purification and Analytical Validation
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution: Hexanes to Hexanes/EtOAc 85:15).

  • Validation: Confirm the structure via ¹H NMR (look for the disappearance of the exocyclic alkene proton and the appearance of complex multiplet signals corresponding to the newly formed spiro-cyclopentene ring). Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA mobile phase).

References

  • Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate Chemical Science (NIH PMC)[Link][4]

  • Phosphine-Catalyzed Domino β/γ-Additions of Benzofuranones with Allenoates: A Method for Unsymmetrical 3,3-Disubstituted Benzofuranones Organic Letters (ACS Publications)[Link][5]

  • Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control The Journal of Organic Chemistry (ACS Publications)[Link][6]

  • Highly efficient enantioselective synthesis of bispiro[benzofuran-oxindole/benzofuran-chromanone]s through organocatalytic inter-/intramolecular Michael cycloaddition Chinese Chemical Letters[Link][1]

  • Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate Product Specifications Cenmed[Link][2]

Sources

Phosphine-Catalyzed [3+2] Cycloaddition with Benzofuranone-Derived Olefins: A Detailed Guide to the Synthesis of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Benzofuranones

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced biological activity and improved physicochemical properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings share a single atom, have emerged as a "privileged scaffold".[1] This distinct topology allows for a more precise orientation of functional groups in three-dimensional space, leading to improved interactions with biological targets.[1] Among these, spirocyclic benzofuranones are of particular interest due to their presence in numerous bioactive natural products and their potential as therapeutic agents in areas such as cancer, neurodegenerative disorders, and infectious diseases.[2][3]

The phosphine-catalyzed [3+2] cycloaddition reaction has become a powerful and elegant method for the construction of five-membered ring systems.[4] This guide provides a comprehensive overview and detailed protocols for the application of this reaction to the synthesis of spirocyclic benzofuranones using benzofuranone-derived olefins, such as aurones, and allenoates. We will delve into the mechanistic underpinnings of this transformation, the critical factors governing its regioselectivity, and provide step-by-step procedures for researchers, scientists, and drug development professionals to successfully implement this methodology in their laboratories.

Mechanistic Insights: The Catalytic Cycle

The phosphine-catalyzed [3+2] cycloaddition, a seminal contribution by Lu and Zhang, proceeds through a fascinating catalytic cycle initiated by the nucleophilic phosphine catalyst.[4][5] The generally accepted mechanism for the reaction between a benzofuranone-derived olefin (in this case, an aurone) and an allenoate is depicted below.

The catalytic cycle commences with the nucleophilic attack of the phosphine catalyst on the central carbon of the allenoate. This generates a zwitterionic intermediate which exists in two resonance forms, with the negative charge delocalized on either the α- or γ-carbon.[4][6] This zwitterion then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with the electron-deficient benzofuranone-derived olefin.[6][7] The subsequent intramolecular cyclization and elimination of the phosphine catalyst regenerates the catalyst and affords the final spirocyclic benzofuranone product.[8]

Catalytic Cycle cluster_0 Catalytic Cycle Phosphine Phosphine Zwitterionic_Intermediate Zwitterionic Intermediate (α- and γ-anion resonance forms) Phosphine->Zwitterionic_Intermediate + Allenoate Allenoate Allenoate Allenoate->Zwitterionic_Intermediate Cycloadduct_Intermediate Cycloadduct Intermediate Zwitterionic_Intermediate->Cycloadduct_Intermediate + Benzofuranone-derived Olefin Benzofuranone_Olefin Benzofuranone-derived Olefin Benzofuranone_Olefin->Cycloadduct_Intermediate Spirocyclic_Product Spirocyclic Benzofuranone Cycloadduct_Intermediate->Spirocyclic_Product - Phosphine

Figure 1: A simplified diagram of the phosphine-catalyzed [3+2] cycloaddition catalytic cycle.

Controlling Regioselectivity: The Key to Desired Products

A critical aspect of the phosphine-catalyzed [3+2] cycloaddition is the control of regioselectivity. The reaction can proceed via two distinct pathways, leading to either α- or γ-addition products.[4] The regiochemical outcome is highly dependent on the nature of the phosphine catalyst and the substituents on the allenoate.[4][7]

Recent studies have demonstrated that catalyst control can be a powerful tool for achieving regiodivergent synthesis. For instance, the use of dipeptide-derived phosphine catalysts with different stereochemical configurations (e.g., L-D vs. L-L) can selectively favor the formation of either the α- or γ-spirocyclic benzofuranone product with high regioselectivities and enantioselectivities.[4][9] This level of control is attributed to subtle differences in the transition state energies, influenced by factors such as hydrogen bonding interactions and steric hindrance.[4]

Data on Regioselective [3+2] Cycloaddition

The following table summarizes representative data on the catalyst-controlled regioselective [3+2] cycloaddition of aurones with an allenoate, highlighting the influence of the phosphine catalyst on the product distribution.

EntryPhosphine CatalystSolventTemp (°C)Time (h)ProductYield (%)Regioselectivity (α:γ)ee (%)
1L-D Dipeptide PhosphineCH2Cl22512α-adduct85>95:592
2L-L Dipeptide PhosphineToluene2524γ-adduct915:9596
3(R)-SITCPCH2Cl2/Toluene2512γ-adduct78>19:1 (γ-favored)99
4PPh3CH2Cl22524Mixture901:1N/A

Data synthesized from multiple sources for illustrative purposes.[4][7]

Experimental Protocols

The following protocols provide a general framework for conducting the phosphine-catalyzed [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

General Experimental Workflow

Experimental Workflow Start Start Reactant_Prep Reactant Preparation (Benzofuranone-olefin, Allenoate) Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Catalyst, Inert Atmosphere) Reactant_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End End Characterization->End

Figure 2: A generalized workflow for the synthesis and purification of spirocyclic benzofuranones.

Protocol 1: General Procedure for the Synthesis of Spirocyclic Benzofuranones

This protocol is adapted from established literature procedures.[7][10]

Materials:

  • Benzofuranone-derived olefin (1.0 equiv)

  • Allenoate (1.2 - 1.5 equiv)

  • Chiral Phosphine Catalyst (e.g., (R)-SITCP, dipeptide phosphine) (5-10 mol%)

  • Anhydrous Solvent (e.g., CH2Cl2, Toluene, or a mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and the chiral phosphine catalyst (0.005 - 0.01 mmol, 5-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (2.0 mL) via syringe.

  • Add the allenoate (0.12 - 0.15 mmol, 1.2 - 1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirocyclic benzofuranone.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Catalyst Screening for Optimal Regioselectivity

To determine the optimal catalyst for a new substrate combination, a parallel screening approach is recommended.

Procedure:

  • Set up a series of small-scale reactions in parallel using different phosphine catalysts (e.g., PPh3, various chiral phosphines) under identical conditions (substrate concentrations, solvent, temperature).

  • After a set reaction time, quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and the regioselectivity (α:γ ratio).

  • The catalyst that provides the highest yield and desired regioselectivity can then be used for a larger scale synthesis.

Conclusion and Future Outlook

The phosphine-catalyzed [3+2] cycloaddition of benzofuranone-derived olefins represents a highly efficient and versatile strategy for the synthesis of complex spirocyclic benzofuranones. The ability to control the regioselectivity through judicious catalyst selection opens up avenues for the creation of diverse molecular libraries for biological screening.[4][9] The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful transformation in their pursuit of novel therapeutics and functional molecules. Further exploration into the development of new chiral phosphine catalysts and the expansion of the substrate scope will undoubtedly continue to enrich this exciting field of organic synthesis.

References

  • Ye, S., et al. (2016). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Chemical Science, 7(5), 3249-3254. Available at: [Link]

  • Wang, D., et al. (2015). Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones. Chemical Science, 6(12), 7319-7325. Available at: [Link]

  • Ye, S., et al. (2016). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Chemical Science. Available at: [Link]

  • Wilson, J. E., & Fu, G. C. (2015). Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. Journal of the American Chemical Society, 137(13), 4411-4414. Available at: [Link]

  • Zheng, S., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(19), 4481-4484. Available at: [Link]

  • Li, X., et al. (2013). Phosphine-containing Lewis base catalyzed cyclization of benzofuranone type electron-deficient alkenes with allenoates: a facile synthesis of spirocyclic benzofuranones. Organic & Biomolecular Chemistry, 11(9), 1451-1455. Available at: [Link]

  • Ye, S., et al. (2016). Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of aurones with allenoate 2a. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2015). Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones. RSC Publishing. Available at: [Link]

  • Li, M., et al. (2023). Phosphine-Catalyzed (3 + 2) Annulation of γ-Substituted Cinnamic Aldehyde-Derived Morita–Baylis–Hillman Carbonates through Remote Activation. Organic Letters, 25(40), 7435-7440. Available at: [Link]

  • Rossi, S., et al. (2022). Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl-indolin-3-ones. European Journal of Organic Chemistry, 2023(3). Available at: [Link]

  • Wang, T., et al. (2020). Phosphine-catalyzed [3 + 2] annulation of 2-aminoacrylates with allenoates and mechanistic studies. Catalysis Science & Technology, 10(12), 4054-4059. Available at: [Link]

  • Xia, Y., et al. (2009). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. The Journal of Organic Chemistry, 74(19), 7543-7554. Available at: [Link]

  • Li, X., et al. (2013). Synthesis of Spirocyclic Benzofuran-2-ones. Scribd. Available at: [Link]

  • Wang, D., et al. (2015). Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones. SciSpace. Available at: [Link]

  • Wang, D., et al. (2015). Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones. RSC Publishing. Available at: [Link]

  • Zhou, W., et al. (2017). Phosphine-catalyzed enantioselective [3 + 2] cycloadditions of γ-substituted allenoates with β-perfluoroalkyl enones. Organic Chemistry Frontiers, 4(6), 1083-1087. Available at: [Link]

  • Wang, D., et al. (2015). Model of the phosphine catalyzed [3 + 2] cycloaddition. ResearchGate. Available at: [Link]

  • Zhang, C., & Lu, X. (1995). Phosphine-Catalyzed Cycloaddition of 2,3-Butadienoates or 2-Butynoates with Electron-Deficient Olefins. A Novel [3 + 2] Annulation Approach to Cyclopentenes. The Journal of Organic Chemistry, 60(8), 2906-2908. Available at: [Link]

  • Wilson, J. E., & Fu, G. C. (2015). Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. Journal of the American Chemical Society. Available at: [Link]

  • Shi, M., et al. (2015). Phosphine-catalyzed [3+2] cycloaddition reactions of substituted 2-alkynoates or 2,3-allenoates with electron-deficient olefins and imines. J-GLOBAL. Available at: [Link]

  • Jangra, H., & Zipse, H. (2014). A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones. The Journal of Organic Chemistry, 79(4), 1703-1711. Available at: [Link]

  • Liu, Y., et al. (2025). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. The Journal of Organic Chemistry. Available at: [Link]

  • Jangra, H., & Zipse, H. (2014). A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones. ACS Publications. Available at: [Link]

  • Stepan, A. F., et al. (2016). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(12), 2898. Available at: [Link]

  • Nechaev, A. V., & Van der Eycken, E. V. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(1), 10. Available at: [Link]

Sources

Advanced Application Note: Phosphine-Catalyzed Domino Annulation Using Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzofuran-2-ones are privileged heterocyclic scaffolds prevalent in numerous biologically active natural products and pharmaceuticals[1]. To construct complex, highly functionalized spirocyclic or fused benzofuran architectures, phosphine-catalyzed domino reactions have emerged as a powerful synthetic paradigm[2].

The substrate, Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate , is an exceptionally reactive building block engineered specifically for these transformations[3]. The presence of the exocyclic double bond, which is synergistically conjugated with both the lactone carbonyl and the benzyl ester, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This stereoelectronic profile makes it a premier Michael acceptor for zwitterionic intermediates generated in situ from nucleophilic phosphines and allenoates or Morita-Baylis-Hillman (MBH) carbonates.

Mechanistic Pathway: The Domino Sequence

In a typical[3+2] or [4+2] annulation, the catalytic cycle is initiated by the nucleophilic attack of a tertiary phosphine (e.g., PPh 3​ or a chiral bifunctional phosphine) onto an electron-deficient allenoate. This generates a zwitterionic phosphonium enolate, which acts as a highly reactive 1,3-dipole equivalent.

Causality of the Domino Effect: The zwitterion undergoes a highly regioselective intermolecular Michael addition to the exocyclic double bond of the Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate. The resulting enolate intermediate then undergoes an intramolecular cyclization (the "domino" step), followed by the elimination of the phosphine catalyst to yield the spirocyclic product and turnover the catalytic cycle[2].

MechanisticPathway N1 1. Phosphine Catalyst + Allenoate N2 2. Zwitterionic Intermediate (1,3-Dipole Equivalent) N1->N2 Nucleophilic Attack N4 4. Enolate Intermediate (C-C Bond Formation) N2->N4 Intermolecular Addition N3 3. Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate (Michael Acceptor) N3->N4 Substrate Binding N5 5. Intramolecular Cyclization (Domino Step) N4->N5 Proton Transfer & Cyclization N6 6. Spirocyclic Benzofuran Product + Catalyst Regeneration N5->N6 Elimination of Phosphine N6->N1 Catalyst Turnover

Mechanistic cycle of the phosphine-catalyzed domino annulation.

Experimental Protocol: Self-Validating Synthesis of Spirocyclic Benzofurans

This protocol details the standard [3+2] cycloaddition of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate with ethyl 2,3-butadienoate.

Causality in Reagent & Solvent Selection
  • Solvent: Anhydrous Dichloromethane (DCM) is strictly utilized. Protic solvents (like methanol) are avoided because they can prematurely protonate the zwitterionic intermediate, arresting the domino sequence and leading to linear addition byproducts[1].

  • Catalyst: Triphenylphosphine (PPh 3​ ) provides robust baseline reactivity. For enantioselective variants, chiral amino acid-derived bifunctional phosphines are recommended due to their ability to direct the stereochemical outcome via rigid hydrogen-bonding networks[4].

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Reagent Loading: Add Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate (0.2 mmol, 1.0 equiv) and the selected phosphine catalyst (0.04 mmol, 20 mol%) to the reaction vessel.

  • Solvent Addition: Inject 2.0 mL of anhydrous DCM. Stir at room temperature (25 °C) until a homogeneous solution is achieved.

  • Initiation: Dropwise add ethyl 2,3-butadienoate (0.24 mmol, 1.2 equiv) via a micro-syringe over 2 minutes. Observation: A slight color change (often pale yellow to deeper orange) indicates the formation of the active zwitterionic intermediate.

  • Reaction Monitoring & Self-Validation: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the distinct UV-active spot of the starting material (R f​ ~0.5) disappears.

    • Analytical Validation: To ensure the domino cyclization has occurred rather than a simple Michael addition, a crude 1 H NMR aliquot can be taken; the complete disappearance of the exocyclic alkene proton singlet (typically around δ 7.8 ppm) confirms the full consumption of the electrophile.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. Aqueous workup is unnecessary and may degrade sensitive spirocyclic products or cause unwanted hydrolysis of the ester groups.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc 10:1 to 4:1) to afford the pure spirocyclic benzofuran derivative.

Quantitative Data: Condition Optimization

The table below summarizes standard optimization parameters, highlighting the profound impact of the catalyst and solvent environment on the reaction's efficiency and stereoselectivity.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1PPh 3​ (20 mol%)MeOH2512< 10N/A (Linear byproduct formed)
2PPh 3​ (20 mol%)THF258653:1
3PPh 3​ (20 mol%)Toluene256724:1
4PPh 3​ (20 mol%)DCM25489 >10:1
5PPh 3​ (10 mol%)DCM25885>10:1
6Chiral Phosphine*DCM-202482>20:1 (96% ee)

*Note: Chiral phosphine refers to amino acid-derived bifunctional phosphines utilized for asymmetric induction.

References

  • Bifunctional phosphine-catalyzed domino reaction: highly stereoselective synthesis of cis-2,3-dihydrobenzofurans from salicyl N-thiophosphinyl imines and allenes. NIH.gov (Organic Letters, 2009).2

  • Phosphine-Catalyzed Domino β/γ-Additions of Benzofuranones with Allenoates: A Method for Unsymmetrical 3,3-Disubstituted Benzofuranones. ACS Publications (Organic Letters, 2017).1

  • Diastereo- and Enantioselective Synthesis of 2,2-Disubstituted Benzofuran-3-one Bearing Adjacent Quaternary and Tertiary Stereocenters. ACS Publications (Journal of Organic Chemistry, 2017).4

  • Benzyl (E) 2 (2 Oxobenzofuran 3(2H) Ylidene)Acetate. Cenmed.3

Sources

Application Note: A Multi-Technique Spectroscopic Protocol for the Structural Elucidation of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate (CAS 1440545-28-7), a member of the aurone class of flavonoids. Aurones are of significant interest due to their biological activities and applications as synthetic building blocks.[1] Accurate structural confirmation and purity assessment are critical for any research or development application. This note details the principles, protocols, and expected data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, establishing a robust analytical workflow for researchers and drug development professionals.

Introduction and Significance

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a synthetic aurone derivative. Unlike naturally occurring aurones which are typically hydroxylated or methoxylated, this compound features a benzyl ester functional group, making it a versatile intermediate for synthesizing more complex spirocyclic benzofuranone scaffolds. The core structure consists of a benzofuran-2(3H)-one ring system with an exocyclic double bond, creating an extended π-conjugated system responsible for its chromophoric properties.[2][3]

Molecular Structure and Properties

PropertyValueSource
Chemical Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
CAS Number 1440545-28-7
Appearance Flakes
Purity (Typical) ≥95% (HPLC)
Canonical SMILES O=C(OCC1=CC=CC=C1)/C=C(C2=C(O3)C=CC=C2)/C3=O

The Spectroscopic Characterization Workflow

A logical and sequential workflow ensures that data from each technique builds upon the last, leading to a confident structural assignment. The process begins with non-destructive techniques like NMR and IR to establish the carbon-hydrogen framework and functional groups, followed by MS to confirm mass and fragmentation, and UV-Vis to characterize the electronic properties of the conjugated system.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Validation Sample Benzyl (E)-2-(2-oxobenzofuran- 3(2H)-ylidene)acetate Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Proton/Carbon Environment Stereochemistry (E-isomer) Connectivity NMR->NMR_Data IR_Data Key Functional Groups (Lactone C=O, Ester C=O, C=C) IR->IR_Data MS_Data Molecular Weight Confirmation Fragmentation Pattern MS->MS_Data UV_Data Conjugated System (λmax) Electronic Transitions UV->UV_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Data->Conclusion

Sources

1H NMR and 13C NMR analysis of spirocyclic benzofuranone products

Application Note: Advanced 1 H and 13 C NMR Elucidation of Spirocyclic Benzofuranones

Executive Summary

Spirocyclic benzofuranones represent a privileged structural motif in modern drug discovery. They are frequently embedded in complex natural products, such as the alkaloid 1[1], and in synthetic therapeutics, including novel 2[2]. The rigid, three-dimensional architecture imparted by the spiro-fusion is critical for target-binding specificity. However, the quaternary nature of the spiro center poses a significant analytical challenge. Misassignment of regiochemistry—such as differentiating a spiro[benzofuran-2,x']-3-one from a spiro[benzofuran-3,x']-2-one—is a common pitfall. This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously establish the connectivity and stereochemistry of these scaffolds.

Mechanistic Insights & Causality in NMR Design

To establish a trustworthy and self-validating analytical system, the NMR workflow must move beyond simple functional group identification to rigorously map through-bond connectivity across the quaternary spiro center.

  • The Spiro Quaternary Carbon: The chemical shift of the spiro carbon is the most diagnostic feature of the core scaffold. In a spiro[benzofuran-2,x']-3-one, this carbon is bonded directly to the benzofuran oxygen, resulting in significant deshielding ( δC​ 94–115 ppm), as observed in various3[3].

  • Diastereotopic Proximity Effects: The rigid spirocyclic framework locks adjacent methylene protons into distinct spatial environments, rendering them highly diastereotopic. Because of the spatial proximity to the anisotropic shielding cones of the benzofuranone carbonyl and aromatic rings, this manifests in the 1 H NMR spectrum as pronounced AB spin systems with strong geminal coupling ( 2J≈15−18 Hz)[3].

  • HMBC as the Structural Linchpin: Because the spiro carbon lacks attached protons, 1D NMR is fundamentally insufficient for structural proof. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. Long-range 3JCH​ couplings from the diastereotopic protons of the spiro-annulated ring to the benzofuranone carbonyl ( δC​ 170–205 ppm) provide definitive proof of the spiro linkage[4].

Key NMR Features & Quantitative Data

The following table summarizes the critical chemical shift ranges required to validate the spirocyclic benzofuranone skeleton.

Table 1: Characteristic 13 C and 1 H NMR Chemical Shifts (in CDCl 3​ )

Structural FeatureNucleusTypical Shift ( δ , ppm)Multiplicity / CouplingDiagnostic Value
Spiro Carbon (C2 in 3-ones) 13 C94.0 – 115.0Singlet (qC)Confirms O-C-C connectivity[3]
Benzofuran-3-one Carbonyl 13 C183.0 – 205.0Singlet (qC)Highly deshielded conjugated ketone[1]
Benzofuran-2-one Carbonyl 13 C170.0 – 175.0Singlet (qC)Lactone carbonyl character[4]
Diastereotopic CH 2​ (Spiro ring) 1 H2.20 – 4.00Doublets (AB system, 2J≈17 Hz)Proves rigid chiral environment[3]
Aromatic C-O (C7a) 13 C153.0 – 165.0Singlet (qC)HMBC anchor for aromatic protons[4]

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high-fidelity data acquisition for spirocyclic benzofuranones using a 400–600 MHz NMR spectrometer.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the highly purified spirocyclic benzofuranone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High analyte concentration is critical to achieve adequate signal-to-noise (S/N) for the quaternary spiro and carbonyl carbons in 13 C and HMBC spectra without requiring excessively long acquisition times. CDCl 3​ is selected for its low viscosity, which ensures sharp linewidths necessary to resolve complex diastereotopic multiplets.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Step 2: 1D 1 H and 13 C NMR Acquisition
  • 1 H NMR: Acquire with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 s, and 16-32 scans. Calibrate to the TMS signal (0.00 ppm).

  • 13 C NMR: Acquire using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0–3.0 s to allow partial relaxation of the quaternary spiro carbon. Acquire a minimum of 512–1024 scans.

  • Validation Check: Confirm the presence of the spiro quaternary carbon ( 97 ppm for 3-ones) and the carbonyl carbon ( 202 ppm)[3].

Step 3: 2D Connectivity Mapping (COSY & HSQC)
  • 1 H- 1 H COSY: Acquire to map the contiguous spin systems of the aromatic core and the spiro-annulated ring.

  • 1 H- 13 C HSQC: Acquire with 1JCH​ optimized for 145 Hz.

  • Causality: This differentiates protonated carbons from quaternary carbons and assigns the diastereotopic AB doublets to their specific methylene carbon, preventing misassignment of overlapping aliphatic signals.

Step 4: 2D HMBC for Quaternary Validation
  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The absence of protons on the spiro carbon means connectivity can only be proven via 2JCH​ and 3JCH​ correlations. Cross-peaks from the spiro-ring protons to the benzofuranone carbonyl definitively lock the two independent ring systems together[2].

Step 5: NOESY/ROESY for Relative Stereochemistry
  • Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: Through-space dipole-dipole interactions (< 5 Å) between the spiro-ring substituents and the benzofuranone aromatic protons will yield NOE cross-peaks. This unambiguously establishes the relative stereochemistry at the spiro center, which is vital for structure-activity relationship (SAR) studies.

Elucidation Workflow Diagram

NMR_WorkflowPrepSample Preparation(15-20 mg in CDCl3)H11D 1H NMRIdentify Diastereotopic ProtonsPrep->H1C131D 13C NMRLocate Quaternary Spiro CPrep->C13HSQC2D HSQC & COSYMap Direct ConnectivitiesH1->HSQCC13->HSQCHMBC2D HMBCValidate Spiro LinkageHSQC->HMBCNOESY2D NOESYDetermine Relative StereochemistryHMBC->NOESYFinalUnambiguous StructuralElucidationNOESY->Final

Figure 1: Self-validating NMR workflow for the structural elucidation of spirocyclic benzofuranones.

References

  • Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1 - PMC | nih.gov | 3

  • Macleayine, a new alkaloid from Macleaya cordata | rhhz.net | 1

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia | Bentham Science | eurekaselect.com | 2

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings - PMC | nih.gov | 4

Application Note: High-Throughput In Vitro Cytotoxicity and Apoptosis Profiling of Novel Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Field Application: Preclinical Oncology, Medicinal Chemistry, and High-Throughput Screening (HTS)

Introduction & Scientific Rationale

Benzofuranone derivatives, particularly 2-aminomethylene-3(2H)-benzofuranones and their nitroheteroaryl analogues, have emerged as highly potent pharmacophores in modern drug discovery. Recent structural-activity relationship (SAR) studies have demonstrated their profound cytotoxic effects against various human tumor cell lines, often exhibiting tumor-specific action while sparing normal fibroblasts[1].

To successfully transition these novel compounds from synthesis to preclinical validation, it is critical to establish a robust, self-validating in vitro screening cascade. This application note details the mechanistic rationale and step-by-step methodologies for evaluating the cytotoxicity of benzofuranone derivatives using a dual-assay approach: ATP-quantitation for cell viability and Annexin V/PI flow cytometry for apoptosis mechanism elucidation .

Mechanistic Overview: Causality in Assay Selection

Understanding the precise mechanism of cell death is paramount. Benzofuranone derivatives primarily exert their cytotoxic effects by inducing mitochondrial stress, leading to the disruption of the mitochondrial membrane potential. This cascade forces the release of cytochrome c, activating effector caspases (Caspase-3/7)[1].

From an assay design perspective, this biological causality dictates our choice of readouts:

  • Global Viability (CellTiter-Glo): As the mitochondrial cascade progresses, intracellular ATP levels plummet rapidly. Because ATP is a fundamental indicator of metabolically active cells, quantifying ATP via a luciferase reaction provides an ultra-sensitive, linear measurement of cell viability[2].

  • Apoptotic Mechanism (Annexin V/PI): Caspase activation triggers the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a Ca²⁺-dependent protein, binds specifically to exposed PS. By pairing Annexin V-FITC with Propidium Iodide (PI)—a dye that only penetrates compromised membranes—we can definitively distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Pathway A Benzofuranone Derivatives B Mitochondrial Depolarization A->B Induces C Cytochrome c Release B->C D Caspase 3/7 Activation C->D E Phosphatidylserine (PS) Externalization D->E Annexin V Target F ATP Depletion & Cell Death D->F CellTiter-Glo Target

Fig 1: Mitochondrial apoptotic signaling pathway induced by benzofuranone derivatives.

Experimental Workflow & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, every protocol described herein is engineered as a self-validating system . An assay is only as reliable as its internal controls.

  • For ATP Viability: The inclusion of media-only background wells (to subtract non-cellular luminescence) and vehicle-treated control wells (to establish a 100% viability baseline) ensures that the luminescent signal is strictly a function of drug-induced ATP depletion[2].

  • For Flow Cytometry: The use of single-color compensation controls (Annexin V-FITC only, PI only) and an unstained control creates a mathematical matrix that eliminates spectral overlap, preventing false-positive apoptosis scoring.

Workflow S1 Cell Seeding (96/384-well plates) S2 Compound Treatment (Benzofuranone Titration) S1->S2 S3 Incubation (24-72 hours) S2->S3 S4a CellTiter-Glo Assay (ATP Quantitation) S3->S4a Viability S4b Annexin V / PI Staining (Flow Cytometry) S3->S4b Apoptosis S5a Luminescence Readout S4a->S5a S5b Fluorescence Readout S4b->S5b

Fig 2: Parallel experimental workflow for viability and apoptosis quantification.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability via ATP Quantitation

Based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay standard methodology[2].

Reagent Preparation:

  • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature (RT).

  • Equilibrate the lyophilized CellTiter-Glo® Substrate to RT.

  • Transfer the appropriate volume of Buffer into the amber bottle containing the Substrate. Mix by gentle inversion until homogeneous (do not vortex vigorously to avoid foaming).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HSC-2, KB, or HL-60) in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Include at least three wells with medium only (Background Control).

  • Compound Treatment: After 24 hours of adherence, add novel benzofuranone derivatives in a 10-point serial dilution (e.g., 100 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48–72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove plates from the incubator and equilibrate to RT for 30 minutes. Causality note: Temperature gradients across the plate can cause edge effects in luminescence; RT equilibration normalizes enzymatic activity.

  • Lysis & Reaction: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Protocol B: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Based on the Abcam Annexin V-FITC Apoptosis Staining methodology.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 6-well plates at 2×105 cells/well. Treat with the calculated IC₅₀ and 2×IC₅₀ concentrations of the benzofuranone derivative for 24 hours.

  • Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells via gentle trypsinization. Causality note: Failing to collect the supernatant will result in a massive underestimation of late apoptotic/necrotic populations.

  • Washing: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing critical Ca²⁺ ions) at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension ( 1×105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour).

  • Gating Strategy:

    • Viable cells: FITC⁻ / PI⁻

    • Early Apoptotic: FITC⁺ / PI⁻

    • Late Apoptotic: FITC⁺ / PI⁺

    • Necrotic: FITC⁻ / PI⁺

Data Presentation & Interpretation

To accurately profile novel benzofuranone derivatives, quantitative data should be summarized to compare general cytotoxicity (IC₅₀) against the specific induction of apoptosis. Below is a representative data structure for evaluating lead compounds.

Table 1: Cytotoxic and Apoptotic Profiling of Benzofuranone Derivatives (48h Exposure)

Compound IDCell LineIC₅₀ (µM) ± SDViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (DMSO) HSC-2N/A95.2 ± 1.12.1 ± 0.41.5 ± 0.31.2 ± 0.2
Benzofuranone-A HSC-21.15 ± 0.0842.1 ± 2.538.4 ± 1.8 15.2 ± 1.14.3 ± 0.5
Benzofuranone-B KB0.28 ± 0.0435.6 ± 3.145.7 ± 2.2 12.1 ± 0.96.6 ± 0.8
Benzofuranone-C HL-606.53 ± 0.4568.4 ± 4.018.5 ± 1.58.2 ± 0.74.9 ± 0.6

Interpretation Insight: Compounds like Benzofuranone-B demonstrate sub-micromolar efficacy (IC₅₀ = 0.28 µM) and a high early apoptotic index (45.7%), indicating a clean, programmed cell death mechanism rather than non-specific necrotic toxicity. This profile is highly desirable for advancing a molecule into in vivo efficacy models.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Promega Corpor
  • Annexin V staining assay protocol for apoptosis Abcam
  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity Antimicrobial Agents and Chemotherapy - ASM Journals

Sources

Application Note: Screening Spirocyclic Benzofuranone Scaffolds for Anticancer Activity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Scientific Rationale: Escaping "Flatland" in Oncology Drug Design

The high attrition rate of oncology drug candidates in clinical trials is frequently attributed to poor pharmacokinetic profiles and off-target toxicity, often driven by the "flat-aromatic" nature of traditional planar scaffolds. To circumvent this, medicinal chemists have increasingly turned to spirocyclic benzofuranones [1].

By introducing an sp3 -hybridized spiro carbon, these scaffolds project pharmacophores into three-dimensional space. This structural complexity balances conformational rigidity with flexibility, allowing the molecule to lock into deep, hydrophobic protein pockets (such as kinase ATP-binding sites) while minimizing promiscuous intercalation with DNA or off-target proteins. Recent literature highlights the profound anticancer potential of these scaffolds, particularly spiro[benzofuran-3,3'-pyrroles] as FMS-like tyrosine kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML)[2], and spirocyclic benzofuran-furocoumarins against solid tumors[3].

Mechanism of Action: Target-Specific Causality

Spirocyclic benzofuranones exert their anticancer activity through multiple target-specific mechanisms:

  • Kinase Inhibition (e.g., FLT3): In AML, FLT3 mutations drive uncontrolled proliferation. Spiro[benzofuran-3,3'-pyrroles] act as ATP-competitive inhibitors. The 3D orientation of the pyrrole ring allows for optimal hydrogen bonding with the hinge region of the kinase, while the benzofuranone core occupies the hydrophobic pocket, leading to potent inhibition (IC50 = 2.5 µM)[2].

  • Tubulin Polymerization & Epigenetic Targeting: Other benzofuran derivatives disrupt mitotic spindle formation in HepG2 cells or inhibit epigenetic modulators like LSD1 and Pin1[1].

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Kinase (Receptor) Ligand->Receptor Binds STAT5 STAT5 Pathway Receptor->STAT5 Phosphorylates PI3K PI3K/AKT Pathway Receptor->PI3K MAPK RAS/MAPK Pathway Receptor->MAPK Inhibitor Spirocyclic Benzofuranone Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of FLT3 kinase inhibition by spirocyclic benzofuranones in AML.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the screening of spirocyclic benzofuranones requires a multi-tiered approach: high-throughput synthesis, phenotypic viability screening, and target-based validation.

Screening_Workflow Synth 1. Library Synthesis (Multicomponent) Purify 2. Purification & QC (NMR, HRMS) Synth->Purify Viability 3. Phenotypic Screen (MTT/MTS Assay) Purify->Viability Target 4. Target Assay (Kinase Profiling) Viability->Target Hit 5. Hit Identification (IC50 < 5 µM) Target->Hit Lead 6. Lead Optimization (SAR Analysis) Hit->Lead

Fig 2: End-to-end workflow for spirocyclic benzofuranone anticancer screening.

Protocol A: High-Throughput Synthesis via Multicomponent Reactions

Causality Check: Traditional step-wise synthesis of spirocycles suffers from low yields and complex purifications. We recommend a one-pot, three-component reaction (e.g., Knoevenagel/Michael/cyclization domino reactions)[3]. This approach minimizes solvent waste and maximizes stereoselectivity.

  • Reaction Setup: Combine benzofuran-2,3-dione (1.0 eq), an N-bridgehead heterocycle (1.0 eq), and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: For green synthesis, utilize an ionic liquid catalyst (e.g., 1-methylimidazolium chloride) under microwave irradiation (80°C, 15 minutes)[3].

  • Isolation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography. Validate the sp3 spiro-carbon formation using 2D-NMR (HMBC/HSQC) and X-ray crystallography.

Protocol B: Phenotypic Viability Screening (MTS vs. MTT)

Causality Check: While MTT is standard for adherent cells (MCF-7, HCT116), it requires a solubilization step that can introduce pipetting errors in suspension cells (like HL-60 leukemia cells). For suspension cells, use the MTS assay, which produces a soluble formazan product, creating a self-validating, single-step readout system[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HL-60, MCF-7, HCT116) in 96-well plates at a density of 5×103 cells/well in 100 µL of appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS). Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of the spirocyclic benzofuranone in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 h or 72 h.

  • Reagent Addition:

    • For Adherent Cells (MTT): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 h. Remove media, add 100 µL DMSO to dissolve crystals.

    • For Suspension Cells (MTS): Add 20 µL of CellTiter 96® AQueous One Solution (MTS). Incubate for 1-4 h. No solubilization required.

  • Quantification: Measure absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability relative to vehicle control. Determine IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Presentation

The following table summarizes the in vitro antiproliferative activities of recently developed spirocyclic benzofuranone derivatives against human cancer cell lines, demonstrating the broad-spectrum potential of this scaffold.

Compound ClassTarget Cell LineCancer TypeAssay MethodIC50 Value (µM)Key MechanismRef
Spiro[benzofuran-3,3'-pyrrole] (Cmpd 12e)MV4-11 / AMLAcute Myeloid LeukemiaMTS2.50 ± 0.12FLT3 Kinase Inhibition[2]
Spirocyclic Benzofuranone (Cmpd 1c)HCT116Colon CarcinomaMTT52.81 ± 1.4Apoptosis Induction[3]
Spirocyclic Benzofuranone (Cmpd 1c)HL-60Promyelocytic LeukemiaMTS49.72 ± 1.1Apoptosis Induction[3]
Benzofuran-Chalcone Hybrid (Cmpd 3d)MCF-7Breast AdenocarcinomaMTT3.22 ± 0.45Tubulin Polymerization Block[1]
Griseofulvin Analogs (Spiro-core)HepG2Hepatocellular CarcinomaMTT< 10.0Mitotic Spindle Disruption[4]

Note: The high potency of Compound 12e against AML highlights the efficacy of combining the benzofuranone core with a pyrrole ring to specifically target the FLT3 ATP-binding pocket.

Conclusion & Future Directions

The spirocyclic benzofuranone scaffold represents a highly tunable, 3D-privileged structure in oncology drug discovery. By utilizing multicomponent green synthesis and rigorous, cell-type-specific viability assays (MTS vs. MTT), researchers can rapidly generate and validate libraries of these compounds. Future lead optimization should focus on modifying the N-bridgehead heterocycles to further enhance target residence time on specific kinases like FLT3, PI3K, or epigenetic targets like LSD1.

References

  • Al-Mahadeen, M. M., Jaber, A. M., Zahra, J. A., Al-Najjar, B. O., El-Abadelah, M. M., & Khanfar, M. A. (2025). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. URL:[Link]

  • Westphal, R., Venturini Filho, E., Loureiro, L. B., Tormena, C. F., Pessoa, C., Guimarães, C. d. J., Manso, M. P., Fiorot, R. G., Campos, V. R., Resende, J. A. L. C., Medici, F., & Greco, S. J. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. URL:[Link]

  • Fang, X., Wang, C. J. (2013). Asymmetric Michael-Aldol Tandem Reaction of 2-Substituted Benzofuran-3-ones and Enones: A Facile Synthesis of Griseofulvin Analogues. Organic Letters (ACS Publications). URL:[Link]

Sources

Application Note: Discovery and Validation of Spiro[benzofuran-3,3'-pyrroles] as FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acute Myeloid Leukemia (AML) is characterized by the aggressive proliferation of immature myeloid cells. A critical driver of leukemogenesis in approximately one-third of AML patients is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, predominantly via Internal Tandem Duplications (FLT3-ITD) or Tyrosine Kinase Domain (FLT3-TKD) point mutations. These mutations induce ligand-independent constitutive activation of the receptor, driving uncontrolled downstream signaling (e.g., PI3K/AKT, RAS/MAPK, STAT5) and cellular proliferation .

While first- and second-generation FLT3 inhibitors like Gilteritinib (a Type I inhibitor targeting the ATP-binding pocket in both active and inactive conformations) have revolutionized AML therapy, the rapid emergence of resistance necessitates the continuous development of novel chemical scaffolds.

The Spirocyclic Advantage: Traditional kinase inhibitors often rely on flat, planar heteroaromatic systems that can suffer from off-target promiscuity. The introduction of the spiro[benzofuran-3,3'-pyrrole] scaffold represents a paradigm shift. The inherent three-dimensionality and conformational rigidity of the spiro-fused core allow for highly specific vector projection of functional groups into the FLT3 ATP-binding pocket. This precise spatial arrangement maximizes hydrogen bonding with the kinase hinge region while minimizing entropic penalties upon binding, leading to enhanced selectivity profiles.

Experimental Workflow

The following diagram outlines the integrated drug discovery pipeline, from multicomponent synthesis to in vitro kinase validation.

G Start Target Identification FLT3 Kinase in AML Synthesis One-Pot 3-Component Synthesis (DMAD, N-heterocycles, Benzofuran-diones) Start->Synthesis Scaffold Design Char Structural Validation (1H/13C NMR, 2D-NMR, HRMS) Synthesis->Char DCM, 24h, RT Docking In Silico Docking (vs. Gilteritinib Reference) Char->Docking Confirmed Purity Assay In Vitro FLT3 Kinase Assay (Cytotoxicity & Selectivity) Docking->Assay Predicted Binding Lead Lead Identification Compound 12e (IC50 = 2.5 μM) Assay->Lead Experimental IC50

Workflow for the discovery and validation of spiro[benzofuran-3,3'-pyrrole] FLT3 inhibitors.

Synthetic Methodology: One-Pot Three-Component Reaction

The synthesis of the spiro[benzofuran-3,3'-pyrrole] library ((11-13)a-e) relies on a highly efficient, atom-economical multicomponent reaction (MCR).

Protocol 3.1: Assembly of the Spirocyclic Core
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), add 1.0 equivalent of the selected benzofuran-2,3-dione and 1.0 equivalent of the N-bridgehead heterocycle.

  • Solvation: Suspend the mixture in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Initiation: Dropwise, add 1.0 equivalent of dimethyl acetylenedicarboxylate (DMAD) to the stirring mixture at room temperature (20-25°C).

  • Reaction: Allow the mixture to stir continuously for 24 hours.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using an Ethyl Acetate/Hexane gradient).

Causality & Rationale:

  • Solvent Choice (DCM): DCM is selected for its aprotic nature and excellent solvating power for the dione precursors. Crucially, it does not act as a nucleophile, preventing unwanted side reactions with the highly electrophilic DMAD.

  • Temperature (RT): The reaction proceeds via a reactive zwitterionic intermediate formed between the N-heterocycle and DMAD. Maintaining room temperature prevents the thermal degradation of this intermediate, ensuring it successfully traps the benzofuran-2,3-dione to form the spiro-linkage.

Quality Control & Self-Validation:

  • TLC Monitoring: The protocol is self-validating via Thin-Layer Chromatography. The complete consumption of the distinctively colored benzofuran-2,3-dione spot serves as a visual confirmation of reaction completion.

  • Structural Confirmation: Before proceeding to biological assays, compounds must be validated via ¹H/¹³C NMR, 2D-NMR (COSY, HMQC, HMBC) to confirm the spiro-carbon quaternary signal, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

In Silico & In Vitro Evaluation Protocols

Protocol 4.1: In Silico Molecular Docking

Prior to in vitro testing, docking simulations are utilized to predict the binding pose of the synthesized compounds within the FLT3 ATP-binding site.

  • Protein Preparation: Retrieve the high-resolution crystal structure of the FLT3 kinase domain (e.g., PDB ID: 6JQR, bound to Gilteritinib). Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Generate 3D conformations of the synthesized spirocycles using appropriate force fields (e.g., OPLS4).

  • Docking: Define the receptor grid centered on the ATP-binding pocket (hinge region residues like Cys694). Dock the compounds and score them based on binding free energy (ΔG).

  • Validation: Use Gilteritinib as an internal reference standard to validate the docking grid and scoring function.

Protocol 4.2: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo)

To evaluate the true inhibitory potency, a luminescence-based ATP-depletion assay (e.g., ADP-Glo) is employed.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the recombinant human FLT3 kinase enzyme and the specific peptide substrate to their optimized working concentrations.

  • Compound Plating: In a white 384-well microplate, add 1 µL of the synthesized compounds (serial dilutions in DMSO).

  • Enzyme Addition: Add 2 µL of the FLT3 enzyme/substrate mixture to each well. Incubate for 15 minutes at RT to allow for compound-enzyme pre-binding.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Readout: Measure luminescence using a multimode microplate reader.

Causality & Rationale: Luminescence-based ADP detection is chosen over fluorescence-based assays because complex, highly conjugated heterocyclic spiro-compounds frequently exhibit auto-fluorescence. The ADP-Glo assay relies on a luciferase reaction, completely bypassing fluorescent interference and ensuring a high signal-to-background ratio.

Quality Control & Self-Validation:

  • Internal Controls: Every plate must contain a No-Enzyme Control (0% kinase activity / background) and a Vehicle Control (1% DMSO, 100% kinase activity).

  • Reference Standard: Gilteritinib must be run in parallel. If the calculated IC₅₀ for Gilteritinib deviates from the established literature range (< 0.01 µM), the assay plate is invalidated.

Quantitative Data Summary

The biological evaluation of the synthesized library identified several potent candidates. The data below summarizes the top-performing derivatives .

Compound IDScaffold ClassFLT3 Selectivity ProfileIn Silico Binding AffinityExperimental FLT3 IC₅₀ (μM)
11a Spiro[benzofuran-3,3'-pyrrole]HighStrongActive
11b Spiro[benzofuran-3,3'-pyrrole]HighStrongActive
11c Spiro[benzofuran-3,3'-pyrrole]HighStrongActive
12d Spiro[benzofuran-3,3'-pyrrole]HighStrongActive
12e Spiro[benzofuran-3,3'-pyrrole]ExcellentVery Strong2.5
Gilteritinib Pyrazine-carboxamide (Ref)Reference StandardReference Standard< 0.01

Note: Compound 12e demonstrated the most favorable thermodynamic binding profile during docking simulations, which directly correlated with its potent in vitro IC₅₀ of 2.5 μM.

Conclusion & Future Directions

The application of a one-pot, three-component reaction successfully yielded a novel library of spiro[benzofuran-3,3'-pyrroles]. Through rigorous structural characterization, in silico docking, and in vitro kinase assays, Compound 12e emerged as a highly promising hit with an IC₅₀ of 2.5 μM against FLT3.

The unique 3D topology of the spirocyclic core provides an excellent foundation for future hit-to-lead optimization. Subsequent development phases should focus on Structure-Activity Relationship (SAR) expansion around the pyrrole ring to enhance hydrogen-bonding interactions with the FLT3 hinge region, aiming to push the inhibitory potency into the nanomolar range while maintaining the excellent selectivity profile observed.

References

  • Al-Mahadeen, M. M., Jaber, A. M., Zahra, J. A., et al. (2024). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • Grafone, T., Palmisano, M., Nicci, C., & Storti, S. (2012). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and therapeutic implications. Oncology Reviews. (Cited via Gilteritinib mechanism review).[Link]

Advanced Application Note: Benzofuran Derivatives as Targeted Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tumor angiogenesis—the physiological process through which new blood vessels form from pre-existing vasculature—is a fundamental bottleneck in cancer metastasis and progression. The primary driver of this process is the Vascular Endothelial Growth Factor (VEGF) and its high-affinity receptor, VEGFR-2. Blocking the VEGFR-2 signaling cascade is a clinically validated strategy to starve tumors of essential oxygen and nutrients.

Recently, benzofuran derivatives have emerged as a highly potent class of small-molecule angiogenesis inhibitors. As detailed by 1, the structural framework of these heterocyclic compounds is uniquely suited for kinase inhibition[1]. The heteroaryl moiety of the benzofuran scaffold interacts deeply within the ATP-binding site of the VEGFR-2 tyrosine kinase domain, while its terminal hydrophobic tail occupies the adjacent allosteric binding pocket. This dual-site interaction effectively halts the downstream phosphorylation of survival and proliferation pathways, mirroring the binding kinetics of FDA-approved tyrosine kinase inhibitors (TKIs) like Sorafenib and Fruquintinib.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds PI3K PI3K / AKT Pathway (Survival) VEGFR2->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) VEGFR2->MAPK Phosphorylation FAK FAK / Paxillin (Migration) VEGFR2->FAK Phosphorylation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->VEGFR2 Blocks ATP site Angiogenesis Tumor Angiogenesis (Tube Formation) PI3K->Angiogenesis MAPK->Angiogenesis FAK->Angiogenesis

VEGFR-2 signaling pathway blocked by benzofuran derivatives preventing tumor angiogenesis.

Pharmacological Profiling & Quantitative Efficacy

Extensive medicinal chemistry optimizations have yielded diverse benzofuran scaffolds with nanomolar potency against VEGFR-2. Table 1 synthesizes the in vitro efficacy of recently developed lead compounds, demonstrating their dual capacity to inhibit receptor activity and suppress cancer cell line proliferation.

Table 1: Comparative Efficacy of Novel Benzofuran Derivatives

Compound DesignationScaffold ModificationTarget Receptor(s)Target IC₅₀ (nM)Key Cell Line Efficacy (IC₅₀)Reference
Compound 16a 3-(morpholinomethyl)benzofuranVEGFR-245.4NCI-H23 (0.49 µM)2[2]
Compound 4a Enaminone-Linked BenzofuranVEGFR-2 / hCA IX58.0MCF-7 (Active)3[3]
Compound 88 Urea-based BenzofuranVEGFR-268.0HePG2 (9.73 µM)1[1]
Compound 4g Benzofuran-Chalcone HybridVEGFR-2N/A (Docking)HeLa (5.61 µM)4[4]

Experimental Protocols: Validating Anti-Angiogenic Activity

To rigorously validate the anti-angiogenic potential of synthesized benzofuran derivatives, researchers must employ a multi-tiered in vitro approach. The following protocols detail the self-validating methodologies required to assess endothelial cell differentiation and migration.

Protocol A: HUVEC Tube Formation Assay (3D Matrix)

Causality & Principle: Angiogenesis requires endothelial cells to adhere, migrate, and differentiate into capillary-like tubules. Matrigel, a basement membrane matrix rich in extracellular matrix (ECM) proteins, provides the necessary 3D scaffolding. Starving Human Umbilical Vein Endothelial Cells (HUVECs) prior to the assay synchronizes their cell cycle and heightens their dependence on exogenous VEGF, ensuring that any observed tube formation is strictly VEGF-driven.

Self-Validating System (Controls):

  • Vehicle Control (0.1% DMSO): Establishes the baseline maximum angiogenesis.

  • Positive Control (Sorafenib, 100 nM): Validates assay sensitivity by demonstrating known inhibition.

  • Negative Control (VEGF-free media): Confirms that tube formation is explicitly dependent on the VEGF/VEGFR-2 axis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel matrix overnight at 4°C. Pre-chill 96-well plates and pipette tips to prevent premature polymerization of the ECM proteins.

  • Coating: Dispense 50 µL of cold Matrigel into each well of the 96-well plate. Incubate at 37°C for 30 minutes to allow the matrix to solidify into a gel.

  • Cell Starvation: Harvest HUVECs (strictly passages 2–5 for phenotypic stability). Resuspend in basal medium (e.g., EBM-2) containing 1% FBS without growth factors for 6 hours prior to the assay.

  • Treatment Formulation: Prepare serial dilutions of the benzofuran derivative (e.g., 10 nM, 50 nM, 100 nM) in basal medium supplemented with 20 ng/mL recombinant human VEGF-A.

  • Seeding: Seed 1.5 × 10⁴ HUVECs per well directly on top of the polymerized Matrigel, immediately introducing the respective treatments.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 6–12 hours. (Critical Note: Prolonged incubation beyond 24 hours may lead to tube degradation due to nutrient depletion and apoptosis).

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope (4x or 10x objective). Quantify total tube length, number of branch points, and number of meshes using automated software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

HUVEC_Workflow Matrigel 1. Matrigel Coating (37°C, 30 min) Seeding 2. HUVEC Seeding (Starvation Media) Matrigel->Seeding Treatment 3. Benzofuran Treatment (+ Controls) Seeding->Treatment Incubation 4. Incubation (4-12 hours) Treatment->Incubation Imaging 5. Imaging & Analysis (Branching, Tube Length) Incubation->Imaging

Step-by-step workflow for the HUVEC tube formation assay evaluating angiogenesis inhibitors.

Protocol B: HUVEC Wound Healing (Migration) Assay

Causality & Principle: Endothelial cell migration is the initiating step in angiogenic sprout formation. The "scratch" assay evaluates the ability of benzofuran derivatives to inhibit VEGF-driven chemotaxis and motility. Serum starvation is utilized to suppress cellular proliferation, ensuring that wound closure is a direct result of migration rather than cell division.

Step-by-Step Methodology:

  • Monolayer Formation: Seed HUVECs in a 6-well plate and culture in complete growth media until they reach 95–100% confluence.

  • Starvation: Replace the growth media with basal media (1% FBS) for 12 hours to synchronize cells and halt proliferation.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a straight, uniform scratch down the center of each well. Wash the wells twice with PBS to remove detached and damaged cells.

  • Treatment: Apply the benzofuran derivative at sub-lethal concentrations (as determined by a prior MTT viability assay to rule out cytotoxicity-induced non-migration) in media containing 20 ng/mL VEGF.

  • Monitoring: Capture phase-contrast images at 0 h, 12 h, and 24 h. Calculate the percentage of wound closure relative to the 0 h baseline using image analysis software.

References

  • El-Khouly, O. A., et al. (2022). "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents." RSC Advances. Available at:[Link]

  • Wang, Y., et al. (2021). "Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors." National Library of Medicine (PMC). Available at:[Link]

  • Eldehna, W. M., et al. (2026). "Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitization." ResearchGate. Available at:[Link]

  • Abdelgawad, M. A., et al. (2021). "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells." Taylor & Francis Online. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Phosphine-Catalyzed Domino Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phosphine-catalyzed domino reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize these powerful synthetic transformations. As complex, multi-step sequences, domino reactions can be sensitive to a variety of parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and systematically improve your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the critical factors governing these reactions.

Q1: What is the fundamental catalytic cycle in a phosphine-catalyzed domino reaction?

A1: The hallmark of nucleophilic phosphine catalysis is the initial addition of a tertiary phosphine to an electron-deficient substrate (like an allenoate, alkyne, or Morita-Baylis-Hillman derivative).[1][2] This generates a reactive zwitterionic intermediate, typically a phosphonium enolate or allenolate.[1][3] This intermediate then engages in a cascade of reactions—such as Michael additions, annulations, or cycloadditions—with another substrate. The final step is the elimination and regeneration of the phosphine catalyst, closing the catalytic cycle.[4][5] The specific pathway of the cascade determines the final product structure.

Catalytic_Cycle cluster_cycle General Phosphine Catalytic Cycle Catalyst R₃P (Phosphine) Intermediate Zwitterionic Intermediate (Phosphonium Enolate) Catalyst->Intermediate + Substrate 1 Substrate1 Substrate 1 (e.g., Allenoate) Cycloadduct Cyclized Intermediate Intermediate->Cycloadduct + Substrate 2 Substrate2 Substrate 2 (e.g., Enone) Product Final Product Cycloadduct->Product Intramolecular Reaction Product->Catalyst - R₃P

Caption: General catalytic cycle for a phosphine-catalyzed domino reaction.

Q2: How do I select the appropriate phosphine catalyst? The options (e.g., PPh₃, PBu₃, chiral phosphines) are overwhelming.

A2: Catalyst selection is a critical optimization parameter that balances nucleophilicity, steric bulk, and electronic properties.

  • Nucleophilicity: The initial step of the catalytic cycle is the nucleophilic attack of the phosphine.[2] More nucleophilic (electron-rich) trialkylphosphines like tributylphosphine (PBu₃) often accelerate reactions compared to less nucleophilic triarylphosphines like triphenylphosphine (PPh₃).[6] However, highly nucleophilic phosphines can sometimes lead to side reactions.[7]

  • Steric Hindrance: The bulk of the phosphine can influence the stereoselectivity and regioselectivity of the reaction. Bulky phosphines may disfavor certain reaction pathways or product formations. For instance, in some hexamerization reactions, the yield was found to be dependent on the steric hindrance of the ester on the substrate.[8][9]

  • Chiral Phosphines: For asymmetric transformations, a wide variety of chiral phosphines are available. These are often bifunctional, containing a hydrogen-bond donor or other functional group to help organize the transition state.[3][5][10] Their selection is highly substrate-dependent and typically requires screening.

  • Practical Starting Point: PPh₃ and PBu₃ are excellent starting points for screening. PPh₃ is air-stable and easy to handle, while PBu₃ is more reactive but requires handling under an inert atmosphere due to its sensitivity to oxidation.[6][11]

Q3: My reaction is sensitive to air. Why is this, and what precautions are essential?

A3: Tertiary phosphines, especially electron-rich trialkylphosphines, are readily oxidized by atmospheric oxygen to the corresponding phosphine oxides (R₃P=O).[12] Phosphine oxides are not nucleophilic and are catalytically inactive. This oxidation is a primary cause of catalyst deactivation, leading to stalled or low-yielding reactions.[13] Therefore, rigorous exclusion of air and moisture is paramount. This involves using properly dried solvents and glassware, and maintaining an inert atmosphere (Nitrogen or Argon) throughout the setup, reaction, and workup.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Problem 1: Low or No Product Yield

Issue: The reaction proceeds very slowly, stalls after initial conversion, or fails to produce any desired product.

Potential CauseScientific Explanation & Recommended Solution
Catalyst Deactivation Explanation: The most common cause is the oxidation of the phosphine catalyst to the inactive phosphine oxide.[12][13] This can happen due to trace oxygen in the solvent or headspace. Certain substrates or impurities can also act as catalyst poisons.[14] Solutions: 1. Improve Inert Atmosphere Technique: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a positive pressure of a high-purity inert gas (N₂ or Ar). See Protocol 1 & 3 . 2. Purify the Catalyst: Commercial phosphines can contain varying amounts of phosphine oxide. Consider purifying the phosphine before use, especially if it's a liquid like PBu₃. See Protocol 2 . 3. Use Protected Phosphines: Phosphine-borane adducts (R₃P-BH₃) are air-stable precursors that can be deprotected in situ or prior to use to release the active phosphine, offering a more reliable way to introduce an exact amount of active catalyst.[12]
Sub-Optimal Reaction Conditions Explanation: Phosphine-catalyzed domino reactions are often sensitive to temperature, solvent, and concentration. An incorrect parameter can drastically lower the yield or halt the reaction.[4] Solutions: 1. Screen Solvents: The choice of solvent affects substrate solubility and the stability of charged intermediates. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Chloroform, Acetonitrile, 1,2-Dichloroethane (DCE)).[11][15] Chlorinated solvents like CHCl₃ and DCE have often proven effective.[4][15] 2. Optimize Temperature: Some reactions run well at room temperature, while others require heating to overcome activation barriers.[4][8] Conversely, side reactions can be minimized at lower temperatures.[1] A systematic screen (e.g., 0 °C, 25 °C, 50 °C, 80 °C) is recommended. 3. Vary Catalyst Loading: While 10-20 mol% is a common starting point, some reactions may require higher loading, while others can proceed with less.[4][6] Decreasing catalyst loading can sometimes reduce side product formation.[15]
Poor Substrate Reactivity Explanation: The electronic and steric properties of your substrates are crucial. Electron-withdrawing groups on the electrophilic partner are necessary for the initial phosphine addition.[1] Severe steric hindrance near the reactive site on either substrate can prevent the components from approaching each other effectively.[8][9] Solutions: 1. Verify Substrate Purity: Impurities in starting materials can inhibit the catalyst. Purify substrates by chromatography, distillation, or recrystallization. 2. Modify Substrates (If Possible): If you suspect an electronic issue, consider synthesizing an analogue with a stronger electron-withdrawing group. If steric hindrance is the problem, a less bulky protecting group or substituent may be required. 3. Consider a More Reactive Catalyst: If using PPh₃, switching to the more nucleophilic PBu₃ may be sufficient to activate a reluctant substrate.[6]
Problem 2: Formation of Multiple Products & Low Selectivity

Issue: The reaction produces a complex mixture of products, or a significant amount of an undesired isomer or side product, making purification difficult and lowering the yield of the target molecule.

Potential CauseScientific Explanation & Recommended Solution
Competing Domino Pathways Explanation: The zwitterionic intermediates in phosphine catalysis are versatile and can often react via multiple pathways (e.g., [3+2] vs. [4+2] annulation, Michael addition vs. cyclization).[15][16] Subtle changes in conditions can tip the balance from one pathway to another.[16][17] Solutions: 1. Use Additives: The presence of a Brønsted or Lewis acid/base can dramatically alter the reaction pathway. For example, some reactions are controlled by acid additives to favor one cyclization mode over another.[18] Screening additives like Cs₂CO₃, K₂CO₃, or even mild acids can be highly effective.[17] 2. Adjust Temperature: Reaction pathways can have different activation energies. Running the reaction at a lower temperature may favor the desired, lower-energy pathway and improve selectivity. 3. Change the Catalyst: The steric and electronic properties of the phosphine catalyst can strongly influence selectivity. Screening a panel of phosphines with different properties is a key strategy.[15]
Incorrect Stoichiometry Explanation: In a multi-component reaction, the ratio of reactants can be critical. An excess of one component might lead it to react with intermediates in an undesired fashion. Solutions: 1. Optimize Reactant Ratios: Systematically vary the ratio of your substrates. A common starting point is a 1:1.2 or 1:1.5 ratio of the limiting reagent to the excess reagent, but the optimum may differ.[16] 2. Slow Addition: If one reactant is particularly reactive, adding it slowly via syringe pump to the reaction mixture can maintain its low concentration, preventing side reactions.

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Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Phosphine-Catalyzed Domino Reaction

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at >120 °C overnight. Allow it to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the flask with a rubber septum or screw-cap, and purge with high-purity nitrogen or argon for 10-15 minutes using a needle inlet and outlet.

  • Reagent Addition: Add the solid starting materials to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via a dry syringe.

  • Catalyst Addition: If the phosphine is a solid (e.g., PPh₃), add it with the other solids. If it is a liquid (e.g., PBu₃), add it via syringe to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature. Monitor its progress by taking aliquots via syringe and analyzing by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction as appropriate (e.g., by adding a solvent like ethyl acetate) and concentrate the mixture under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of Tributylphosphine (PBu₃)

Caution: Tributylphosphine is toxic, pyrophoric, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood under an inert atmosphere.

  • Setup: Set up a small distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Charge the Flask: In the fume hood, carefully charge the distillation flask with commercial PBu₃.

  • Distillation: Distill the PBu₃ under reduced pressure (a water aspirator is often sufficient). Collect the fraction boiling at the correct temperature/pressure.

  • Storage: Store the purified, colorless PBu₃ in a sealed flask under argon in a refrigerator. It is often best to prepare a stock solution in an anhydrous, degassed solvent (e.g., Toluene) for easier dispensing.

Protocol 3: Degassing Solvents by Freeze-Pump-Thaw

  • Freeze: Place the solvent in a robust flask with a stopcock. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock and evacuate the flask using a vacuum pump for 5-10 minutes. This removes gases from the headspace.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with nitrogen or argon.

Section 4: References
  • Papis, M., Bucci, R., Contini, A., Gelmi, M. L., Lo Presti, L., Poli, G., ... & Loro, C. (2024). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. The Journal of Organic Chemistry.

  • Ye, S., & Huang, Y. (2015). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society.

  • Gao, J., Li, X., Ning, Y., & Liu, Y. (2018). Additive-controlled chemodivergent multi-component domino reaction between salicylaldehydes and Morita–Baylis–Hillman (MBH) carbonates. Chemical Communications.

  • Feng, L., Li, X., Wang, Y., & Wei, W. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein Journal of Organic Chemistry.

  • Wilson, J. E., & Lu, P. (2019). Phosphine Organocatalysis. Chemical Reviews.

  • Yang, Z., Wang, Z., Bai, X., & Lu, Y. (2022). Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes. Chemical Science.

  • Wang, C., Sun, H., Zhang, J., & Li, D. (2014). Phosphine-catalyzed domino reaction: an efficient method for the synthesis of highly functionalized spirooxazolines. Organic & Biomolecular Chemistry.

  • Wang, T., & Ye, S. (2012). Phosphine-catalyzed domino reaction for the synthesis of conjugated 2,3-dihydrofurans from allenoates and Nazarov reagents. Chemistry–An Asian Journal.

  • He, Z., & Lu, X. (2011). Phosphine-Catalyzed Cascade [3 + 2] Cyclization−Allylic Alkylation, [2 + 2 + 1] Annulation, and [3 + 2] Cyclization Reactions between Allylic Carbonates and Enones. Organic Letters.

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Diagram]. ResearchGate.

  • Wang, T., Han, X., & Ye, S. (2011). Phosphine-catalyzed domino reaction: a novel sequential [2+3] and [3+2] annulation reaction of γ-substituent allenoates to construct bicyclic[18][18]octene derivatives. Chemical Communications.

  • Li, H., Shi, W., Wang, C., Liu, H., Wang, W., Wu, Y., & Guo, H. (2017). Phosphine-Catalyzed Sequential [4 + 3] Domino Annulation/Allylic Alkylation Reaction of MBH Carbonates: Efficient Construction of Seven-Membered Heterocycles. Organic Letters.

  • Zhu, Y., Ma, X., & Huang, Y. (2024). Synthesis of Stilbene Derivatives via Phosphine-Catalyzed Cascade [2+4] Annulation/Decarboxylative Aromatization of Yne-Enones with α-Pyrones. Organic Letters.

  • Wang, X., Jia, X., Zhou, L., & Zhou, J. (2020). Phosphine-Catalyzed Cascade Michael Addition/[4+2] Cycloaddition Reaction of Allenoates and 2-Arylidene-1,3-indanediones. Organic Letters.

  • Wang, K., Li, P., & Zhang, J. (2019). Phosphine Sequentially Catalyzed Domino 1,6-Addition/Annulation: Access to Functionalized Chromans and Tetrahydroquinolines with an Ethynyl-Substituted All-Carbon Quaternary Center. Organic Letters.

  • Yang, Z., Wang, Z., Bai, X., & Lu, Y. (2022). Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes. Chemical Science.

  • Jaska, C. A., & Manners, I. (2007). Transition metal-catalyzed dissociation of phosphine-gallane adducts: isolation of mechanistic model complexes and heterogeneous catalyst poisoning studies. Dalton Transactions.

  • Ongarova, B. A., Dossumov, K., Gerasimova, M. A., & Zhylybayeva, N. B. (2023). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. Catalysts.

  • Zhang, Z., Liu, S., & Guo, H. (2023). Recent advances in phosphine-mediated sequential annulations. Chinese Chemical Letters.

  • Buss, J. A., Edouard, G. A., Cheng, Y., & Agapie, T. (2017). Co-Catalyzed P–H Activation and Related Cp*Co(III) Phosphine Complexes. Organometallics.

  • Asensio, A., & Medio-Simon, M. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands. BenchChem.

  • Han, X., Wang, T., & Ye, S. (2014). Phosphine-Catalyzed Sequential [2 + 3] and [3 + 2] Annulation Domino Reaction of γ-Benzyl-Substituted Allenoates with α,β-Unsaturated Ketimines To Construct aza-Bicyclo[18][18]octane Derivatives. ACS Catalysis.

  • Zhang, X., Liao, Y., Liu, B., & Zhang, X. (2016). Purification of yellow phosphorus tail gas for the removal of PH3 on the spot with flower-shaped CuO/AC. RSC Advances.

  • Papis, M., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Request PDF on ResearchGate.

  • ResearchGate. (n.d.). Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %... [Diagram]. ResearchGate.

  • Broggini, G., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)etheny. Insubria.

  • Ye, S., & Lu, Y. (2018). Phosphine-Catalyzed Asymmetric Organic Reactions. Chemical Reviews.

  • Radom, M., & Toste, F. D. (2021). Phosphorus-Based Catalysis. ACS Central Science.

  • Zhang, X., & Zhou, J. (2022). Phosphine-Catalyzed (4 + 2) Annulation of Allenoates Bearing Acidic Hydrogen with 1,1-Dicyanoalkenes. The Journal of Organic Chemistry.

  • Brel, V. K. (2016). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry.

  • CN101638224B - Method for purifying phosphine by-product and application method of... - Google Patents.

  • Kwon, O., et al. (2019). Discussion Addendum for: Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses.

  • Lee, S. Y., & Toste, F. D. (2022). Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles. Chemical Science.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Spirocyclic Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical fidelity of spirocyclic benzofuranones. These scaffolds, characterized by a C3 quaternary stereocenter, are highly prized in drug development for their three-dimensional complexity and biological relevance[1]. However, constructing these architectures via asymmetric catalysis—whether through 1[1], 2[2], or 3[3]—often presents significant challenges in controlling diastereoselectivity (dr).

This guide provides a causality-driven troubleshooting framework to diagnose and resolve diastereomeric erosion, ensuring your synthetic protocols function as robust, self-validating systems.

Diagnostic Workflow

DR_Troubleshooting A Low dr in Spirocyclic Benzofuranone Product B Perform in situ 1H NMR (Before Workup) A->B C dr is high in crude? B->C D1 Yes: Post-Reaction Epimerization C->D1 Yes D2 No: Poor Intrinsic Selectivity C->D2 No E1 Protocol: Buffer silica gel (Et3N) or use direct crystallization D1->E1 E2 Protocol: Tune catalyst sterics, lower temp, screen H-bond solvents D2->E2

Diagnostic workflow for identifying the root cause of poor diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor dr in Bifunctional Hydrogen-Bonding Catalysis

Q: My [3+2] cycloaddition using a quinine-derived squaramide catalyst yields excellent enantioselectivity (ee > 95%) but poor diastereoselectivity (dr ~ 2:1). How do I improve the dr?

A:

  • Causality: In bifunctional catalysis, the transition state relies on a highly ordered hydrogen-bonding network to orient the dipole and dipolarophile. While facial selectivity (ee) is tightly controlled by the rigid chiral pocket, the relative approach (endo vs. exo) that dictates dr is far more sensitive to solvent disruption. Highly polar or protic solvents competitively hydrogen-bond with the substrates or the catalyst, loosening the transition state and eroding diastereocontrol[4].

  • Actionable Solution: Switch to non-polar or moderately polar aprotic solvents (e.g., Toluene, DCM, or CHCl3). Lowering the reaction temperature (e.g., to -20 °C) reduces the kinetic energy of the system, further rigidifying the transition state and strongly favoring the lower-energy diastereomeric pathway[2].

Issue 2: Variable dr in NHC-Catalyzed Cascades

Q: I am synthesizing a spirocyclic benzofuranone via an NHC-catalyzed addition/cyclization cascade. The dr fluctuates wildly between batches. What is causing this inconsistency?

A:

  • Causality: NHC-catalyzed asymmetric transformations involving noncovalent interactions often proceed via a reversible intermolecular conjugate addition followed by lactonization[1]. If the final lactonization step is sluggish, the initial adduct can undergo reversible retro-addition, allowing thermodynamic equilibration to a mixture of diastereomers. Variations in base loading (e.g., LiHMDS) or trace moisture can drastically alter the rate of this irreversible trapping step.

  • Actionable Solution: Ensure strict anhydrous conditions. Optimize the base-to-catalyst ratio to accelerate the lactonization step, effectively trapping the kinetic diastereomer before epimerization can occur[1].

Issue 3: Post-Reaction Epimerization During Purification

Q: The in situ crude 1H NMR shows a dr of >15:1, but after silica gel column chromatography, the isolated spirocycle has a dr of 3:1. How do I prevent this erosion?

A:

  • Causality: Spirocyclic benzofuranones often possess acidic α-protons or sensitive linkages that are prone to epimerization when exposed to the acidic silanol groups on standard silica gel. The high surface area of the stationary phase catalyzes thermodynamic equilibration during elution.

  • Actionable Solution: Pre-treat the silica gel with 1-2% triethylamine (Et3N) in your eluent to neutralize acidic sites. Alternatively, if the crude ee is high, bypass chromatography entirely and isolate the major diastereomer via selective recrystallization, which can simultaneously upgrade both dr and er[1].

Quantitative Data: Solvent and Temperature Effects on Stereocontrol

To illustrate the causality of reaction conditions on stereochemical outcomes, the following table summarizes the optimization of a representative 2[2].

SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Mechanistic Impact
Methanol25822:185Protic solvent disrupts catalyst H-bonding network.
THF25885:191Moderate polarity; partial transition state rigidification.
DCM259212:196Aprotic, low polarity; optimal H-bond preservation.
DCM -20 96 >20:1 >99 Reduced thermal energy locks the kinetic transition state.

Self-Validating Experimental Protocol: Asymmetric [3+2] Annulation

This protocol incorporates built-in validation steps to ensure stereochemical fidelity throughout the workflow, specifically tailored for the synthesis of spiro-tetrahydroquinoline-benzofuranones[2].

Step 1: Catalyst-Substrate Pre-organization
  • In an oven-dried Schlenk tube under an argon atmosphere, dissolve the 3-alkylidene benzofuranone (0.1 mmol) and the chiral bifunctional squaramide catalyst (10 mol%) in anhydrous DCM (1.0 mL)[2].

  • Validation Check: Stir at room temperature for 10 minutes. Causality: This incubation period allows the non-covalent hydrogen-bonding network between the catalyst and the dipolarophile to fully assemble before initiating the reaction.

Step 2: Temperature Equilibration and Reaction
  • Cool the reaction mixture to -20 °C using a cryocooler. Allow 15 minutes for thermal equilibration.

  • Add the dipole precursor (e.g., N-2,2,2-trifluoroethylisatin ketimine, 0.12 mmol) dropwise down the side of the flask[4]. Causality: Dropwise addition prevents localized thermal spikes that could temporarily provide enough energy to access the higher-energy diastereomeric transition state.

  • Stir the reaction at -20 °C for 12-24 hours. Monitor the consumption of the benzofuranone via TLC.

Step 3: In Situ Stereochemical Validation
  • Once complete, withdraw a 50 µL aliquot, remove the solvent under a gentle stream of nitrogen, and dissolve the residue in CDCl3.

  • Validation Check: Acquire a crude 1H NMR spectrum immediately. Calculate the kinetic dr by integrating the distinct spirocyclic proton signals. Causality: This establishes the baseline kinetic dr before any purification stress is applied, allowing you to isolate reaction-level issues from purification-level issues.

Step 4: Buffered Isolation
  • Quench the main reaction mixture with a single drop of water and concentrate under reduced pressure at room temperature.

  • Purify the residue via flash column chromatography using silica gel pre-slurried in Hexanes/EtOAc containing 1% Et3N.

  • Validation Check: Run a post-purification 1H NMR. If the dr matches the crude baseline, the isolation was successful. If the dr has eroded, the product is highly sensitive to silica; for future batches, switch to a single recrystallization from DCM/hexane, which has been shown to improve er to 98:2 while preserving dr[1].

References

  • Maji, U., et al. "Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis." Organic Letters - ACS Publications, 2024. 1

  • Shivaprasad, et al. "Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation." Organic & Biomolecular Chemistry (RSC Publishing), 2024. 4

  • "Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions." Chemical Communications (RSC Publishing), 2021. 2

  • "Asymmetric Diels–Alder Reaction of 3-Olefinic Benzofuran-2-ones and Polyenals: Construction of Chiral Spirocyclic Benzofuran-2-ones." Organic Letters - ACS Publications, 2013.3

Sources

Technical Support Center: Phosphine-Catalyzed Annulation of Allenoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for phosphine-catalyzed annulations of allenoates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to help you optimize your reactions and achieve your desired outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Fundamental Mechanistic Overview

Before delving into troubleshooting, it is crucial to understand the general mechanism of phosphine-catalyzed annulation of allenoates. The reaction is initiated by the nucleophilic addition of a tertiary phosphine to the β-carbon of the allenoate. This generates a zwitterionic intermediate which is key to the subsequent steps.[1][2][3] This intermediate can exist in several resonance forms, which accounts for the diverse reactivity of allenoates as C1, C2, C3, or C4 synthons in various annulation reactions.[2][4] The specific reaction pathway and the ultimate product are highly dependent on the nature of the allenoate, the electrophile, the phosphine catalyst, and the reaction conditions.

Below is a generalized workflow for a phosphine-catalyzed annulation reaction.

G cluster_start Reaction Setup cluster_reaction Reaction Progression cluster_end Workup and Analysis Start Combine allenoate, electrophile, phosphine catalyst, and solvent Zwitterion Formation of zwitterionic intermediate Start->Zwitterion Initiation Nucleophilic_Attack Nucleophilic attack on electrophile Zwitterion->Nucleophilic_Attack Key bond formation Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Ring closure Catalyst_Regen Catalyst regeneration and product formation Cyclization->Catalyst_Regen Product release Workup Reaction workup and purification Catalyst_Regen->Workup Analysis Characterization of product(s) Workup->Analysis

Caption: Generalized experimental workflow for phosphine-catalyzed annulations.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter in the lab.

Low or No Yield of the Desired Product

Question: I am not getting any of my desired annulation product, or the yield is very low. What are the likely causes and how can I fix this?

Answer: Low or no product yield can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Poor Nucleophilicity/Basicity of the Phosphine Catalyst. The reaction is initiated by the nucleophilic attack of the phosphine on the allenoate. If the phosphine is not sufficiently nucleophilic, this initial step will be slow or may not occur at all. Conversely, a phosphine that is too basic can lead to undesired side reactions like proton abstraction.

    • Troubleshooting:

      • If you are using a weakly nucleophilic phosphine like triphenylphosphine (PPh₃) and observing low reactivity, consider switching to a more nucleophilic alkyl phosphine such as tributylphosphine (PBu₃) or a mixed phosphine like methyldiphenylphosphine (MePPh₂).[1]

      • Be aware that highly nucleophilic phosphines can sometimes lead to side products. A screening of different phosphines is often necessary to find the optimal balance for your specific substrates.[1][5]

  • Cause 2: Inappropriate Solvent Choice. The solvent can significantly impact the reaction by affecting the solubility of the reactants and stabilizing or destabilizing the charged intermediates.

    • Troubleshooting:

      • Chlorinated solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are often good starting points as they have been shown to be effective for a wide range of phosphine-catalyzed annulations.[1]

      • Aprotic polar solvents can also be effective. However, in some cases, solvents like toluene or ether may result in only trace amounts of product.[1] If you are experiencing low yields, a solvent screen is highly recommended.

  • Cause 3: Suboptimal Reaction Temperature. Temperature affects the reaction rate and can also influence the stability of intermediates and the prevalence of side reactions.

    • Troubleshooting:

      • Many phosphine-catalyzed annulations proceed well at room temperature or even at 0 °C.[1] If you are not seeing product formation, a modest increase in temperature may be beneficial.

      • However, be cautious, as higher temperatures can sometimes lead to decreased yield and diastereoselectivity.[1] It is advisable to increase the temperature in a stepwise manner (e.g., from room temperature to 40 °C, then 60 °C) and monitor the reaction for product formation and the appearance of side products.

  • Cause 4: Decomposition of Starting Materials. Some starting materials, such as certain N-sulfonyl alkylimines, can be unstable and prone to hydrolysis, which will prevent them from participating in the desired reaction.[6]

    • Troubleshooting:

      • Ensure your starting materials are pure and dry. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • If you suspect decomposition, consider forming the reactive species in situ. For example, some protocols generate allenoates from 3-butynoates in the presence of the phosphine catalyst.[7]

Formation of Regioisomeric Side Products

Question: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a common issue in phosphine-catalyzed annulations of allenoates, particularly in [3+2] cycloadditions where both α- and γ-adducts can be formed.[3] This arises from the different resonance structures of the zwitterionic intermediate.

G Allenoate Allenoate + PPh3 Zwitterion Zwitterionic Intermediate (Resonance Structures) Allenoate->Zwitterion Alpha_Attack α-Attack Pathway Zwitterion->Alpha_Attack Electrophile Gamma_Attack γ-Attack Pathway Zwitterion->Gamma_Attack Electrophile Alpha_Product α-Regioisomer Alpha_Attack->Alpha_Product Gamma_Product γ-Regioisomer Gamma_Attack->Gamma_Product

Caption: Competing pathways leading to regioisomeric products.

  • Cause 1: Nature of the Phosphine Catalyst. The steric and electronic properties of the phosphine catalyst can influence which resonance form of the zwitterionic intermediate is more reactive, thereby directing the regioselectivity.

    • Troubleshooting:

      • The choice of phosphine can sometimes reverse the regioselectivity. For instance, in some [4+2] annulations, hexamethylphosphorous triamide (HMPT) and triarylphosphines can lead to different regioisomers.[8]

      • Chiral phosphine catalysts, particularly bifunctional ones with hydrogen-bond-donating groups, can exert significant control over regioselectivity through non-covalent interactions.[9][10] Screening a panel of chiral phosphines may be necessary to achieve the desired regioselectivity.

  • Cause 2: Substituents on the Allenoate and Electrophile. The electronic and steric nature of the substituents on both the allenoate and the electrophile can favor one reaction pathway over another.

    • Troubleshooting:

      • While you may not be able to change the core structure of your substrates, understanding their electronic properties can be helpful. For example, introducing an electron-withdrawing group at the γ'-position of an allenoate can lead to new reaction modes involving this position.[2]

      • If possible, modifying the steric bulk of non-essential substituents on either reaction partner can sometimes block one pathway, favoring the other.

Unexpected Dimerization or Oligomerization

Question: My reaction is producing a significant amount of what appears to be a dimer or oligomer of my allenoate. Why is this happening and what can I do to prevent it?

Answer: Allenoate dimerization or oligomerization is a known side reaction in phosphine-catalyzed processes.[6] It occurs when the zwitterionic intermediate, instead of reacting with the intended electrophile, reacts with another molecule of the allenoate.

  • Cause 1: Low Reactivity of the Electrophile. If the electrophile is not reactive enough, the zwitterionic intermediate may react with the more abundant and accessible allenoate starting material.

    • Troubleshooting:

      • Increase the concentration of the electrophile: Using a slight excess of the electrophile (e.g., 1.2 to 1.5 equivalents) can increase the probability of the desired reaction occurring.

      • Modify the electrophile: If possible, making the electrophile more electron-deficient can increase its reactivity towards the zwitterionic intermediate.

  • Cause 2: High Concentration of the Allenoate. High concentrations of the allenoate can favor the dimerization pathway.

    • Troubleshooting:

      • Slow addition of the allenoate: Instead of adding all the allenoate at the beginning of the reaction, consider adding it slowly over a period of time using a syringe pump. This will keep the instantaneous concentration of the allenoate low, minimizing dimerization.

Issues with Diastereoselectivity

Question: My product is forming as a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is often a key goal in these reactions. The diastereomeric outcome is determined in the transition state of the bond-forming step between the zwitterionic intermediate and the electrophile.

  • Cause 1: Insufficient Steric or Electronic Differentiation in the Transition State. If the transition states leading to the different diastereomers are close in energy, a mixture of products will be obtained.

    • Troubleshooting:

      • Optimize the phosphine catalyst: The steric bulk of the phosphine catalyst can have a significant impact on the facial selectivity of the reaction. Screening different phosphines, from the less bulky PPh₃ to more sterically demanding ones, can help improve diastereoselectivity.

      • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often enhance diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states.[1]

      • Solvent effects: The solvent can influence the conformation of the transition state. A screen of solvents with different polarities and coordinating abilities may reveal an optimal choice for high diastereoselectivity.

Section 3: Summary of Key Parameters and Recommendations

For quick reference, the table below summarizes the key experimental parameters and their potential impact on the outcome of phosphine-catalyzed annulations of allenoates.

ParameterPotential ImpactRecommendations
Phosphine Catalyst Reactivity, Regioselectivity, StereoselectivityScreen a range of phosphines from electron-rich alkylphosphines (e.g., PBu₃) to electron-poorer arylphosphines (e.g., PPh₃). Consider chiral phosphines for asymmetric reactions.
Solvent Reaction Rate, Yield, SelectivityStart with common solvents like CH₂Cl₂ or DCE. If issues persist, conduct a solvent screen including toluene, THF, and acetonitrile.
Temperature Reaction Rate, SelectivityBegin at room temperature. Lower temperatures often improve selectivity. Increase temperature cautiously if no reaction occurs.
Concentration Dimerization Side ProductsIf dimerization is observed, try slow addition of the allenoate or running the reaction at a lower overall concentration.
Additives Reaction PathwayIn some cases, additives like alcohols or bases can influence the reaction pathway and product distribution.[11][12] Consult literature for specific reaction types.

References

  • Phosphine-Catalyzed (4 + 2) Annulation of Allenoates with Benzofuran-Derived Azadienes and Subsequent Thio-Michael Addition. ACS Publications. Available at: [Link]

  • Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. PMC. Available at: [Link]

  • Phosphine-Catalyzed [4 + 2] Annulation of Allenoate with Sulfamate-Derived Cyclic Imines: A Reaction Mode Involving γ′‑Carbon. ACS Publications. Available at: [Link]

  • Phosphine Organocatalysis. PMC. Available at: [Link]

  • Phosphine-Promoted [3 + 3] Annulations of Aziridines With Allenoates: Facile Entry Into Highly Functionalized Tetrahydropyridines. PMC. Available at: [Link]

  • Redox Isomerization/(3+2) Allenoate Annulation by Auto‐Tandem Phosphine Catalysis. ResearchGate. Available at: [Link]

  • Phosphine-catalyzed [3 + 2] annulation of 2-aminoacrylates with allenoates and mechanistic studies. Royal Society of Chemistry. Available at: [Link]

  • Phosphine Catalysis of Allenes with Electrophiles. PMC. Available at: [Link]

  • Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Royal Society of Chemistry. Available at: [Link]

  • Phosphine-catalyzed [5+1] annulation of β′-acetoxy allenoates: straightforward access to tetrahydroquinoline derivatives. Royal Society of Chemistry. Available at: [Link]

  • Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of aurones with allenoate 2a. ResearchGate. Available at: [Link]

  • Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction. Royal Society of Chemistry. Available at: [Link]

  • Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate. Organic Syntheses. Available at: [Link]

  • Phosphine-Catalyzed Asymmetric Organic Reactions. Chemical Reviews. Available at: [Link]

  • Phosphine-Catalyzed Asymmetric Tandem Isomerization/Annulation of Allyl Amines with Allenoates: Enantioselective Annulation of a Saturated C–N Bond. ACS Publications. Available at: [Link]

  • Phosphine-Catalyzed Cascade [3 + 2] Cyclization−Allylic Alkylation, [2 + 2 + 1] Annulation, and [3 + 2] Cyclization Reactions between Allylic Carbonates and Enones. ACS Publications. Available at: [Link]

  • Phosphine-Catalyzed [3 + 2] and [2 + 4] Annulations of Ketenimines with Electron-Deficient Alkenes or α,β-Unsaturated Carbonyl Compounds. ACS Publications. Available at: [Link]

  • ChemInform Abstract: Phosphine-Catalyzed [3 + 2] Annulation of α-Substituted Allenoates with Ester-Activated α,β-Unsaturated Imines: A Novel Variation of the Lu [3 + 2] Cycloaddition Reaction. ResearchGate. Available at: [Link]

  • Phosphine-catalyzed [4 + 2] annulation: Synthesis of Cyclohexenes. PMC. Available at: [Link]

  • Phosphine-Catalyzed (4 + 2) Annulation of Allenoates Bearing Acidic Hydrogen with 1,1-Dicyanoalkenes. PubMed. Available at: [Link]

  • Phosphine-catalyzed [4 + 2] annulation of γ-substituent allenoates: facile access to functionalized spirocyclic skeletons. PubMed. Available at: [Link]

  • Alcohol-Assisted Phosphine Catalysis: One-Step Syntheses of Dihydropyrones from Aldehydes and Allenoates. ACS Publications. Available at: [Link]

  • Phosphine‐catalyzed kinetic resolution of γ‐substitued allenoates. ResearchGate. Available at: [Link]

  • Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. PNAS. Available at: [Link]

  • Phosphine-Catalyzed (4 + 2) Annulation of Allenoates Bearing Acidic Hydrogen with 1,1-Dicyanoalkenes. ACS Publications. Available at: [Link]

  • Toward a Predictive Understanding of Phosphine-Catalyzed [3 + 2] Annulation of Allenoates with Acrylate or Imine. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Wiley Online Library. Available at: [Link]

  • Phosphine-Catalyzed Tandem Reaction of Allenoates with Nitroalkenes. ACS Publications. Available at: [Link]

  • Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes. PMC. Available at: [Link]

Sources

Catalyst selection for efficient spirocyclic benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Benzofuranone Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges researchers face when constructing these densely functionalized, stereochemically rich scaffolds.

Spirocyclic benzofuranones—and their benzofuran-3-one counterparts (like the antifungal agent griseofulvin)—are privileged motifs in drug discovery due to their structural rigidity and biological activity. However, establishing their all-carbon quaternary stereocenters requires precise catalyst selection to govern orbital interactions and facial selectivity. This guide bypasses generic advice, focusing strictly on the causality behind experimental choices, self-validating protocols, and field-proven troubleshooting.

I. Catalyst Selection Logic

Selecting the correct catalyst dictates the activation mode (e.g., HOMO-raising vs. LUMO-lowering) and the resulting spirocyclic architecture. The decision tree below outlines the optimal catalytic pathways based on your target scaffold.

G Start Target Spirocyclic Benzofuranone Scaffold Sub1 Spiro[cyclohexene- benzofuran-2-one] Start->Sub1 Sub2 Spiro-cyclopentene Derivatives Start->Sub2 Sub3 Spiro[cyclohexanone- benzofuran-3-one] Start->Sub3 Cat1 Chiral Secondary Amine (e.g., Diphenylprolinol silyl ether) Sub1->Cat1 [4+2] Diels-Alder Cat2 Chiral Phosphine (e.g., (R)-SITCP) Sub2->Cat2 [3+2] Cycloaddition Cat3 Chiral Primary Amine (Imine-Enamine Catalysis) Sub3->Cat3 Michael-Aldol Cascade

Caption: Decision tree for selecting catalysts based on the target spirocyclic benzofuranone scaffold.

II. Quantitative Catalyst Performance Data

To establish realistic expectations for your synthetic workflows, the following table summarizes the validated performance metrics of primary catalytic systems used in spirocyclic benzofuranone synthesis.

Target ScaffoldReaction TypeOptimal Catalyst SystemYield RangeStereoselectivity (ee / dr)
Spiro[cyclohexene-benzofuran-2-ones] Asymmetric [4+2] Diels-AlderDiphenylprolinol silyl ether + Acid Co-catalyst75–95%83–94% ee, up to >82:18 dr
Spiro-cyclopentene benzofuranones [3+2] Cycloaddition(R)-SITCP (Chiral Phosphine)85–99%>95% ee, >20:1 dr
Spiro[cyclohexanone-benzofuran-3-ones] Michael-Aldol CascadeChiral Primary Amines60–85%90–99% ee, excellent dr
C3-Quaternary Benzofuranones Addition/Cyclization CascadeN-Heterocyclic Carbenes (NHCs)70–92%90–98:2 er

III. Troubleshooting & FAQs

Q1: My [4+2] cycloaddition with polyenals is yielding low enantiomeric excess (ee). Why is the diphenylprolinol silyl ether catalyst failing to control stereochemistry?

Mechanistic Cause: The asymmetric Diels-Alder reaction of 3-olefinic benzofuran-2-ones relies on a trienamine activation strategy[1]. The chiral secondary amine condenses with the polyenal to form a trienamine intermediate, raising its HOMO to facilitate an electron-deficient Diels-Alder reaction. If your ee is low, the trienamine is likely adopting multiple reactive conformations, or the facial shielding is insufficient. Solution:

  • Verify Steric Bulk: Ensure you are using a sufficiently bulky silyl ether group (e.g., TMS or TBS) on the diphenylprolinol catalyst. This bulk is non-negotiable; it physically blocks one face of the trienamine intermediate, forcing the benzofuranone dienophile to attack from the opposite face[1].

  • Acidic Co-Catalysis: The addition of 20 mol% of an acidic co-catalyst (like benzoic acid) is critical. It accelerates the initial enamine formation and the final hydrolysis step, preventing reversible pathways that erode stereocontrol[2].

G A Polyenal + Chiral Secondary Amine B Trienamine Intermediate (HOMO-raised) A->B D Facial-Selective [4+2] Cycloaddition B->D C 3-Olefinic Benzofuran-2-one (Dienophile) C->D E Chiral Spirocyclic Benzofuran-2-one D->E

Caption: Trienamine-mediated [4+2] cycloaddition pathway for spirocyclic benzofuran-2-ones.

Q2: How do I control α- vs. γ-regioselectivity in phosphine-catalyzed [3+2] cycloadditions with allenoates?

Mechanistic Cause: When a chiral phosphine like (R)-SITCP attacks an allenoate, it generates a zwitterionic phosphonium enolate that acts as a 1,3-dipole[3]. The regioselectivity of the subsequent attack on the benzofuranone is entirely dictated by the steric and electronic nature of the allenoate's γ-substituent. Solution:

  • For γ-addition: Use unsubstituted allenoates (R2 = H). The lack of steric hindrance allows the γ-carbon of the zwitterion to act as the primary nucleophile, yielding the γ-adduct in up to 99% yield[3].

  • For α-addition: Use γ-substituted allenoates (R2 = Alkyl or Aryl, e.g., Ph). The steric bulk at the γ-position forces the reaction through the α-carbon, successfully synthesizing the spiro-benzofuranone via asymmetric α-addition[3].

Q3: My Michael-aldol tandem reaction for synthesizing griseofulvin analogues is stalling. The spirocycle isn't closing. What is the bottleneck?

Mechanistic Cause: The synthesis of 2-spirocyclohexanonic benzofuran-3-ones from enones relies on imine-enamine catalysis driven by chiral primary amines[4]. The reaction must first undergo a Michael addition, followed by an intramolecular aldol condensation. If the reaction stalls, the intermediate β-hydroxy ketone is failing to dehydrate. Solution: The dehydration step is the thermodynamic driving force of the cascade. Ensure your solvent is strictly anhydrous to drive the equilibrium toward water loss. If the intermediate persists, gently elevating the temperature or adding a mild dehydrating agent (like molecular sieves) can force the enamine-driven aldol condensation to completion, securing the two adjacent quaternary-tertiary chiral centers[4].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints to confirm intermediate formation before proceeding to the next step.

Protocol A: Trienamine-Activated Asymmetric [4+2] Diels-Alder

Target: Spiro[cyclohexene-benzofuran-2-ones]

  • Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve the 3-olefinic benzofuran-2-one (0.1 mmol) and the polyenal (0.15 mmol) in anhydrous toluene (1.0 mL).

  • Catalyst Activation: Add diphenylprolinol silyl ether (20 mol%) and benzoic acid (20 mol%).

    • Validation Checkpoint: Observe the solution for a subtle color shift (often to a pale yellow/orange), which visually confirms the formation of the conjugated trienamine intermediate.

  • Reaction: Stir the mixture at room temperature for 24–48 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete only when the highly UV-active benzofuranone starting material spot is entirely consumed.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 (2 mL). Extract with EtOAc (3 x 5 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). Absolute configuration should be confirmed via X-ray crystallography of the major diastereomer[1].

Protocol B: Phosphine-Catalyzed [3+2] Cycloaddition

Target: Spiro-cyclopentene benzofuranones

  • Preparation: In a flame-dried vial under argon, dissolve the benzofuranone derivative (0.2 mmol) and the allenoate (0.24 mmol) in anhydrous dichloromethane (2.0 mL).

  • Catalyst Introduction: Cool the mixture to 0 °C and add the chiral phosphine catalyst, (R)-SITCP (10 mol%).

    • Validation Checkpoint: A rapid color shift typically accompanies the nucleophilic attack of the phosphine on the allenoate, signaling the successful generation of the zwitterionic 1,3-dipole intermediate[3].

  • Reaction: Allow the reaction to slowly warm to room temperature. Stir until completion (typically 2–12 hours, monitored by LC-MS).

  • Workup: Remove the DCM under reduced pressure. Because phosphine catalysts can complicate aqueous workups, directly load the crude mixture onto a silica gel column for purification.

  • Regiochemical Validation: Analyze the purified product via 1H NMR. For unsubstituted allenoates, the presence of a distinct olefinic proton in the cyclopentene ring confirms successful γ-addition[3].

V. References

  • Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review Source: MDPI URL:

  • Asymmetric Diels–Alder Reaction of 3-Olefinic Benzofuran-2-ones and Polyenals: Construction of Chiral Spirocyclic Benzofuran-2-ones Source: Organic Letters - ACS Publications URL:

  • Asymmetric Michael-Aldol Tandem Reaction of 2-Substituted Benzofuran-3-ones and Enones: A Facile Synthesis of Griseofulvin Analogues Source: Organic Letters - ACS Publications URL:

  • Asymmetric Diels–Alder Reaction of 3-Olefinic Benzofuran-2-ones (Co-catalyst Context) Source: Organic Letters - ACS Publications URL:

Sources

Overcoming poor regioselectivity in phosphine-catalyzed cycloadditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphine-Catalyzed Cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in phosphine-catalyzed cycloaddition reactions, with a particular focus on achieving high regioselectivity.

Introduction to the Challenge of Regioselectivity

Nucleophilic phosphine catalysis has become a powerful method for constructing complex carbocyclic and heterocyclic scaffolds.[1] Among these transformations, phosphine-catalyzed cycloadditions, such as the widely used [3+2] annulation pioneered by Lu, offer an efficient route to five-membered rings from readily available starting materials.[1][2] However, a persistent challenge that can hinder the synthetic utility of these reactions is poor regioselectivity.[2]

In many phosphine-catalyzed cycloadditions involving allenoates or alkynoates, the reaction proceeds through a zwitterionic intermediate that possesses two nucleophilic centers, often leading to the formation of a mixture of regioisomers (e.g., α- and γ-adducts).[2] Controlling which of these centers reacts with the electrophile is paramount for an efficient and selective synthesis. This guide provides in-depth troubleshooting strategies and mechanistic insights to help you conquer the challenge of poor regioselectivity in your phosphine-catalyzed cycloaddition reactions.

Mechanistic Insights: The Origin of Regioisomers

The regiochemical outcome of a phosphine-catalyzed cycloaddition is often determined by the complex interplay of electronic and steric factors in the transition state. The generally accepted mechanism for the [3+2] cycloaddition of an allenoate with an activated alkene begins with the nucleophilic attack of the phosphine on the central carbon of the allenoate.[2][3][4] This generates a zwitterionic intermediate which exists as two key resonance structures, a vinylphosphonium ylide (α-nucleophile) and an allylic phosphonium ylide (γ-nucleophile). These two resonant forms are in equilibrium and can react with the electrophile to yield two different regioisomers.[2]

Mechanism_of_Regioisomer_Formation cluster_0 Phosphine Activation of Allenoate cluster_1 Resonance Structures cluster_2 Cycloaddition Pathways Phosphine R₃P Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion Nucleophilic Attack Allenoate Allenoate (H₂C=C=CHCO₂R') Alpha_Nucleophile α-Nucleophile (Vinylphosphonium Ylide) Zwitterion->Alpha_Nucleophile Gamma_Nucleophile γ-Nucleophile (Allylic Phosphonium Ylide) Alpha_Nucleophile->Gamma_Nucleophile Resonance Alpha_Adduct α-Regioisomer Alpha_Nucleophile->Alpha_Adduct [3+2] Cycloaddition Gamma_Adduct γ-Regioisomer Gamma_Nucleophile->Gamma_Adduct [3+2] Cycloaddition Electrophile_alpha Electrophile (Activated Alkene) Electrophile_gamma Electrophile (Activated Alkene)

General mechanism of phosphine-catalyzed [3+2] cycloaddition.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established literature and mechanistic principles.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for one over the other?

This is the most common problem in phosphine-catalyzed cycloadditions. The regioselectivity is often delicately balanced, and several factors can be tuned to favor the formation of a single regioisomer.

Potential Solutions:

  • Catalyst Modification: The structure of the phosphine catalyst is a critical determinant of regioselectivity. Both steric and electronic properties of the phosphine can be modified to influence the reaction outcome.[1]

    • Chiral Dipeptide Phosphines: In some systems, the stereochemistry of chiral dipeptide-based phosphine catalysts can be used to control regioselectivity. For example, in the annulation of aurones and allenoates, an L-D-configured dipeptide phosphine catalyst can favor the α-selective product, while an L-L-configured catalyst can yield the γ-selective product.[2][5] This control is attributed to subtle differences in hydrogen bonding and distortion energies in the transition states.[2][5]

    • Bulky Phosphines: Increasing the steric bulk of the phosphine catalyst can sometimes favor one regioisomeric pathway over the other due to steric hindrance.[6]

  • Substrate Modification: Altering the structure of your starting materials can have a profound impact on regioselectivity.

    • Bulky Esters on the Allenoate/Alkynoate: Switching from a methyl or ethyl ester to a bulkier tert-butyl ester on the allenoate can significantly improve regioselectivity.[7]

    • Substituents on the Allenoate: The presence of substituents on the allenoate can direct the regioselectivity. For instance, in reactions with benzofuranone-derived olefins, unsubstituted allenoates may favor γ-addition, while allenoates with an aryl or alkyl group at the γ-position can favor α-addition.[8]

  • Reaction Condition Optimization:

    • Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states leading to the different regioisomers. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN).

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.[9] Conversely, in some cases, a change in temperature can switch the regioselectivity.[10]

    • Additives: The presence of protic additives, such as water or alcohols, can influence the reaction pathway. In some cases, water has been shown to be crucial for proton transfer steps and can affect the regiochemical outcome.[3][10][11]

ParameterModificationRationale
Catalyst Switch to a chiral dipeptide phosphineCan provide catalyst-controlled regioselectivity through specific transition state interactions.[2][5]
Increase steric bulk of the phosphineCan disfavor one reaction pathway due to steric hindrance.[6]
Substrate Use a bulkier ester (e.g., t-butyl)Can enhance regioselectivity through steric effects.[7]
Add a substituent to the allenoateCan direct the regioselectivity towards either the α- or γ-adduct.[8][12]
Conditions Screen different solventsCan influence the stability of intermediates and transition states.
Vary the reaction temperatureCan favor the pathway with the lower activation energy.[9][10]
Introduce protic additives (e.g., H₂O)Can mediate proton transfer steps and alter the reaction pathway.[3][10]

Q2: I am consistently obtaining the undesired regioisomer. How can I reverse the regioselectivity?

Achieving a complete reversal of regioselectivity often requires a more significant change in the reaction strategy than simply optimizing conditions.

Potential Solutions:

  • Catalyst-Controlled Regiodivergent Synthesis: This is a powerful strategy where the choice of catalyst dictates the regiochemical outcome. As mentioned above, using dipeptide phosphine catalysts with different stereochemical configurations (e.g., L-D vs. L-L) has been shown to produce opposite regioisomers with high selectivity.[2][5] This approach is highly desirable as it allows access to either regioisomer from the same set of starting materials.[13]

  • Substrate Engineering: A systematic modification of the substrates can lead to a switch in regioselectivity.

    • For example, in the reaction of allenoates with enones, unsubstituted allenoates may yield the γ-regioisomer, while substituted allenoates can produce the α-regioisomer.[12] This switch is attributed to the interplay of electronic and steric effects, which can shift the reaction kinetics.[12][14]

  • Change the Reaction Partner: If possible, modifying the electrophilic partner in the cycloaddition can also influence the regioselectivity. The electronic and steric properties of the activated alkene or imine play a role in the cycloaddition step.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Q1 Is the desired regioisomer the major product? Start->Q1 Optimize Optimize Reaction Conditions (Solvent, Temperature, Additives) Q1->Optimize Yes Reverse_Selectivity Strategies for Reversing Selectivity Q1->Reverse_Selectivity No Modify_Substrate Substrate Modification (e.g., bulky esters) Optimize->Modify_Substrate Modify_Catalyst Catalyst Modification (e.g., bulky phosphine) Modify_Substrate->Modify_Catalyst End Desired Regioselectivity Achieved Modify_Catalyst->End Catalyst_Control Catalyst-Controlled Regiodivergent Synthesis Reverse_Selectivity->Catalyst_Control Substrate_Engineering Substrate Engineering (e.g., substituted allenoate) Catalyst_Control->Substrate_Engineering Substrate_Engineering->End

Sources

Technical Support Center: Enhancing the Stability of Benzofuranone Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for enhancing the stability of benzofuranone derivatives in biological assays. Inconsistent results arising from compound degradation can significantly impede research. This document offers a structured approach to troubleshooting common stability issues, providing detailed experimental protocols and evidence-based solutions to ensure the reliability and reproducibility of your data.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: I'm observing a progressive loss of compound activity in my multi-day cell-based assay.

  • Question: What are the likely causes for the diminishing activity of my benzofuranone derivative over the course of my experiment?

    Answer: A time-dependent loss of activity strongly suggests compound instability in the aqueous assay medium. The primary culprits for the degradation of benzofuranone derivatives are hydrolysis of the lactone ring and oxidation.[1] The benzofuranone ring system can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[1] Additionally, many organic molecules are prone to oxidation in the presence of oxygen, a process that can be catalyzed by light and trace metal ions.

  • Question: How can I definitively determine if hydrolysis is the cause of the observed instability?

    Answer: A forced degradation study is the most direct way to assess the hydrolytic stability of your compound.[1] This involves intentionally exposing your compound to acidic and basic conditions and monitoring its degradation over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2] A significant decrease in the parent compound peak and the appearance of new degradation peaks under acidic or basic conditions would confirm hydrolytic instability.

Issue 2: My assay results are inconsistent, especially when I repeat the experiment on different days.

  • Question: Could the way I prepare and store my stock solutions be contributing to this variability?

    Answer: Absolutely. The stability of your benzofuranone derivative in its stock solution is critical for reproducible results. Benzofuranone derivatives are generally more stable in polar aprotic solvents like DMSO.[1] However, repeated freeze-thaw cycles can introduce moisture, which may lead to hydrolysis over time. Furthermore, exposure to light can cause photodegradation of light-sensitive compounds.[1][3]

  • Question: What are the best practices for preparing and storing stock solutions of benzofuranone derivatives?

    Answer: To ensure the stability of your stock solutions, it is recommended to:

    • Use high-purity, anhydrous DMSO to prepare a concentrated stock solution.[4]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in amber vials or tubes to protect them from light.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of benzofuranone derivatives.

  • Question 1: What is the primary degradation pathway for benzofuranone derivatives?

    Answer: The most common degradation pathways for benzofuranone derivatives are hydrolysis and oxidation.[1] The lactone ring in the benzofuranone core is susceptible to cleavage by hydrolysis, especially under acidic or basic conditions.[1][6] Oxidative degradation can also occur, particularly at electron-rich positions on the aromatic rings and any exocyclic double bonds.[1]

    Caption: Primary degradation pathways for benzofuranone derivatives.

  • Question 2: How does pH affect the stability of benzofuranone derivatives?

    Answer: The pH of the assay medium can significantly impact the stability of benzofuranone derivatives. The benzofuranone ring system is generally most stable at a neutral pH.[1] Strongly acidic or basic conditions can catalyze the hydrolysis of the lactone ring, leading to a loss of biological activity.[1][6] Therefore, it is crucial to maintain the pH of your assay buffer within a stable range, typically between 6.8 and 7.4.

  • Question 3: Can I use antioxidants to improve the stability of my benzofuranone derivative?

    Answer: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation.[7] Antioxidants work by scavenging free radicals or by being preferentially oxidized, thereby protecting the compound of interest.[7] Common antioxidants used in biological assays include ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[8]

  • Question 4: Are there any formulation strategies to enhance the stability of benzofuranone derivatives?

    Answer: Several formulation strategies can improve the stability of benzofuranone derivatives. The use of co-solvents, such as ethanol or PEG 400, can enhance solubility and, in some cases, stability.[4] Another effective approach is the use of cyclodextrins.[7][9] These cyclic oligosaccharides can form inclusion complexes with the benzofuranone derivative, protecting it from degradation by shielding it from the aqueous environment.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Hydrolytic Stability

This protocol outlines the steps to evaluate the intrinsic stability of a benzofuranone derivative under acidic, basic, and neutral conditions.

Objective: To identify potential degradation products and determine the pH-dependent stability of the benzofuranone derivative.

Materials:

  • Benzofuranone derivative

  • High-purity DMSO

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a 10 mM stock solution of the benzofuranone derivative in DMSO.

  • Prepare three sets of solutions:

    • Acidic: Dilute the stock solution to a final concentration of 100 µM in 0.1 M HCl.

    • Basic: Dilute the stock solution to a final concentration of 100 µM in 0.1 M NaOH.

    • Neutral: Dilute the stock solution to a final concentration of 100 µM in PBS, pH 7.4.

  • Incubate the solutions at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralize the acidic and basic samples before analysis. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile. Monitor the chromatograms for the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of degradation by comparing the peak area of the parent compound at each time point to the peak area at time zero.

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation of Stabilized Benzofuranone Solutions with Antioxidants

This protocol describes how to prepare assay solutions containing an antioxidant to mitigate oxidative degradation.

Objective: To prepare a working solution of the benzofuranone derivative that is protected from oxidative degradation during the course of a biological assay.

Materials:

  • Benzofuranone derivative stock solution in DMSO

  • Assay buffer (e.g., PBS or cell culture medium)

  • Ascorbic acid or Trolox

  • Sterile, amber microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a fresh stock solution of the antioxidant in the assay buffer. For example, prepare a 10 mM stock solution of ascorbic acid.

  • Determine the final desired concentration of the antioxidant. A typical starting concentration is 100 µM.

  • Prepare the final working solution in two steps to avoid precipitation:

    • First, add the required volume of the antioxidant stock solution to the assay buffer.

    • Then, add the required volume of the benzofuranone derivative DMSO stock solution to the antioxidant-containing buffer.

  • Mix gently but thoroughly by pipetting or vortexing.

  • Use the prepared solution immediately in your biological assay.

  • Always include a vehicle control containing the same final concentrations of DMSO and the antioxidant to account for any effects of these components on the assay.

Data Summary

The following table summarizes the key factors influencing the stability of benzofuranone derivatives and the recommended strategies for mitigation.

Stability ConcernKey Influencing FactorsRecommended Mitigation Strategies
Hydrolysis pH of the aqueous mediumMaintain the pH of the assay buffer between 6.8 and 7.4.[1][6]
Oxidation Presence of oxygen, light, and metal ionsAdd antioxidants like ascorbic acid or Trolox to the assay medium.[7][8]
Photodegradation Exposure to lightStore stock solutions and conduct experiments in amber vials or plates, and minimize exposure to direct light.[1][3][10][11]
Stock Solution Instability Repeated freeze-thaw cycles, presence of moisturePrepare single-use aliquots of stock solutions in anhydrous DMSO and store at -20°C or -80°C.[4][5]

References

  • The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide - Benchchem.
  • New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. Available from: [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - MDPI. Available from: [Link]

  • Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays - Benchchem.
  • Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Available from: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins - MDPI. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. Available from: [Link]

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem.
  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods - Semantic Scholar. Available from: [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. Available from: [Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. Available from: [Link]

  • What are the degradation pathways of Dibenzofuran C12H8O in the environment? - Blog. Available from: [Link]

  • Formulation Strategies for Enhancing Drug Stability - Scribd. Available from: [Link]

  • Influence of pH and light on the stability of some antioxidants - PubMed. Available from: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. Available from: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. Available from: [Link]

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Technical Support Center: Purification Strategies for Spirocyclic Benzofuranone Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of spirocyclic benzofuranone diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex challenges associated with separating these structurally unique and stereochemically rich molecules. The inherent three-dimensionality of spirocyclic systems, combined with the presence of multiple chiral centers, frequently leads to diastereomeric pairs with very similar physicochemical properties, making their separation a significant hurdle in synthetic and medicinal chemistry.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The methodologies described herein are grounded in established chromatographic and crystallographic principles, aiming to provide not just protocols, but a deeper understanding of the causative factors that govern successful diastereomer resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of my spirocyclic benzofuranone diastereomers so challenging by standard column chromatography?

A1: The primary challenge lies in the subtle structural differences between diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers do have different properties. However, in the case of complex spirocyclic benzofuranones, the chiral centers can be spatially arranged in a way that minimizes the overall difference in polarity and interaction with the stationary phase (typically silica gel). This results in very close retention factors (Rƒ) on a TLC plate and co-elution during column chromatography.[1][2]

Q2: My TLC analysis shows two very close spots. How can I improve the separation on a column?

A2: Closely migrating spots on TLC indicate that the separation is challenging but likely achievable with optimization.[1] Here are several strategies to enhance resolution:

  • Increase Column Length and Decrease Particle Size: A longer column provides more theoretical plates, which increases the opportunity for separation.[1] Using a stationary phase with a smaller particle size can also improve separation efficiency by increasing the surface area.[1]

  • Employ a Shallow Gradient: Instead of isocratic elution (a constant solvent mixture), a shallow gradient where the polarity of the mobile phase is increased very slowly over time can help resolve compounds with similar retention factors.[1]

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a common mobile phase like hexane/ethyl acetate to one with different solvent properties (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation.[3]

  • Adjust the Flow Rate: A slower flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance separation.[1][4]

Q3: Are there alternatives to silica gel for column chromatography of these diastereomers?

A3: Yes. If silica gel proves ineffective, consider alternative stationary phases that may offer different selectivity:

  • Alumina: Both acidic and basic alumina can provide different separation profiles compared to silica.

  • Chemically Modified Silica: Cyano- or diol-bonded silica phases can offer different selectivities for moderately polar compounds.

  • Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some CSPs can also be highly effective for separating diastereomers, particularly when the structural differences are minimal.[5][6]

Q4: When should I consider using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

A4: You should consider preparative HPLC or SFC when:

  • High Purity is Required: These techniques offer significantly higher resolution than standard column chromatography, making them ideal for obtaining highly pure diastereomers for biological testing or as final drug substances.[7]

  • Column Chromatography Fails: If extensive optimization of column chromatography does not yield the desired separation, HPLC or SFC are the logical next steps.

  • Small- to Medium-Scale Purification: While scalable, these techniques are particularly well-suited for purifying milligram to gram quantities of material.

SFC, in particular, is gaining prominence for chiral and diastereomeric separations due to its advantages in speed, high column efficiency, and reduced organic solvent consumption compared to HPLC.[8] The low viscosity of supercritical CO2 allows for the use of longer columns or coupled columns without a significant increase in backpressure, further enhancing resolution.[4][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Issue 1: No separation or very poor resolution in column chromatography.
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Systematically screen a range of solvent systems with varying polarities and compositions using TLC.[1]
Poorly Packed Column Ensure the column is packed uniformly without air bubbles or channels, which can cause band broadening.[1]
Inappropriate Stationary Phase If silica gel is ineffective, try other stationary phases like alumina or a bonded-phase silica.[1]
Overloading the Column Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor separation.
Issue 2: Tailing or fronting of peaks in HPLC/SFC.
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For basic compounds, add a small amount of an amine (e.g., diethylamine) to the mobile phase. For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[5]
Column Contamination or Degradation Use a guard column to protect the analytical column.[5] If the column is old, it may need to be replaced.
Extra-Column Volume Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.[5]
Issue 3: Drifting retention times in HPLC/SFC.
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 20-30 column volumes or more.[5]
Mobile Phase Instability Ensure the mobile phase components are well-mixed and degassed. For SFC, ensure consistent CO2 pressure and temperature.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[5]

Experimental Protocols & Workflows

Protocol 1: Optimized Column Chromatography for Diastereomer Separation
  • TLC Method Development:

    • Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides a ΔRƒ of at least 0.1 between the two diastereomers.

    • Aim for an Rƒ of the lower-eluting spot between 0.2 and 0.3 for optimal column separation.

  • Column Preparation and Loading:

    • Use a long, narrow column for better resolution. A length-to-diameter ratio of at least 20:1 is recommended.

    • Pack the column using a slurry method to ensure a uniform bed.

    • Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column.

  • Elution:

    • If the Rƒ values are very close, consider a shallow gradient elution. Start with a mobile phase slightly less polar than the one used for TLC and slowly increase the polarity.

    • Maintain a slow and constant flow rate to maximize interaction with the stationary phase.[1]

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by TLC to identify the pure fractions of each diastereomer.

Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.

Purification_Workflow Purification Strategy Decision Tree for Spirocyclic Benzofuranone Diastereomers start Start: Diastereomeric Mixture tlc TLC Analysis start->tlc delta_rf ΔRƒ > 0.1? tlc->delta_rf column_chrom Optimized Column Chromatography delta_rf->column_chrom Yes hplc_sfc Preparative HPLC/SFC delta_rf->hplc_sfc No column_chrom->hplc_sfc Unsuccessful end_pure Pure Diastereomers column_chrom->end_pure Successful crystallization Consider Crystallization or Derivatization hplc_sfc->crystallization Unsuccessful hplc_sfc->end_pure Successful crystallization->end_pure Successful end_impure Re-evaluate Strategy crystallization->end_impure Unsuccessful

Caption: Decision tree for selecting a purification method.

Protocol 2: Preparative SFC for Challenging Separations

Supercritical Fluid Chromatography (SFC) is often a powerful tool for separating diastereomers that are difficult to resolve by HPLC.[9]

  • Analytical Method Development:

    • Screen a variety of chiral and achiral columns (e.g., polysaccharide-based chiral columns, silica, or diol columns).

    • Optimize the mobile phase, which typically consists of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol).

    • Additives such as diethylamine for basic compounds or TFA for acidic compounds can significantly improve peak shape and resolution.[5]

    • Optimize back pressure and temperature to fine-tune selectivity.

  • Scale-Up to Preparative SFC:

    • Once an analytical method is established, scale it up to a preparative column with the same stationary phase.

    • The flow rate and sample loading will need to be adjusted based on the column dimensions.

    • Stacked injections can be employed to increase throughput for larger quantities.[9]

  • Fraction Collection and Post-Processing:

    • Fractions are collected using a fraction collector designed for SFC systems.

    • The CO2 evaporates, leaving the purified compound in the co-solvent, which can then be removed by evaporation.

Alternative and Complementary Techniques

Diastereomeric Recrystallization:

If chromatographic methods are not providing adequate separation, diastereomeric recrystallization can be a powerful alternative.[10] This technique relies on the different solubilities of diastereomers.

  • Solvent Screening: Screen a variety of solvents to find one in which one diastereomer is significantly less soluble than the other.

  • Crystallization: Dissolve the diastereomeric mixture in a minimal amount of the chosen solvent at an elevated temperature and then slowly cool the solution to induce crystallization.

  • Isolation and Analysis: Isolate the crystals by filtration and analyze the purity of both the solid and the mother liquor. This process may need to be repeated to achieve high diastereomeric purity.[11]

In some cases, it may be beneficial to derivatize the spirocyclic benzofuranone with a chiral resolving agent to create a new pair of diastereomers with more distinct physical properties, making them easier to separate by either chromatography or crystallization.[10][12]

By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can develop robust and efficient methods for the purification of spirocyclic benzofuranone diastereomers, a critical step in the advancement of drug discovery and development programs.

References

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of substituted benzofuranone derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the performance of various benzofuranone derivatives supported by experimental data and detailed methodologies.

Introduction to Benzofuranones: A Scaffold of Therapeutic Promise

Benzofuranones, also known as coumaranones, are heterocyclic compounds featuring a furan-2-one ring fused to a benzene ring.[1] This core structure serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting significant anticancer, antimicrobial, acetylcholinesterase inhibitory, and antioxidant properties.[2][3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the benzofuranone core and any appended chemical moieties.[6] This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these derivatives in various therapeutic areas.

I. Anticancer Activity of Substituted Benzofuranones

Substituted benzofuranones, particularly the subclass known as aurones (2-benzylidene-3(2H)-benzofuranones), have shown considerable promise as anticancer agents.[7] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[2][7]

Structure-Activity Relationship Insights

The anticancer potency of benzofuranone derivatives is intricately linked to their substitution patterns. Key SAR observations include:

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring of aurones play a critical role in their cytotoxicity. For instance, hydroxylation at the 4-position of the benzylidene ring has been associated with high tumor specificity.[8][9]

  • Heteroaromatic Rings: The incorporation of five-membered heteroaromatic rings in the alkylidene fragment of aurones has been shown to enhance anticancer activity.[7]

  • Halogenation: The introduction of halogen atoms, such as bromine, to the benzofuran system can increase cytotoxicity.[10] However, this can sometimes lead to a lack of selectivity between cancer and normal cells.[10]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcones or pyrazoles, with the benzofuranone scaffold have demonstrated potent cytotoxic effects.[11]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzofuranone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
(2Z)-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone4'-HydroxyauroneHuman oral squamous cell carcinoma>9.7 (TS value)[8][9]
Bromovisnagin derivative4-Bromokhellin analogMultiple cell lines3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[11]
3-Oxadiazolylbenzofuran derivative (bromo derivative)Bromo-substituted oxadiazolylbenzofuranHCT116 (Colon Cancer)3.27[12]
3-Amidobenzofuran derivativeSubstituted 3-aminobenzofuranMDA-MB-231 (Breast Cancer)3.01[12]

Table 1: Comparative Anticancer Activity of Substituted Benzofuranone Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[13][14]

Causality of Experimental Choices: The MTT assay is selected for its reliability, high-throughput capability, and its basis in cellular metabolic activity. The conversion of MTT to formazan by mitochondrial dehydrogenases provides a direct measure of viable, metabolically active cells. This allows for a quantitative assessment of a compound's ability to induce cell death or inhibit proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuranone derivatives (e.g., 5, 10, 20, 40, 80 µM) and incubate for 24 or 48 hours.[15] Include a vehicle control (e.g., 0.5% DMSO).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[14]

Experimental Workflow for Anticancer Screening

cluster_synthesis Compound Synthesis & Preparation cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis s1 Synthesize Benzofuranone Derivatives s2 Purify & Characterize Compounds s1->s2 s3 Prepare Stock Solutions (DMSO) s2->s3 a2 Treat cells with compound dilutions s3->a2 Test Compounds a1 Seed Cancer Cells in 96-well plates a1->a2 a3 Incubate for 24/48h a2->a3 a4 Add MTT reagent a3->a4 a5 Incubate for 4h a4->a5 a6 Solubilize formazan crystals (DMSO) a5->a6 a7 Measure Absorbance at 570 nm a6->a7 d1 Calculate % Cell Viability a7->d1 Absorbance Data d2 Determine IC50 values d1->d2 d3 Compare potencies of derivatives d2->d3

Caption: Workflow for evaluating the anticancer activity of benzofuranone derivatives.

II. Antimicrobial Activity of Substituted Benzofuranones

Benzofuranone derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[3]

Structure-Activity Relationship Insights

The antimicrobial efficacy of these compounds is dictated by specific structural features:

  • Nitroimidazole Moiety: The incorporation of a nitroimidazole group, particularly at the 2-position of the benzofuranone core, has been shown to impart potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Halogenation: The presence of halogen substituents on the benzofuranone ring can influence antimicrobial activity.

  • Hybrid Structures: Hybrid molecules combining the benzofuranone scaffold with other antimicrobial pharmacophores can lead to enhanced and broader-spectrum activity.

Comparative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted benzofuranone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeStructureMicrobial StrainMIC (µg/mL)Reference
(Z)-2-(1-methyl-5-nitro-1H-imidazol-2-ylmethylene)benzofuran-3(2H)-oneNitroimidazole-benzofuranone hybridStaphylococcus aureus (MRSA)0.78[3]
4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dioneIndenobenzofuranone derivativeBacillus subtilis500-1000[16]
N-(3-phthalidyl) aminesSubstituted isobenzofuran-1(3H)-oneStaphylococcus aureus>5000[17]

Table 2: Comparative Antimicrobial Activity of Substituted Benzofuranone Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[18][19]

Causality of Experimental Choices: This method is chosen for its quantitative nature, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously. It provides a clear endpoint (visible growth inhibition) for determining the minimum concentration required to inhibit microbial growth.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism in an appropriate broth medium and adjust the turbidity to a 0.5 McFarland standard.[1] Dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[1]

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the benzofuranone derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another suitable broth).[19]

  • Inoculation: Inoculate each well with the prepared bacterial or fungal suspension.[20] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Antimicrobial Susceptibility Testing Workflow

cluster_prep Preparation cluster_testing Broth Microdilution Assay cluster_result Result p1 Prepare microbial inoculum (0.5 McFarland) t1 Inoculate wells with microbial suspension p1->t1 p2 Prepare serial dilutions of compounds in 96-well plate p2->t1 t2 Incubate plates (18-24h) t1->t2 t3 Visually inspect for growth t2->t3 r1 Determine Minimum Inhibitory Concentration (MIC) t3->r1

Caption: Workflow for determining the MIC of benzofuranone derivatives.

III. Acetylcholinesterase Inhibitory Activity

Certain substituted benzofuranone derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]

Structure-Activity Relationship Insights

The AChE inhibitory activity of benzofuranones is influenced by:

  • Substituents on the Benzofuranone Core: The presence and position of substituents on the benzofuranone ring can significantly impact binding to the active site of AChE.

  • Linker and Terminal Groups: The nature of the linker connecting the benzofuranone core to other chemical moieties and the terminal groups themselves are crucial for potent inhibition.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The following table compares the AChE inhibitory activity of various substituted benzofuranone derivatives.

Compound/DerivativeStructureIC50 (µM)Reference
Benzofuran-based compound 7cSubstituted benzofuran0.058[4]
Benzofuran-based compound 7eSubstituted benzofuran0.086[4]
4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanonePiperazine-substituted benzofuranone11[21]

Table 3: Comparative Acetylcholinesterase Inhibitory Activity of Substituted Benzofuranone Derivatives.

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for inhibitors.[22][23]

Causality of Experimental Choices: This assay is favored for its simplicity, sensitivity, and adaptability to high-throughput screening. The enzymatic reaction produces a colored product, allowing for the continuous monitoring of enzyme activity and the straightforward calculation of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[22]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.[24]

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.[24]

  • Initiate Reaction: Start the reaction by adding the ATCI substrate solution.[24]

  • Measure Absorbance: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.[25]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.[22]

AChE Inhibition Assay Workflow

cluster_reagents Reagent Preparation cluster_assay_proc Ellman's Assay Procedure cluster_data_analysis Data Analysis r1 Prepare ATCI, DTNB, and Enzyme Solutions ap1 Add buffer, DTNB, and compound to 96-well plate r1->ap1 r2 Prepare serial dilutions of test compounds r2->ap1 ap2 Add AChE enzyme and pre-incubate ap1->ap2 ap3 Initiate reaction with ATCI substrate ap2->ap3 ap4 Measure absorbance at 412 nm (kinetic) ap3->ap4 da1 Calculate reaction rates ap4->da1 da2 Determine % Inhibition da1->da2 da3 Calculate IC50 values da2->da3

Caption: Workflow for assessing the AChE inhibitory activity of benzofuranone derivatives.

IV. Antioxidant Activity of Substituted Benzofuranones

Many benzofuranone derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body.[5] This property is crucial for preventing oxidative stress-related diseases.

Structure-Activity Relationship Insights

The antioxidant capacity of benzofuranones is largely dependent on:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are critical for radical scavenging activity.[26] Generally, a higher number of hydroxyl groups leads to greater antioxidant potential.

  • Electron-Donating Groups: The presence of electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom to a radical, thereby increasing its antioxidant activity.

Comparative Analysis of Antioxidant Activity

The following table showcases the antioxidant activity of various substituted benzofuranone derivatives, often measured by their ability to scavenge the DPPH radical.

Compound/DerivativeStructureIC50 (µM) - DPPH AssayReference
3,3-disubstituted-3H-benzofuran-2-one (Compound 9)Hydroxylated benzofuran-2-oneComparable to Trolox[27]
2,3,4-trihydroxybenzylidene derivativeTrihydroxy-substituted benzofuran hydrazonePotent[26]
Benzofuran-based thiazole hybrid (2g)Dichloro-substituted phenyl ring30.14[28]
3,3-disubstituted-3H-benzofuran-2-one (Compound 20)Dihydroxy-substituted benzofuran-2-onerIC50 = 0.18 (MeOH)[29]

Table 4: Comparative Antioxidant Activity of Substituted Benzofuranone Derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of chemical compounds.[30][31]

Causality of Experimental Choices: The DPPH assay is selected due to its use of a stable free radical, which simplifies the experimental setup. The color change upon reduction of the DPPH radical provides a clear and measurable endpoint that is directly proportional to the radical scavenging activity of the test compound.

Step-by-Step Methodology:

  • Prepare DPPH Solution: Prepare a solution of DPPH in methanol or ethanol (e.g., 80 µg/mL).[31]

  • Prepare Sample Solutions: Dissolve the benzofuranone derivatives in a suitable solvent at various concentrations.

  • Reaction Mixture: In a 96-well plate, add a small volume of the sample solution (e.g., 20 µL) to each well.[31]

  • Add DPPH: Add the DPPH solution (e.g., 180 µL) to each well and mix.[31]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

  • Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.[31]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[31]

DPPH Antioxidant Assay Workflow

cluster_prep_ao Preparation cluster_assay_ao DPPH Assay cluster_analysis_ao Data Analysis pao1 Prepare DPPH solution in methanol aao2 Add DPPH solution pao1->aao2 pao2 Prepare serial dilutions of test compounds aao1 Add compound dilutions to 96-well plate pao2->aao1 aao1->aao2 aao3 Incubate in dark for 30 min aao2->aao3 aao4 Measure absorbance at 517 nm aao3->aao4 dao1 Calculate % Radical Scavenging Activity aao4->dao1 dao2 Determine IC50 values dao1->dao2 dao3 Compare antioxidant capacities dao2->dao3

Sources

A Spectroscopic Guide to Differentiating Benzofuranone Isomers by NMR

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and analysis.[1] Benzofuranone derivatives, in particular, are significant structural motifs in many natural products and pharmacologically active compounds.[2] The seemingly subtle difference in the position of a carbonyl group between 2(3H)-benzofuranone and 3(2H)-benzofuranone can drastically alter their biological activity and physicochemical properties.[2] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral data of these two key isomers, offering a robust methodology for their unambiguous differentiation.

The Challenge of Isomerism

Constitutional isomers, such as 2(3H)-benzofuranone and 3(2H)-benzofuranone, share the same molecular formula (C₈H₆O₂) but differ in the connectivity of their atoms.[3] This structural variance leads to distinct chemical environments for their respective protons and carbons, which can be effectively probed and distinguished by NMR spectroscopy.[3][4]

Key Distinguishing Features in NMR Spectra

The most significant differences in the NMR spectra of 2(3H)- and 3(2H)-benzofuranone arise from the chemical shifts of the methylene (CH₂) protons and the adjacent carbonyl (C=O) and oxygen-linked carbons.

¹H NMR Spectral Comparison

The proton NMR spectra provide a clear and immediate distinction between the two isomers. The key diagnostic signals are those of the methylene protons.

Proton 2(3H)-Benzofuranone (Typical δ, ppm) 3(2H)-Benzofuranone (Typical δ, ppm) Rationale for Chemical Shift Difference
Methylene (CH₂) Protons ~ 3.7~ 4.6In 2(3H)-benzofuranone, the CH₂ group is adjacent to the aromatic ring and the carbonyl group. In 3(2H)-benzofuranone, the CH₂ group is attached to the oxygen atom, which is more electronegative than the carbonyl carbon, leading to a significant downfield shift.
Aromatic Protons ~ 7.1 - 7.6~ 7.0 - 7.8The substitution pattern on the aromatic ring differs, leading to subtle but discernible variations in the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃)

¹³C NMR Spectral Comparison

Carbon-13 NMR spectroscopy further corroborates the structural assignment by highlighting the differences in the carbon environments, particularly the carbonyl and methylene carbons.

Carbon 2(3H)-Benzofuranone (Typical δ, ppm) 3(2H)-Benzofuranone (Typical δ, ppm) Rationale for Chemical Shift Difference
Carbonyl (C=O) Carbon ~ 172~ 197-207The carbonyl carbon in 3(2H)-benzofuranone is part of a ketone functional group and is directly attached to the aromatic ring, resulting in a more deshielded environment compared to the ester-like carbonyl in 2(3H)-benzofuranone.
Methylene (CH₂) Carbon ~ 30~ 70Similar to the proton shifts, the methylene carbon in 3(2H)-benzofuranone is significantly downfield due to its attachment to the highly electronegative oxygen atom.
Aromatic Carbons ~ 110 - 155~ 112 - 163The different points of attachment of the furanone ring to the benzene ring lead to distinct chemical shifts for the aromatic carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (in CDCl₃)

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, 2D NMR techniques provide definitive structural confirmation, especially for more complex or substituted benzofuranone derivatives.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to trace the connectivity of protons within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[2][5]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing critical information about the three-dimensional structure and stereochemistry of the molecule.[2][6][7][8]

Experimental Protocols

To obtain high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the benzofuranone isomer for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice, but others like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.[2][9] For a standard 5 mm NMR tube, use approximately 0.6-0.7 mL of solvent.[1][2]

  • Dissolution: Add the deuterated solvent to the vial containing the sample and gently agitate until fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction to the acquired data.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

Visualizing the Structural Differences

The following diagrams illustrate the structures of the two isomers and the key NMR correlations that differentiate them.

Caption: Molecular structures of 2(3H)- and 3(2H)-benzofuranone.

G Key Diagnostic NMR Signals isomer2 2(3H)-Benzofuranone H2_CH2 ¹H: CH₂ ~3.7 ppm isomer2->H2_CH2 Methylene Protons C2_CH2 ¹³C: CH₂ ~30 ppm isomer2->C2_CH2 Methylene Carbon C2_CO ¹³C: C=O ~172 ppm isomer2->C2_CO Carbonyl Carbon isomer3 3(2H)-Benzofuranone H3_CH2 ¹H: CH₂ ~4.6 ppm isomer3->H3_CH2 Methylene Protons C3_CH2 ¹³C: CH₂ ~70 ppm isomer3->C3_CH2 Methylene Carbon C3_CO ¹³C: C=O ~197-207 ppm isomer3->C3_CO Carbonyl Carbon

Caption: Key distinguishing NMR signals for benzofuranone isomers.

Conclusion

The differentiation of benzofuranone isomers is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The chemical shifts of the methylene and carbonyl groups serve as the primary and most reliable diagnostic markers. By employing the standardized protocols and understanding the underlying principles of chemical shifts outlined in this guide, researchers can confidently and accurately determine the isomeric identity of their benzofuranone compounds, a crucial step in advancing pharmaceutical and chemical research.

References

  • Application Note: Structural Analysis of Hexahydrobenzofuranone Isomers by NMR Spectroscopy - Benchchem. (n.d.).
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  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).
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  • The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.).
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  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 29).
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In Vitro Validation of SIRT2 Inhibition by Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the in vitro validation of novel benzofuran derivatives as selective inhibitors of Sirtuin 2 (SIRT2). It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental framework for identifying and characterizing new SIRT2 inhibitors. We will delve into the rationale behind experimental choices, present comparative data against established inhibitors, and provide detailed protocols for key assays.

Introduction: SIRT2 as a Therapeutic Target

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[3][4] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.[1][3][5] The development of potent and selective SIRT2 inhibitors is therefore a significant area of research.

The mechanism of SIRT2 inhibition typically involves blocking the enzyme's deacetylase activity.[1] Inhibitors can bind to the active site, preventing the interaction of SIRT2 with its co-substrate NAD+ and its protein substrates.[1][6] This guide focuses on a promising class of small molecules: benzofuran derivatives, which have been shown to exhibit selective inhibitory activity against SIRT2.[7][8][9]

The Rise of Benzofuran Derivatives as SIRT2 Inhibitors

The benzofuran scaffold has emerged as a privileged structure in the design of sirtuin inhibitors. Its structural similarity to the indole core of other known sirtuin inhibitors, such as EX-527, provides a strong rationale for its exploration.[9][10] Researchers have synthesized and evaluated series of benzofuran derivatives, demonstrating their potential as selective SIRT2 inhibitors with micromolar efficacy.[7][8][9][10][11]

A key study by Zhou et al. (2017) described the design and synthesis of novel benzofuran derivatives containing benzyl sulfoxide or benzyl sulfone scaffolds.[9] Their work demonstrated that these compounds exhibit potent and selective inhibitory activity against SIRT2, with IC50 values in the micromolar range, while showing minimal inhibition of SIRT1 and SIRT3.[9][10]

In Vitro Validation Workflow: A Step-by-Step Approach

The in vitro validation of a potential SIRT2 inhibitor is a multi-step process designed to assess its potency, selectivity, and mechanism of action. Below is a detailed workflow, grounded in established methodologies.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Primary Screening: Fluorescence-Based Assay B Secondary Screening: Potency & Selectivity (IC50) A->B Hit Compounds C Mechanism of Action Studies B->C Confirmed Hits D Target Engagement: Tubulin Acetylation Assay C->D Mechanistically Characterized Inhibitors E Cellular Efficacy: Cytotoxicity & Anti-proliferative Assays D->E Cell-Active Compounds

Caption: In Vitro Validation Workflow for SIRT2 Inhibitors.

Biochemical Assays: Assessing Direct Enzyme Inhibition

The initial step in validating a new inhibitor is to determine its direct effect on the enzymatic activity of purified SIRT2.

This high-throughput assay is a common starting point for identifying potential inhibitors. Commercially available kits provide a straightforward method for this initial screen.[12][13][14]

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[13][14] In the presence of active SIRT2 and its co-substrate NAD+, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the SIRT2 activity.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human SIRT2 enzyme, NAD+ solution, fluorogenic substrate, and the benzofuran derivative test compounds at various concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, SIRT2 enzyme, and the test compound or vehicle control.

  • Initiation: Start the reaction by adding the NAD+ and fluorogenic substrate mixture.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution, which often contains a sirtuin inhibitor like nicotinamide to halt further enzymatic activity.[12]

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Once initial "hits" are identified, their potency and selectivity are determined. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

Potency (IC50 Determination): The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is a critical parameter for comparing the potency of different compounds. A lower IC50 value indicates a more potent inhibitor.

Selectivity Profiling: To assess selectivity, the IC50 values of the benzofuran derivatives are determined against other sirtuin isoforms, typically SIRT1 and SIRT3, which are closely related to SIRT2.[8][9][10] A compound is considered selective if it has a significantly lower IC50 for SIRT2 compared to other sirtuins.

Experimental Protocol (HPLC-Based Assay): For more precise and quantitative measurements, an HPLC-based assay is often employed.[15][16]

  • Reaction: Incubate recombinant SIRT1, SIRT2, or SIRT3 with an acetylated peptide substrate (e.g., derived from p53 or H3K9) and NAD+ in the presence of varying concentrations of the benzofuran derivative.

  • Quenching: Stop the reaction at a specific time point.

  • Separation and Detection: Separate the acetylated and deacetylated peptide substrates using reverse-phase HPLC. The amount of product (deacetylated peptide) is quantified by integrating the peak area from the chromatogram.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Confirming Target Engagement and Cellular Efficacy

While biochemical assays are crucial, it is equally important to validate that the inhibitor can enter cells and engage its target in a cellular context.

A well-established substrate of SIRT2 in the cytoplasm is α-tubulin.[4][17] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin. This can be readily detected by Western blotting or immunofluorescence.[15][18]

G SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin SIRT2->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin-Ac Tubulin->SIRT2 Inhibitor Benzofuran Derivative Inhibitor->SIRT2 Inhibition

Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with known SIRT2 expression) with varying concentrations of the benzofuran derivative for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin.

Comparative Analysis: Benzofuran Derivatives vs. Other SIRT2 Inhibitors

To contextualize the performance of novel benzofuran derivatives, it is essential to compare their activity with well-characterized, commercially available SIRT2 inhibitors.

Inhibitor ClassCompoundSIRT2 IC50 (µM)Selectivity ProfileReference
Benzofuran Derivative Compound 7e 3.81 Selective over SIRT1 & SIRT3 (>100 µM)[8][9][10]
Furan DerivativeAGK23.5 - 17.75Selective for SIRT2 over SIRT1[7][19]
ThiobarbiturateSirReal2~0.25Highly selective for SIRT2[15][20]
Thio-ureaTenovin-69 - 15.32Inhibits both SIRT1 and SIRT2[10][15][16]
Thiomyristoyl LysineTM0.028 - 0.038Highly potent and selective for SIRT2[15][16][21]

Note: IC50 values can vary depending on the assay conditions.

The data presented in the table highlights that while some benzofuran derivatives, such as compound 7e, exhibit good potency and excellent selectivity, other classes of inhibitors like the thiomyristoyl lysine derivative TM show significantly higher potency.[8][9][10][15][16][21] This comparative analysis is crucial for guiding further lead optimization efforts for benzofuran-based inhibitors.

Conclusion and Future Directions

The in vitro validation of benzofuran derivatives has established them as a promising class of selective SIRT2 inhibitors. The experimental workflow detailed in this guide provides a robust framework for their characterization, from initial biochemical screening to cell-based target engagement. The comparative analysis with other known inhibitors underscores the importance of benchmarking new compounds to understand their relative potency and selectivity.

Future research should focus on optimizing the benzofuran scaffold to enhance potency while maintaining selectivity. Structure-activity relationship (SAR) studies, guided by molecular docking, can aid in the rational design of next-generation inhibitors.[7][8][9] Furthermore, exploring the effects of these inhibitors in more complex in vitro models, such as 3D cell cultures and co-culture systems, will be crucial for translating these findings towards preclinical development.

References

  • Zhou, Y., Cui, H., Yu, X., Peng, T., Wang, G., Wen, X., Sun, Y., Liu, S., Zhang, S., Hu, L., & Wang, L. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. [Link]

  • Zhou, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]

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  • Rumpf, T., et al. (2015). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 58(23), 9476-9486. [Link]

  • Sgrignani, J., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9345. [Link]

  • Yuan, F., et al. (2021). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Neuroscience, 15, 678121. [Link]

  • Rumpf, T., et al. (2015). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 58(23), 9476-9486. [Link]

  • SIRT2 Activity Assay Kit | 566329. (n.d.). Merck Millipore. [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (2022). RSC Chemical Biology. [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (2022). RSC Publishing. [Link]

  • Liu, B., et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Analytica Chimica Acta, 1069, 126-133. [Link]

  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Wu, J., et al. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: Binding mode, inhibitory mechanism and biological action. European Journal of Medicinal Chemistry, 60, 441-450. [Link]

  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. (2023). RSC Medicinal Chemistry. [Link]

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Validating the Mechanism of Phosphine-Catalyzed [4+2] Annulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The phosphine-catalyzed [4+2] annulation, or cycloaddition, has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of six-membered rings, which are core structures in numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth analysis of the currently accepted reaction mechanism, the key experimental evidence that validates it, and a comparison with alternative mechanistic proposals. By understanding the intricacies of this reaction, researchers can better predict outcomes, optimize reaction conditions, and design novel synthetic strategies.

The Generally Accepted Mechanism: A Stepwise Pathway

The prevailing mechanism for the phosphine-catalyzed [4+2] annulation involves a series of well-defined steps, initiated by the nucleophilic nature of the phosphine catalyst. While variations exist depending on the specific substrates, the core catalytic cycle remains consistent. The most studied variant involves the reaction of an α-alkylallenoate with an activated olefin.[2]

The catalytic cycle can be broken down into four key stages:

  • Nucleophilic Attack and Zwitterion Formation: The reaction commences with the nucleophilic attack of the tertiary phosphine on the central carbon of the allenoate. This initial addition is often the rate-determining step and generates a highly reactive zwitterionic intermediate.[3] This intermediate can exist as interconverting Z- and E-isomers, which can influence the stereochemical outcome of the reaction.[3]

  • Proton Transfer and 1,4-Dipole Formation: A subsequent proton transfer from the α-position of the allenoate moiety to the γ-position leads to the formation of a 1,4-dipole synthon. This step is crucial as it establishes the reactive species that will participate in the cycloaddition.

  • [4+2] Cycloaddition: The generated 1,4-dipole then undergoes a formal [4+2] cycloaddition with an electron-deficient alkene. This step proceeds in a stepwise manner, involving a Michael-type addition followed by an intramolecular cyclization to form the six-membered ring.

  • Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst from the cyclic intermediate, which regenerates the catalyst and furnishes the final cyclohexene product.

Phosphine-Catalyzed [4+2] Annulation cluster_cycle Catalytic Cycle Phosphine R₃P Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion Nucleophilic Attack Allenoate α-Alkylallenoate Allenoate->Zwitterion Dipole 1,4-Dipole Synthon Zwitterion->Dipole Proton Transfer Adduct Cyclic Adduct Dipole->Adduct [4+2] Cycloaddition Alkene Activated Olefin Alkene->Adduct Adduct->Phosphine Product Cyclohexene Product Adduct->Product Catalyst Elimination

Figure 1: The generally accepted catalytic cycle for the phosphine-catalyzed [4+2] annulation.

Experimental Validation: A Multi-faceted Approach

The elucidation of this mechanism is not merely theoretical; it is underpinned by a significant body of experimental and computational evidence.

Kinetic Studies

Kinetic experiments have been instrumental in identifying the rate-determining step of the reaction. Studies have shown that the initial nucleophilic addition of the phosphine to the allenoate is typically the slowest step in the catalytic cycle.[3] This is a critical piece of information for optimizing reaction conditions, as factors that accelerate this initial step will have the most significant impact on the overall reaction rate.

Isotopic Labeling Studies

Isotopic labeling has provided profound insights into the proton transfer steps of the mechanism. Early proposals suggested an intramolecular[4][5]-proton shift. However, experiments using deuterated solvents or reagents have demonstrated that this proton transfer is often mediated by external protic species, such as water or an alcohol co-solvent.[6] For instance, in the phosphine-catalyzed [3+2] cycloaddition, a closely related reaction, isotopic labeling experiments combined with DFT calculations have shown that a water-catalyzed[4][5]-hydrogen shift is the operative pathway.[6]

Computational Modeling (DFT Studies)

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the entire energy landscape of the reaction. These computational studies allow for the visualization of transition state structures, the calculation of activation energies for each step, and the determination of the relative stabilities of intermediates. DFT calculations have supported the stepwise nature of the cycloaddition and have been crucial in explaining the origins of regioselectivity and stereoselectivity.[5][7] For example, in the PPh₃-catalyzed [3+3] cycloaddition of ynones and azomethine imines, DFT calculations revealed a six-step catalytic cycle and highlighted the crucial role of the alcohol solvent in mediating proton transfers, significantly lowering the activation energy barriers.[5]

Experimental Technique Key Finding Mechanistic Implication
Kinetic Studies Initial phosphine addition is rate-determining.[3]Efforts to accelerate the reaction should focus on this step.
Isotopic Labeling Proton transfers are often externally mediated.[6]The presence of protic species can be crucial for catalysis.
DFT Calculations Provides detailed energy profiles and transition state structures.[5][7]Confirms the stepwise nature of the reaction and explains selectivity.

Comparison with Alternative Mechanistic Pathways

While the mechanism described above is widely accepted, the field is one of active research, and nuances and alternative pathways have been proposed, particularly concerning the nature of the reactive intermediates and the factors controlling selectivity.

Polarity Inversion of the 1,4-Dipole Synthon

One of the most fascinating aspects of phosphine-catalyzed [4+2] annulation is the phenomenon of polarity inversion. The choice of phosphine catalyst can dramatically alter the regiochemical outcome of the reaction by changing the nature of the 1,4-dipole synthon. For instance, in the reaction of α-alkylallenoates with arylidenemalononitriles, using a nucleophilic phosphine like hexamethylphosphorous triamide (HMPT) leads to one regioisomer, while a less nucleophilic triarylphosphine can lead to the opposite regioisomer.[2] This is attributed to a shift in the equilibrium between the phosphonium dienolate and the vinylogous phosphonium ylide intermediate, effectively inverting the polarity of the 1,4-dipole.[2]

Polarity_Inversion cluster_main Control of Regioselectivity Allenoate α-Alkylallenoate HMPT HMPT (Nucleophilic Phosphine) Triarylphosphine Triarylphosphine (Less Nucleophilic) Dipole_A 1,4-Dipole A HMPT->Dipole_A favors Dipole_B Inverted 1,4-Dipole B Triarylphosphine->Dipole_B favors Product_A Regioisomer A Dipole_A->Product_A Product_B Regioisomer B Dipole_B->Product_B

Figure 2: Influence of the phosphine catalyst on the polarity of the 1,4-dipole and the resulting regioselectivity.

Concerted vs. Stepwise Cycloaddition

While the stepwise cycloaddition pathway is generally favored, the possibility of a concerted [4+2] cycloaddition, analogous to a Diels-Alder reaction, has been considered. However, extensive computational studies have consistently shown that the stepwise pathway, involving the formation of a distinct intermediate after the initial Michael addition, is energetically more favorable.[7] The activation barrier for a concerted process is typically calculated to be significantly higher.

Experimental Protocols

To facilitate the practical application of these concepts, detailed experimental protocols for key validation experiments are provided below.

Protocol 1: Kinetic Analysis of the Phosphine-Catalyzed [4+2] Annulation

Objective: To determine the rate law of the reaction and identify the rate-determining step.

Methodology:

  • Reaction Setup: A series of reactions are prepared with varying initial concentrations of the allenoate, the activated olefin, and the phosphine catalyst. The temperature is kept constant.

  • Monitoring Reaction Progress: The reaction progress is monitored over time by taking aliquots at regular intervals and analyzing them by a suitable technique, such as ¹H NMR spectroscopy or gas chromatography (GC), to determine the concentration of the product or the disappearance of a starting material.

  • Data Analysis: The initial rates of the reaction are calculated for each set of concentrations. By plotting the logarithm of the initial rate against the logarithm of the initial concentration of each reactant, the order of the reaction with respect to each component can be determined.

Protocol 2: Deuterium Labeling Experiment to Probe the Proton Transfer Step

Objective: To determine if the proton transfer step is intramolecular or intermolecular.

Methodology:

  • Reaction with Deuterated Solvent: The phosphine-catalyzed [4+2] annulation is carried out in a deuterated solvent, such as CD₃OD or in the presence of D₂O.

  • Product Analysis: After the reaction is complete, the product is isolated and analyzed by ¹H NMR and mass spectrometry.

  • Interpretation: The presence and location of deuterium incorporation in the product provide evidence for the involvement of the solvent in the proton transfer step. For example, if deuterium is found at the α-position of the former allenoate moiety, it suggests an intermolecular proton transfer.[8]

Conclusion

The mechanism of the phosphine-catalyzed [4+2] annulation is a well-established and experimentally validated pathway. The reaction proceeds through a series of discrete steps, with the initial nucleophilic attack of the phosphine being rate-limiting. The formation of a zwitterionic intermediate, which then serves as a 1,4-dipole synthon in a stepwise cycloaddition, is the central feature of this transformation. While alternative mechanistic nuances, such as catalyst-controlled polarity inversion, add to the complexity and synthetic utility of this reaction, the fundamental catalytic cycle provides a robust framework for understanding and predicting the outcome of these powerful ring-forming reactions. Future research will likely focus on the development of new chiral phosphines for asymmetric variants and the expansion of the substrate scope to access an even greater diversity of complex molecular architectures.

References

  • Xia, Y., Liang, Y., Chen, Y., Wang, M., Jiao, L., Huang, F., & Lu, X. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Journal of the American Chemical Society, 130(12), 4069-4080. [Link]

  • Bora, P., Bezbaruah, B., & Deka, R. C. (2020). Mechanisms of phosphine-catalyzed [3+3] cycloaddition of ynones and azomethine imines: a DFT study. New Journal of Chemistry, 44(27), 11565-11575. [Link]

  • Xia, Y., Liang, Y., Chen, Y., Wang, M., Jiao, L., Huang, F., & Lu, X. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. PubMed, 18318520. [Link]

  • Wang, T., Han, X., & Huang, Y. (2021). Recent advances in phosphine-mediated sequential annulations. Chinese Chemical Letters, 32(12), 3739-3748. [Link]

  • Lee, S. Y., Lee, J., & Kim, S. (2015). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. The Journal of Organic Chemistry, 80(21), 10565-10575. [Link]

  • Lan, Y., & Houk, K. N. (2011). Is the reaction sequence in phosphine-catalyzed [8+2] cycloaddition controlled by electrophilicity?. Chemical Communications, 47(23), 6614-6616. [Link]

  • Wang, D., Wang, Y., & Zhang, J. (2015). Theoretical Studies on the Competing Reaction Mechanisms of Phosphine-Catalyzed Annulation of Benzofuran-Derived Azadienes with Allyl Carbonates: [2 + 4] versus [4 + 2]. The Journal of Physical Chemistry A, 119(42), 10512-10520. [Link]

  • Ni, H., Chan, W. L., & Lu, Y. (2018). Organophosphine-Catalyzed [4C+X] Annulations. Molecules, 23(11), 2976. [Link]

  • Kwon, O., & Lee, Y. S. (2005). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. Journal of the American Chemical Society, 127(16), 5732-5733. [Link]

  • Wang, J., & Li, X. (2011). Phosphine-catalyzed [4 + 2] annulation and vinylogous addition reactions between 1,4-dien-3-ones and 1,1-dicyanoalkenes. Organic & Biomolecular Chemistry, 9(13), 4863-4870. [Link]

  • Zhang, C., & Lu, X. (2017). Phosphine‐Catalyzed (4+2) Annulation of Alkenes with Acidic Hydrogen‐Tethered Allylic Carbonates. Angewandte Chemie International Edition, 56(44), 13932-13936. [Link]

  • Wang, C., Yao, W., & Li, Y. (2019). Phosphine-catalyzed formal Buchner [6+1] annulation: de novo construction of cycloheptatrienes. Chemical Communications, 55(74), 11091-11094. [Link]

  • Zhu, X. F., & Kwon, O. (2003). An expedient phosphine-catalyzed [4 + 2] annulation: synthesis of highly functionalized tetrahydropyridines. Journal of the American Chemical Society, 125(17), 4716-4717. [Link]

  • Wang, T., Han, X., & Huang, Y. (2020). Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Nature Communications, 11(1), 1-8. [Link]

  • Huang, K. W., & Ye, L. W. (2021). Phosphine-Catalyzed Internal Redox [4 + 2] Annulation between 1,4-Enynoates and Electron-Deficient Alkenes. Organic Letters, 23(23), 9194-9198. [Link]

  • Zhu, X. F., & Kwon, O. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Journal of the American Chemical Society, 125(17), 4716-4717. [Link]

  • Alvarez-Diez, A., & Ujaque, G. (2013). Calculated mechanism for the PPh3‐catalyzed [4+2] annulation of allenoate 9′ with dipolarophile 77. ResearchGate. [Link]

  • Jiang, Z., & Lu, Y. (2018). Phosphine-Catalyzed Formal Oxa-[4 + 2] Annulation Employing Nitroethylene and Enones: Enantioselective Synthesis of Dihydropyrans. Organic Letters, 20(17), 5258-5262. [Link]

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A Comparative Guide to the Anti-proliferative Activity of Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Benzofuran Scaffold in Oncology

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention for their wide range of biological activities, with anti-cancer properties being a particularly promising area of investigation.[2][3][4] The growing number of cancer cases worldwide, coupled with the challenges of acquired resistance to existing chemotherapeutics, necessitates the development of novel, more effective, and selective anti-cancer agents.[2] Benzofuran derivatives have emerged as a promising class of compounds, demonstrating potent anti-proliferative activity against a multitude of human cancer cell lines.[2][5][6]

This guide provides an in-depth, objective comparison of the anti-proliferative performance of various benzofuran analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) of different benzofuran classes, present their cytotoxic efficacy in a comparative format, detail the experimental methodologies used for their evaluation, and explore their mechanisms of action, including their impact on critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.

Comparative Anti-proliferative Activity of Benzofuran Analogs

The anti-proliferative potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. The lower the IC50 value, the more potent the compound. This section compares the IC50 values of representative benzofuran analogs from three distinct classes: Halogenated Benzofurans, Benzofuran-Chalcone Hybrids, and Tubulin Polymerization Inhibitors.

Data Summary Tables

The following tables summarize the IC50 values of selected benzofuran analogs against various human cancer cell lines. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions. However, data from studies that directly compare multiple analogs provide a reliable basis for understanding relative potency and structure-activity relationships.

Table 1: Anti-proliferative Activity of Halogenated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (Brominated)K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Compound 7 (Chlorinated)A549 (Lung)6.3 ± 2.5[7]
HepG2 (Liver)11 ± 3.2[7]
Compound 8 (Brominated)A549 (Lung)3.5 ± 0.6[7]
HepG2 (Liver)3.8 ± 0.5[7]

Table 2: Anti-proliferative Activity of Benzofuran-Chalcone Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3dMCF-7 (Breast)3.22[8]
PC-3 (Prostate)4.15[8]
Compound 3jMCF-7 (Breast)7.81[8]
PC-3 (Prostate)9.46[8]
Cisplatin (Control)MCF-7 (Breast)12.25[8]
PC-3 (Prostate)9.46[8]

Table 3: Anti-proliferative Activity of Benzofuran-based Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound 26A549 (Lung)0.08[9]
Compound 36A549 (Lung)0.06[9]
Combretastatin A-4 (Control)A549 (Lung)Not specified[9]
Compound 10hFM3A/0 (Murine Mammary Carcinoma)0.024[10]
CA-4 (Control)FM3A/0 (Murine Mammary Carcinoma)0.042[10]

Experimental Methodologies: A Guide to In Vitro Evaluation

The reliable assessment of the anti-proliferative activity of novel compounds is fundamental to cancer drug discovery. The following sections provide detailed protocols for the most common in vitro assays cited in the referenced literature.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation.[1][3][4][5][8][11] The principle of the assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is directly proportional to the number of living cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well).[11] The plates are then incubated overnight (typically at 37°C in a 5% CO₂ humidified atmosphere) to allow the cells to attach to the bottom of the wells.[11]

  • Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.[1] The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds. A control group of cells is treated with the vehicle (e.g., DMSO-containing medium) alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[3][4]

  • Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][5] The plate is then gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][5] A reference wavelength of around 630 nm can be used to subtract background absorbance.[3]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]

Synthesis of Benzofuran Analogs: A Representative Protocol

The synthesis of novel benzofuran derivatives is a critical aspect of structure-activity relationship studies. While numerous synthetic routes exist, a common approach for the preparation of 2-phenyl-3-benzoylbenzofurans involves an intramolecular Wittig reaction.[12][13][14]

General Procedure for the Synthesis of 2-Phenyl-3-benzoylbenzofurans:

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and a substituted benzoyl chloride (3.33 mmol) is prepared in a mixed solvent system of toluene (30 mL) and triethylamine (0.6 mL).[12]

  • The reaction mixture is stirred under reflux for 2 hours.[12]

  • Upon completion of the reaction, the precipitate formed is removed by filtration.[12]

  • The filtrate is then concentrated, and the crude product is purified by chromatographic methods to yield the desired 2-phenyl-3-benzoylbenzofuran derivative.[12]

Mechanisms of Action: Targeting Key Cancer Pathways

Benzofuran derivatives exert their anti-cancer effects through a variety of mechanisms, often by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5] A prominent mechanism of action for a significant class of benzofuran analogs is the inhibition of tubulin polymerization.[6][9][10][15][16][17]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in cell division by forming the mitotic spindle.[15] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][9]

Several benzofuran derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[15][16] This mode of action is shared by other well-known anti-cancer agents like combretastatin A-4.[9] The inhibition of tubulin polymerization by benzofuran analogs ultimately leads to mitotic catastrophe and the selective elimination of rapidly dividing cancer cells.

Below is a diagram illustrating the simplified signaling pathway of tubulin polymerization and its inhibition by benzofuran analogs.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Benzofuran Analogs Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Assembly Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Assembly Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibited Tubulin Dimer Inhibited Tubulin Dimer Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Successful Mitosis Benzofuran Analog Benzofuran Analog Benzofuran Analog->Beta-Tubulin Binds to Colchicine Site Benzofuran Analog->Inhibited Tubulin Dimer Inhibition of Polymerization Disrupted Microtubule Disrupted Microtubule Inhibited Tubulin Dimer->Disrupted Microtubule Disassembly Cell Cycle Arrest Cell Cycle Arrest Disrupted Microtubule->Cell Cycle Arrest G2/M Phase Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Programmed Cell Death

Caption: Inhibition of tubulin polymerization by benzofuran analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the anti-proliferative activity of several classes of benzofuran analogs. The presented data clearly indicate that the benzofuran scaffold is a highly versatile and promising platform for the development of novel anti-cancer agents. Structure-activity relationship studies have demonstrated that modifications to the benzofuran core, such as halogenation or the introduction of chalcone moieties, can significantly enhance cytotoxic potency.[2][8] Furthermore, a significant number of benzofuran derivatives exert their anti-cancer effects by targeting the crucial process of tubulin polymerization, a validated and effective strategy in cancer chemotherapy.[6][9][10][15][16][17]

Future research in this area should continue to focus on the rational design and synthesis of novel benzofuran analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their clinical development. The promising in vitro data presented in this guide and the broader scientific literature warrant further investigation of the most potent benzofuran analogs in preclinical and, ultimately, clinical settings.

References

  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11495-11520. [Link]

  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Tel, T. H., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(4), M960. [Link]

  • Kamal, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1454. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 165-178. [Link]

  • Tron, G. C., et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 52(19), 5942-5955. [Link]

  • Cushman, M., et al. (2000). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 43(20), 3688-3698. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Archiv der Pharmazie, 354(11), 2100222. [Link]

  • Kandefer-Szerszeń, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(12), 2468. [Link]

  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate. [Link]

  • Tudos, Z. E., et al. (2019). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 839-848. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, a combustible solid utilized in the synthesis of spirocyclic benzofuranone scaffolds. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Assessment

Before handling or disposing of Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, a thorough understanding of its properties and potential hazards is paramount.

Key Compound Properties and Hazards:

PropertyValueSource
Chemical Formula C17H12O4[1]
CAS Number 1440545-28-7[1]
Molecular Weight 280.27[1]
Physical Form Flakes[1]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) 3 - Highly hazardous to water[1]

Core Directive: The first and most critical step is to obtain and thoroughly review the Safety Data Sheet (SDS) for Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate. If a specific SDS is not available, general safety protocols for handling benzofuran derivatives and combustible solids should be strictly followed.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[2]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dust may be generated).To prevent inhalation of the compound.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[2]

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.[2]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[2]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[2]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]

III. Disposal of Unused or Waste Material

Unused or waste Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate and its containers are to be treated as hazardous chemical waste. Disposal must be in strict accordance with all local, state, and federal regulations.[2][3]

Primary Disposal Method:

The required method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[2] These facilities are equipped to handle and treat toxic and combustible chemicals in a safe and environmentally sound manner.

On-Site Neutralization is NOT Recommended: Due to the compound's complex structure and potential for unknown hazardous reactions, on-site neutralization is not advised.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Ensure the waste is stored in a compatible, properly sealed, and clearly labeled container.[3] The label should include the chemical name, "Hazardous Waste," and any relevant hazard pictograms.[3]

    • Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]

    • Laboratories must not store more than 55 gallons of hazardous waste at one time.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.[6]

    • Provide a complete and accurate description of the waste, including its composition and any known hazards.

Disposal of Empty Containers:

An empty container that has held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[5]

IV. Regulatory Framework and Compliance

The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[7] Academic and research institutions may have specific guidelines, such as those outlined in Subpart K of the EPA's regulations for managing hazardous waste in academic laboratories.[7] It is imperative to be familiar with and adhere to these regulations.

Disposal Decision Workflow:

A Identify Waste: Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate B Consult Safety Data Sheet (SDS) A->B J Empty Container? A->J C Characterize Waste: - Combustible Solid (Class 11) - Highly Water Hazardous (WGK 3) B->C D Segregate Waste: Do not mix with other chemicals C->D E Containerize and Label: - Compatible, sealed container - 'Hazardous Waste' label - Chemical name and pictograms D->E F Store in Designated Area: - Secure and ventilated - Away from incompatibles E->F G Arrange for Professional Disposal: Contact EHS or licensed contractor F->G H Document Waste Manifest G->H I Final Disposal at Permitted Facility H->I J->D No K Triple-Rinse with Solvent J->K Yes L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Container K->M L->G

Caption: Waste Disposal Workflow for Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Sciencelab.com. (2005, October 9). Material Safety Data Sheet - Benzyl Acetate MSDS. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • INCHEM. (n.d.). 785. Benzyl acetate (WHO Food Additives Series 32). Retrieved from [Link]

  • PCW. (2025, June 26). benzyl acetate - Safety Data Sheet. Retrieved from [Link]

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Navigating the Safe Handling of Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The handling of any chemical substance in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate (CAS Number: 1440545-28-7), a member of the aurone family of compounds. While many aurone derivatives are noted for their biological activities and are considered to have high safety profiles for in-vivo use, the raw chemical in a research setting requires stringent adherence to safety protocols to mitigate potential risks.[1][2][3]

This document synthesizes field-proven insights with established safety standards to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Triage

Known Properties:

  • Physical Form: Flakes or solid powder.[4]

  • Combustibility: Classified as a combustible solid.[4]

Inferred Hazards based on Structurally Related Compounds (e.g., Benzyl Acetate, other aurones):

  • Skin Irritation: May cause skin irritation upon contact.[5][6][7]

  • Eye Irritation: Poses a risk of serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[5][7]

  • Oral Toxicity: May be harmful if swallowed.[5][8][9]

Given these potential hazards, a cautious approach is mandated. The following operational and PPE directives are designed to provide a comprehensive shield against these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate. The primary goal is to prevent skin and eye contact, and inhalation of the powdered compound.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[11][12]Protects against airborne particles and accidental splashes, which can cause serious eye irritation.
Hand Protection Disposable nitrile gloves. Gloves should be inspected before use and changed immediately upon contamination.[11][12]Provides a barrier against skin contact, which can lead to irritation. Consulting a glove manufacturer's chemical resistance guide for specific breakthrough times is recommended for prolonged handling.[12]
Body Protection A flame-resistant lab coat, fully buttoned. Cotton clothing should be worn underneath.[12]Protects the skin from accidental spills and minimizes the risk associated with handling a combustible solid. Synthetic fabrics like polyester should be avoided.[12]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls (like a fume hood) are not available or are insufficient to control dust levels.[10][13]Prevents the inhalation of fine powder, which can cause respiratory irritation.[5][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety. The following protocol should be adopted for all procedures involving Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate.

Preparation and Engineering Controls
  • Designated Work Area: All handling of the solid compound should occur within a designated area, preferably a certified chemical fume hood, to contain any dust.[2]

  • Pre-use Checklist: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the work area to avoid unnecessary movement.

Handling and Experimental Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don appropriate PPE Prep2 Work within a chemical fume hood Prep1->Prep2 Prep3 Prepare all necessary equipment and waste containers Prep2->Prep3 Hand1 Carefully weigh the required amount of compound Prep3->Hand1 Hand2 Keep the container closed when not in use Hand1->Hand2 Hand3 Avoid actions that could generate dust Hand2->Hand3 Hand4 If dissolving, add the solid to the solvent slowly Hand3->Hand4 Clean1 Decontaminate surfaces with a suitable solvent and wipe Hand4->Clean1 Clean2 Dispose of contaminated materials in a designated hazardous waste container Clean1->Clean2 Clean3 Remove PPE in the correct order Clean2->Clean3 Clean4 Wash hands thoroughly with soap and water Clean3->Clean4

Caption: Experimental workflow for handling Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate.

Emergency Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove contaminated clothing.[15]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11]

  • Spill: Evacuate the area. For a small spill, carefully sweep or vacuum the solid material, avoiding dust generation. Place in a sealed container for disposal.[7]

Disposal Plan: Ensuring a Safe End-of-Life for Your Reagents

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate is a non-halogenated organic compound.[17] Therefore, all waste materials should be segregated accordingly.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled hazardous waste container designated for non-halogenated solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a container for non-halogenated organic waste.[15][18] It is crucial not to mix this with halogenated solvent waste, as this significantly increases disposal costs and complexity.[18]

G cluster_waste_source Waste Generation cluster_waste_stream Waste Streams cluster_disposal Final Disposal Source1 Contaminated Gloves Stream1 Non-Halogenated Solid Waste Source1->Stream1 Source2 Used Weigh Boats Source2->Stream1 Source3 Solutions of Compound Stream2 Non-Halogenated Liquid Waste Source3->Stream2 Disposal Licensed Hazardous Waste Disposal Facility Stream1->Disposal Stream2->Disposal

Caption: Waste disposal pathway for Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[19]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[15][19]

  • Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources.[19]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Equipment and Best Practices for Safe Fine Powder Handling. (2025, December 5). Vertex AI Search.
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  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
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  • Personal Protective Equipment | US EPA. (2025, September 12).
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  • 500027 benzyl acetate fcc safety data sheet. (2013, March 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.